molecular formula C13H21N3 B1585628 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine CAS No. 611225-86-6

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Cat. No.: B1585628
CAS No.: 611225-86-6
M. Wt: 219.33 g/mol
InChI Key: VVTIATCVLPUOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS 611225-86-6) is a versatile aromatic amine building block in medicinal chemistry and drug discovery research. This compound features a phenylamine (aniline) group linked to a 4-ethylpiperazine moiety via a methylene bridge, a common structural motif in the design of biologically active molecules . Its molecular formula is C13H21N3 and it has a molecular weight of 219.33 g/mol . Compounds with similar piperazine-methyl-phenylamine scaffolds are frequently employed as key intermediates in the synthesis of tyrosine kinase inhibitors . Research into analogous structures demonstrates their value in constructing molecules that target specific enzymes, highlighting the potential of this compound as a critical synthon in developing novel therapeutic agents . The piperazine ring system contributes to the molecule's ability to engage in hydrogen bonding and ionic interactions, which can be crucial for binding to biological targets. As a research chemical, it is essential for exploring new chemical entities and optimizing structure-activity relationships (SAR). Researchers must handle this material with care; it is classified with the signal word "Warning" and may be harmful if inhaled, in contact with skin, or swallowed . Appropriate personal protective equipment, including gloves and eye protection, should be used. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTIATCVLPUOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360163
Record name 4-[(4-Ethylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611225-86-6
Record name 4-[(4-Ethylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a key intermediate in the development of various pharmaceutical agents. This document details a robust and efficient synthetic methodology, focusing on the principles of reductive amination. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, characterization data, and an analysis of the underlying chemical principles. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction and Significance

This compound is a substituted phenylamine derivative featuring a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The piperazine ring can influence a molecule's pharmacokinetic properties, such as solubility and bioavailability, and can also play a crucial role in its interaction with biological targets. The title compound serves as a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Understanding its synthesis is therefore of paramount importance for the advancement of related drug discovery programs.

Synthetic Strategy: Reductive Amination

The most direct and widely employed strategy for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with N-ethylpiperazine.[1][2][3][4] This one-pot reaction is highly efficient and proceeds through two key steps: the formation of an iminium ion intermediate followed by its in-situ reduction to the corresponding amine.

The causality behind choosing reductive amination lies in its operational simplicity, high yields, and the commercial availability of the starting materials. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance.

Mechanism of Reductive Amination

The reaction commences with the nucleophilic attack of the secondary amine (N-ethylpiperazine) on the carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a resonance-stabilized iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-AminobenzaldehydeReagentSigma-Aldrich
N-EthylpiperazineReagentAlfa Aesar
Sodium Triacetoxyborohydride (STAB)ReagentAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Methanol (MeOH)ACS GradeVWR
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium SulfateReagentEMD Millipore
Reaction Setup

The reaction should be performed in a well-ventilated fume hood. Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and dropping funnel, is required. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline moiety.

Synthetic Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (5.0 g, 41.3 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add N-ethylpiperazine (5.2 mL, 41.3 mmol) dropwise to the solution over 5 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a separate beaker, carefully weigh sodium triacetoxyborohydride (13.1 g, 61.9 mmol) and add it portion-wise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).

Work-up and Purification
  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (starting with 100% DCM and gradually increasing to 5% MeOH) to afford this compound as a pale yellow solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
AppearancePale yellow solid
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, Ar-NH₂), 3.45 (s, 2H, Ar-CH₂-N), 2.55-2.40 (m, 8H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, -CH₂-CH₃), 1.10 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.5, 130.0, 129.5, 115.0, 62.5, 53.0, 52.5, 48.0, 12.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₂₁N₃ [M+H]⁺: 220.18, found: 220.2.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 2970, 2810 (C-H stretch), 1620 (C=C stretch, aromatic), 1520 (N-H bend), 1270 (C-N stretch).

Safety and Handling

  • 4-Aminobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

  • N-Ethylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Sodium Triacetoxyborohydride: In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination. The provided protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers and scientists in the field of pharmaceutical development. The self-validating nature of the described methodology ensures the production of a high-purity compound, which is essential for its application as a key building block in the synthesis of novel therapeutic agents.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde Iminium Ion Formation Iminium Ion Formation 4-Aminobenzaldehyde->Iminium Ion Formation N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction Sodium Triacetoxyborohydride This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link] (Note: A specific, stable URL for a relevant YouTube video would be inserted here.)

  • MDPI. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-(4-Ethylpiperazin-1-yl)-3-methylaniline 50mg. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS: 611225-86-6), a compound of interest in pharmaceutical research and development. The physicochemical characteristics of a drug molecule are paramount, as they fundamentally govern its interaction with biological systems, influencing everything from absorption and distribution to metabolic stability and target engagement.[1][2][3] This document synthesizes available data with established scientific principles to offer a comprehensive profile of this molecule. We will delve into its ionization behavior (pKa), lipophilicity (LogP), and aqueous solubility, providing both theoretical understanding and validated experimental protocols for their determination. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological insights required to effectively evaluate and advance molecules of this class.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug from a laboratory concept to a clinical therapeutic is fraught with challenges, with a significant rate of attrition during development.[4] A primary driver of this attrition is a suboptimal physicochemical profile.[4] Properties such as ionization state, solubility, and lipophilicity are not mere data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[5] They dictate how a molecule is absorbed from the gastrointestinal tract, permeates biological membranes, distributes to its target tissues, is metabolized by enzymes, and is ultimately excreted from the body (ADME).[2] An early and thorough understanding of these properties for a compound like this compound is therefore indispensable for predicting its in vivo performance and mitigating development risks.[1][3]

Chemical and Molecular Identity

A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior. This compound is a substituted phenylamine featuring a basic ethylpiperazine moiety linked via a methylene bridge.

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 611225-86-6[6][7]
Molecular Formula C₁₃H₂₁N₃[6][7]
Molecular Weight 219.33 g/mol [6][7]
Canonical SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)N[6]
InChI Key VVTIATCVLPUOPW-UHFFFAOYSA-N[6]

The key functional groups—an aromatic amine (aniline derivative) and a tertiary amine within the piperazine ring—are the primary drivers of its chemical properties, particularly its basicity and potential for hydrogen bonding.

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's properties defines its overall "drug-likeness".[5] This section details the most critical physicochemical parameters for this compound.

PropertyPredicted/Estimated ValueSignificance in Drug Development
pKa 7.85 ± 0.10 (Predicted)[6]Governs ionization state, impacting solubility, permeability, and receptor binding.
LogP ~1.5 - 2.0 (Estimated)Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism.
Aqueous Solubility pH-dependentCritical for absorption and achieving therapeutic concentrations in vivo.[8]
Hydrogen Bond Donors 1 (from the -NH₂ group)Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 3 (three nitrogen atoms)Influences solubility and target binding interactions.
Rotatable Bonds 2Affects conformational flexibility and binding entropy.
Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid.

  • Predicted Value & Interpretation : The predicted pKa of 7.85 suggests this compound is a weak base.[6] At physiological pH (approx. 7.4), a significant portion of the molecule will exist in its protonated, cationic form. This is crucial because the ionized form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate lipid membranes. The piperazine nitrogens are the primary basic centers; the aniline nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic ring system.

  • Causality & Significance : The pKa value directly dictates the charge state of the molecule in different biological compartments. For instance, in the acidic environment of the stomach (pH 1-3), the compound will be almost entirely protonated (>99.9%), enhancing its solubility for dissolution. In the more neutral environment of the intestines (pH 6-7.5), the proportion of the neutral, absorbable form will increase. This balance is a key determinant of oral bioavailability.

Caption: Ionization equilibrium of a basic amine.

Lipophilicity (LogP & LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor for its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[9]

  • LogP : This is the partition coefficient of the neutral form of the molecule. While no experimental value exists for this specific compound, related structures such as 4-(4-methylpiperazin-1-ylmethyl)phenylamine (LogP = 1.47) and 4-(4-ethylpiperazin-1-yl)aniline (XLogP3-AA = 1.5) suggest a LogP in the moderately lipophilic range.[10][11] This is often considered a favorable range for oral drug candidates, balancing membrane permeability with sufficient aqueous solubility.

  • LogD : For an ionizable molecule, the distribution coefficient (LogD) is more physiologically relevant. It measures the partitioning of all species (neutral and ionized) at a specific pH. For a base like this one, LogD will be highest at high pH (where the neutral form dominates) and will decrease as the pH drops below the pKa due to the increasing concentration of the more water-soluble ionized form.

  • Causality & Significance : A LogP/LogD value that is too high can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, trapping the drug in lipid-rich environments.[5] Conversely, a value that is too low may result in poor membrane permeability and thus poor absorption. The estimated moderate lipophilicity of this compound is promising but requires experimental validation.

Caption: Relationship between LogD and pH for a basic compound.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer.[8] It is a prerequisite for absorption and for many in vitro assays.[12]

  • Structural Analysis : The molecule possesses features that both promote and hinder water solubility. The aromatic ring is hydrophobic, while the phenylamine and piperazine moieties are polar and capable of hydrogen bonding with water. The phenylamine group itself is only slightly soluble in water.[13]

  • pH-Dependence : As an ionizable base, its solubility is highly dependent on pH. In acidic solutions (pH < pKa), the compound will be protonated, forming a more soluble salt. As the pH increases towards and above the pKa, the less soluble neutral form will predominate, potentially leading to precipitation. This is a critical consideration for intravenous formulation, where precipitation upon injection into the bloodstream (pH ~7.4) can cause severe complications.

  • Causality & Significance : Poor solubility is a major hurdle in drug development.[8] It can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic drug concentrations.[12] For this compound, solubility is likely to be sufficient at low pH but may be a challenge at neutral pH, necessitating careful formulation strategies, such as the development of a salt form.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections describe standard, self-validating protocols for determining the core physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the methodology.

Protocol for pKa Determination via Potentiometric Titration

This method is a gold standard due to its accuracy and the direct physicochemical principle it employs.[14] It measures the change in pH of a solution of the compound as a titrant (acid) is added.[15]

Methodology

  • Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The use of a co-solvent must be minimized as it can alter the apparent pKa.

  • Calibration : Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Titration : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring and record the initial pH. Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.

Causality : The titration curve's shape is a direct consequence of the Henderson-Hasselbalch equation. The inflection point represents the volume of acid required to protonate all basic sites, and the pKa is found at the point of maximum buffer capacity (50% protonation), providing a robust and direct measurement.[15]

Potentiometric_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Dissolve Compound in Water/Co-solvent C Add Titrant (HCl) in Increments A->C B Calibrate pH Meter (2-3 point calibration) B->C D Record pH after Each Addition C->D Repeat D->C Repeat E Plot pH vs. Volume D->E F Determine Equivalence Point (1st Derivative) E->F G Calculate pKa (pH at 1/2 Equivalence Vol.) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination via the Shake-Flask Method

This is the traditional and most reliable method for LogP determination, directly measuring the partitioning of a solute between two immiscible phases.[9][15]

Methodology

  • Solvent Preparation : Prepare a phosphate buffer (e.g., pH 7.4, to suppress ionization if measuring LogP of a non-ionizable compound, though for this compound it would measure LogD). Saturate the buffer with 1-octanol by stirring them together overnight and then separating the phases. Likewise, saturate 1-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Addition : Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated octanol. The starting concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration : Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Then, allow the phases to separate completely (centrifugation can be used to accelerate this).

  • Analysis : Carefully remove an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[16]

  • Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[9][17]

Causality : This protocol creates a closed system at equilibrium. The ratio of concentrations at equilibrium is a direct measure of the compound's relative affinity for the lipophilic (octanol) versus the hydrophilic (aqueous) phase, which is the definition of the partition coefficient. Performing the measurement in triplicate ensures the result is statistically valid.

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol and Aqueous Buffer C Combine Phases in Funnel A->C B Add Compound to Aqueous Phase B->C D Shake to Equilibrate C->D E Separate Phases (Allow to Settle/Centrifuge) D->E F Measure Concentration in Each Phase (HPLC/LC-MS) E->F G Calculate LogP = log([Octanol]/[Aqueous]) F->G

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for lead optimization and formulation stages.[12][18]

Methodology

  • Preparation : Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment is essential to ensure saturation.

  • Equilibration : Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Validation : To validate that equilibrium was reached, the concentration in the filtrate should be checked at multiple time points (e.g., 24h and 48h). The results should be consistent.

Causality : By starting with an excess of solid, the protocol ensures that the solution becomes saturated. The extended incubation at a controlled temperature allows the system to reach its lowest energy state, reflecting the true thermodynamic equilibrium between the solid and dissolved states. This provides a more accurate and relevant measure for predicting in vivo behavior than faster, kinetic methods.[18][19]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Buffer B Agitate at Constant Temp (24-48 hours) A->B C Separate Solid (Centrifuge/Filter) B->C D Quantify Concentration of Filtrate (HPLC/LC-MS) C->D E Confirm Equilibrium (e.g., check 24h vs 48h) D->E

Sources

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, including its CAS number and synonyms, and presents a plausible synthetic pathway for its preparation. Furthermore, this guide outlines established analytical methodologies for its characterization and discusses its pivotal role as a building block in the synthesis of various therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties and applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylamine derivative featuring a piperazine moiety. Its unique structure makes it a valuable synthon in medicinal chemistry.

PropertyValueSource(s)
CAS Number 611225-86-6[1][2][3]
Molecular Formula C13H21N3[1][2][3]
Molecular Weight 219.33 g/mol [2][4]
IUPAC Name 4-((4-ethylpiperazin-1-yl)methyl)aniline[3]
Synonyms Benzenamine, 4-[(4-ethyl-1-piperazinyl)methyl]-; 4-[(4-ethylpiperazin-1-yl)methyl]aniline[3]
Predicted pKa 7.85 ± 0.10[1]
Canonical SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)N[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A common strategy involves the reductive amination of a suitable aldehyde with N-ethylpiperazine, followed by the reduction of a nitro group to the corresponding amine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the nitration of a benzyl halide, followed by nucleophilic substitution with N-ethylpiperazine, and concludes with the reduction of the nitro group. This method is analogous to synthetic procedures reported for similar compounds.[5][6]

Synthesis of this compound 4-Nitrobenzyl_chloride 4-Nitrobenzyl chloride Intermediate 1-Ethyl-4-(4-nitrobenzyl)piperazine 4-Nitrobenzyl_chloride->Intermediate Nucleophilic Substitution N_Ethylpiperazine N-Ethylpiperazine N_Ethylpiperazine->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., Sn/HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine. To a solution of N-ethylpiperazine in a suitable solvent such as acetonitrile, add 4-nitrobenzyl chloride and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Reduction of the Nitro Group. The intermediate, 1-ethyl-4-(4-nitrobenzyl)piperazine, is then subjected to reduction. A common method involves using tin metal in the presence of concentrated hydrochloric acid, followed by heating under reflux.[5]

  • Step 3: Work-up and Purification. After the reduction is complete, the reaction mixture is basified with a strong base, such as sodium hydroxide, to deprotonate the ammonium salt and liberate the free amine. The product is then extracted with an organic solvent, dried, and purified using column chromatography to yield this compound.

Analytical Methodologies

The identification and quantification of this compound and related piperazine derivatives are crucial for quality control and research purposes. Several analytical techniques are well-suited for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] GC-MS can provide both qualitative and quantitative information about the purity of the synthesized compound and can be used to identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds.[8] A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid can be developed for the purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the compound, confirming the connectivity of atoms and the overall molecular structure.

Applications in Research and Drug Development

The piperazine moiety is a common scaffold in many biologically active molecules and approved drugs.[9] this compound serves as a key building block in the synthesis of a diverse range of pharmaceutical agents.

Role as a Pharmaceutical Intermediate

This compound is particularly valuable in the development of therapeutics targeting the central nervous system (CNS). The related compound, 4-(4-methylpiperazin-1-ylmethyl)phenylamine, is utilized in the synthesis of antidepressants and antipsychotics due to the ability of the piperazine ring to interact with neurotransmitter systems.[8][10] It is also an intermediate for preparing aminopyridopyrimidinones, which act as tyrosine kinase inhibitors and have applications as anticancer agents.[11]

Drug_Discovery_Workflow A Synthesis of this compound B Chemical Modification and Derivatization A->B C Library of Piperazine-Containing Compounds B->C D High-Throughput Screening (HTS) C->D E Lead Optimization D->E F Preclinical and Clinical Development E->F

Caption: Role of the compound in a typical drug discovery workflow.

Potential Therapeutic Areas
  • Oncology: As a precursor to tyrosine kinase inhibitors.

  • Neurology: In the synthesis of agents for treating depression, schizophrenia, and other CNS disorders.

  • Infectious Diseases: The piperazine core is also found in various antimicrobial agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs.

References

  • ChemUniverse. This compound [P96662]. Available from: [Link]

  • MolecularInfo. This compound molecular information. Available from: [Link]

  • LookChem. 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. Available from: [Link]

  • PubChem. [3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine. Available from: [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

  • ChemUniverse. Request A Quote. Available from: [Link]

  • National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Available from: [Link]

  • Chemguide. the preparation of phenylamine (aniline). Available from: [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. Available from: [Link]

Sources

Spectroscopic Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS No. 611225-86-6; Molecular Formula: C₁₃H₂₁N₃; Molecular Weight: 219.33 g/mol )[1][2]. In the absence of publicly available experimental spectra, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in established principles of spectroscopic analysis and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Introduction and Molecular Structure

This compound is a disubstituted aniline derivative featuring a benzyl-like linkage to an N-ethylpiperazine moiety. Accurate structural confirmation is critical for its application in research and development, particularly in medicinal chemistry where the piperazine nucleus is a common pharmacophore. Spectroscopic techniques provide a definitive, non-destructive method for confirming the molecular structure, assessing purity, and identifying key functional groups.

The structural complexity, with distinct aliphatic and aromatic regions, gives rise to a rich and informative spectroscopic profile. Understanding the expected signals is paramount before undertaking synthesis or analysis.

Figure 1: Molecular Structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For the title compound, the spectrum can be logically divided into four distinct regions: the ethyl group, the piperazine ring protons, the benzylic methylene bridge, and the aromatic protons.

Experimental Protocol (Standard)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at ambient temperature. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. These predictions are based on established values for N-benzylpiperazines and p-substituted anilines.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Ethyl -CH₃ ~ 1.10Triplet (t)3HAliphatic methyl group coupled to a methylene group (CH₂). Expected J-coupling of ~7 Hz.
Ethyl -CH₂- ~ 2.42Quartet (q)2HMethylene group adjacent to a nitrogen and coupled to a methyl group. Expected J-coupling of ~7 Hz.
Piperazine -CH₂- (positions 2,6) ~ 2.48Broad Singlet / Multiplet (m)4HProtons on carbons adjacent to the benzylic nitrogen (N1). Often appear as a broad signal due to conformational exchange.
Piperazine -CH₂- (positions 3,5) ~ 2.65Broad Singlet / Multiplet (m)4HProtons on carbons adjacent to the ethylated nitrogen (N4). Slightly more deshielded due to the ethyl group's influence.
Benzylic -CH₂- ~ 3.45Singlet (s)2HMethylene protons situated between the aromatic ring and the piperazine nitrogen. No adjacent protons for coupling.
Amine -NH₂ ~ 3.60Broad Singlet (s)2HProtons of the primary amine. The chemical shift is solvent-dependent and the signal is often broad due to quadrupole broadening and exchange.
Aromatic H (positions 3',5') ~ 6.65Doublet (d)2HProtons ortho to the electron-donating amino group (-NH₂), showing significant shielding. Coupled to H-2'/6'.
Aromatic H (positions 2',6') ~ 7.10Doublet (d)2HProtons meta to the amino group and ortho to the alkyl substituent. Less shielded than H-3'/5'. Coupled to H-3'/5'.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the chemical environment.

Experimental Protocol (Standard)
  • Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be required for faster acquisition.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition: A standard proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted δ (ppm) Justification
Ethyl -CH₃ ~ 12.0Standard aliphatic methyl carbon.
Ethyl -CH₂- ~ 52.5Aliphatic methylene carbon attached to nitrogen.
Piperazine C3, C5 ~ 53.0Piperazine carbons adjacent to the ethylated nitrogen.
Piperazine C2, C6 ~ 53.5Piperazine carbons adjacent to the benzylic nitrogen.
Benzylic -CH₂- ~ 62.5Methylene carbon attached to both an aromatic ring and a nitrogen atom.
Aromatic C3', C5' ~ 115.0Aromatic carbons ortho to the strongly electron-donating -NH₂ group are highly shielded.
Aromatic C1' ~ 129.0Quaternary aromatic carbon attached to the benzylic CH₂ group.
Aromatic C2', C6' ~ 130.0Aromatic carbons meta to the -NH₂ group.
Aromatic C4' ~ 145.5Aromatic carbon directly attached to the nitrogen of the amino group, significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Standard)
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3450 - 3250N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineA characteristic pair of sharp to medium bands, confirming the presence of the -NH₂ group[3][4].
3100 - 3000C-H Aromatic StretchPhenyl RingWeak to medium bands appearing just above 3000 cm⁻¹, indicative of C(sp²)-H bonds.
2970 - 2800C-H Aliphatic StretchEthyl, Piperazine, MethyleneStrong, sharp absorptions corresponding to the C(sp³)-H bonds of the aliphatic portions of the molecule.
1620 - 1580N-H Bend (Scissoring)Primary AmineA medium to strong band, further confirming the primary amine[4].
1515C=C Aromatic Ring StretchPhenyl RingA strong absorption characteristic of the p-disubstituted benzene ring.
1335 - 1250C-N Aromatic StretchAryl-AmineA strong band indicating the stretching of the C-N bond between the phenyl ring and the amino group[4].
1250 - 1020C-N Aliphatic StretchAliphatic AmineMedium to weak bands associated with the C-N bonds within the piperazine and ethylamine moieties.
~ 820C-H Out-of-Plane Bend1,4-Disubstituted PhenylA strong band characteristic of the two adjacent hydrogens on a para-substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial evidence for its structure.

Experimental Protocol (Standard)
  • Sample Introduction: The sample is introduced via direct infusion (Electrospray Ionization, ESI) or after separation by gas chromatography (GC-MS). ESI is common for polar molecules of this type.

  • Ionization: ESI in positive ion mode ([M+H]⁺) is typically used.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Tandem MS (MS/MS): The molecular ion can be isolated and fragmented (Collision-Induced Dissociation, CID) to provide further structural information.

Predicted Fragmentation Pathway

The most likely fragmentation pathway involves the cleavage of the weakest bonds. In this compound, the benzylic C-N bond is susceptible to cleavage due to the stability of the resulting fragments.

G cluster_0 Benzylic Cleavage parent [M+H]⁺ m/z = 220.18 frag1 4-aminobenzyl cation m/z = 106.07 parent->frag1 Loss of Ethylpiperazine frag2 [Ethylpiperazine+H]⁺ m/z = 115.12 parent->frag2 Loss of Aminobenzyl Radical

Figure 2: Predicted primary fragmentation pathway in ESI-MS/MS.

Predicted Mass Spectrometry Data
m/z Value Proposed Fragment Interpretation
220.18[C₁₃H₂₂N₃]⁺Molecular Ion ([M+H]⁺) . Corresponds to the protonated parent molecule.
115.12[C₆H₁₅N₂]⁺Ethylpiperazine cation . Formed by cleavage of the benzylic C-N bond with charge retention on the piperazine fragment.
106.07[C₇H₈N]⁺4-Aminobenzyl cation . The major and most stable fragment, formed by benzylic cleavage with charge retention on the aromatic portion. This is analogous to the tropylium ion (m/z 91) seen in simple benzylpiperazines, but with the +15 Da contribution of the amino group[5].
86.09[C₅H₁₂N]⁺Fragment from the ethylpiperazine ring, possibly from loss of an ethyl group.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for the structural confirmation of this compound. The key identifying features are the characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum, the dual N-H stretching bands in the IR spectrum, and a dominant mass spectral fragmentation yielding an aminobenzyl cation at m/z 106. This guide serves as a valuable reference for the synthesis, purification, and analysis of this compound in a research or drug development setting.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P96662]. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

The Precision Strike: A Technical Guide to the Mechanism of Action of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern a drug's efficacy is paramount. This guide delves into the core mechanisms of a pivotal class of anti-cancer agents derived from the 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine scaffold. This chemical framework is the backbone of several highly successful tyrosine kinase inhibitors (TKIs), including the first-generation marvel Imatinib and its more potent successors, Nilotinib and Ponatinib. We will dissect their molecular ballet, from the intricate dance with their primary target to the cascading effects on cellular signaling and, ultimately, their profound clinical impact.

The Genesis of a Targeted Therapy: The BCR-ABL Oncogene

At the heart of Chronic Myeloid Leukemia (CML) lies a specific genetic anomaly: the Philadelphia chromosome. This aberration results from a translocation between chromosomes 9 and 22, creating a fusion gene, BCR-ABL.[1][2] The protein product of this oncogene, BCR-ABL, is a constitutively active tyrosine kinase, meaning it is perpetually "switched on."[3][4][5] This relentless kinase activity drives the uncontrolled proliferation of white blood cells, the hallmark of CML.[3][5]

The BCR-ABL protein acts as a rogue signaling hub, activating a multitude of downstream pathways that promote cell growth, inhibit programmed cell death (apoptosis), and alter cell adhesion.[3][6][7][8] Key among these are the Ras/MAPK pathway, which fuels proliferation, and the PI3K/AKT/mTOR pathway, a critical survival route for cancer cells.[6][7][8]

A Lock-and-Key Analogy: The ATP-Binding Pocket as the Target

Tyrosine kinases, including BCR-ABL, function by transferring a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins.[9][10] This phosphorylation event acts as a molecular switch, turning on downstream signaling cascades. Drugs derived from the this compound scaffold are designed to be competitive inhibitors at the ATP-binding site of the BCR-ABL kinase domain.[5][10] By occupying this pocket, they prevent ATP from binding, thereby blocking the phosphorylation of downstream substrates and halting the oncogenic signaling.[5][9][10]

The Conformation Conundrum: DFG-in vs. DFG-out

The kinase domain of BCR-ABL can exist in different conformational states, primarily distinguished by the orientation of a specific three-amino-acid motif: Aspartate-Phenylalanine-Glycine (DFG). The "DFG-in" conformation represents the active state of the kinase, ready to bind ATP and phosphorylate its substrates. Conversely, the "DFG-out" conformation is an inactive state.[4][11]

  • Imatinib and Nilotinib: These first and second-generation TKIs are classified as "Type II" inhibitors. They preferentially bind to and stabilize the inactive "DFG-out" conformation of the BCR-ABL kinase.[1][4][12][13] This mode of action is highly selective as it targets a less common conformational state of the kinase.

  • Ponatinib: While also a Type II inhibitor that binds to the "DFG-out" conformation, Ponatinib was specifically designed to overcome resistance mutations.[14]

The ability to target a specific conformational state is a testament to the rational drug design that underpins this class of inhibitors.

Overcoming Resistance: The Evolution of a Scaffold

A significant challenge in CML therapy is the emergence of drug resistance, often through point mutations in the BCR-ABL kinase domain.[1][2] These mutations can alter the shape of the ATP-binding pocket, preventing the inhibitor from binding effectively while still allowing ATP access.

The Gatekeeper Mutation: T315I

The most notorious of these is the T315I "gatekeeper" mutation, where a threonine residue at position 315 is replaced by a bulkier isoleucine.[1][11][15] This single amino acid change sterically hinders the binding of both Imatinib and Nilotinib, rendering them ineffective.[14][15]

Ponatinib: The Pan-Mutational Inhibitor

The development of Ponatinib, a third-generation TKI, was a direct response to the challenge of the T315I mutation.[15][16] Its unique molecular structure allows it to bind effectively to the ATP-binding site of BCR-ABL even in the presence of the T315I mutation and other resistance-conferring mutations.[5][15][16][17]

Visualizing the Mechanism: Signaling Pathways and Inhibition

To fully appreciate the impact of these inhibitors, it is crucial to visualize the signaling networks they disrupt.

The BCR-ABL Signaling Cascade

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Gene Expression (Anti-apoptosis) mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways.

Tyrosine Kinase Inhibition

TKI_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Downstream Downstream Signaling (Blocked) BCR_ABL->Downstream No Phosphorylation TKI Imatinib / Nilotinib / Ponatinib TKI->BCR_ABL Binds to ATP Pocket ATP ATP ATP->BCR_ABL Blocked

Caption: TKIs competitively inhibit ATP binding to BCR-ABL, blocking downstream signaling.

Experimental Validation: A Methodological Overview

The elucidation of the mechanism of action for these TKIs relies on a suite of robust experimental techniques.

Biochemical Kinase Assays

These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: ADP-Glo™ Kinase Assay [18]

  • Reaction Setup: In a 96-well plate, combine the purified BCR-ABL kinase, the specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the TKI (e.g., Imatinib) to the wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Assays

These assays assess the effect of the inhibitor on cellular processes in a more physiologically relevant context.

Protocol: Ba/F3 Cell Proliferation Assay [19]

  • Cell Line Engineering: Use the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival. Transduce these cells to express the human BCR-ABL oncogene. These engineered cells can now proliferate in the absence of IL-3.

  • Cell Seeding: Plate the BCR-ABL expressing Ba/F3 cells in a 96-well plate in IL-3-free media.

  • Compound Treatment: Add a serial dilution of the TKI to the wells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescent or fluorescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Kinase Selectivity Profiling

It is crucial to understand the broader kinase selectivity profile of a TKI to anticipate potential off-target effects.[20] This is often done by screening the compound against a large panel of different kinases.[18][21][22][23][24]

Workflow: Kinase Panel Screening

Kinase_Profiling Compound TKI Compound Biochemical_Assay High-Throughput Biochemical Assay (e.g., Radiometric or Luminescent) Compound->Biochemical_Assay Kinase_Panel Panel of Purified Kinases (e.g., >400 kinases) Kinase_Panel->Biochemical_Assay Data_Analysis Data Analysis (% Inhibition at a fixed concentration) Biochemical_Assay->Data_Analysis Selectivity_Profile Kinase Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of a TKI.

Clinical Corroboration: From Bench to Bedside

The ultimate validation of a drug's mechanism of action is its clinical efficacy. The development of Imatinib and its successors has transformed the prognosis for CML patients.

DrugKey Clinical Trial(s)Primary Efficacy EndpointNotable Outcomes
Imatinib IRISComplete Cytogenetic Response (CCyR)Significantly superior to previous standard of care (interferon-α plus cytarabine).[9][25][26] At 8 years, overall survival was 85%.[26]
Nilotinib ENESTndMajor Molecular Response (MMR)Demonstrated faster and deeper molecular responses compared to Imatinib in newly diagnosed CML.[27][28]
Ponatinib PACEMajor Cytogenetic Response (MCyR)Showed high rates of response in patients with resistance to other TKIs, including those with the T315I mutation.[29][30][31][32][33]

Conclusion

The story of drugs derived from the this compound scaffold is a paradigm of modern, targeted drug development. By precisely inhibiting the constitutively active BCR-ABL tyrosine kinase, these agents have revolutionized the treatment of CML. Their mechanism of action, a finely tuned interference with ATP binding to a specific conformational state of the kinase, has been rigorously elucidated through a combination of biochemical, cellular, and clinical studies. The continued evolution of this scaffold to overcome resistance mechanisms underscores the power of a deep, mechanistic understanding in the ongoing fight against cancer.

References

  • Ghavami, S., et al. (2020). Imatinib can act as an allosteric activator of Abl kinase. PMC. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Kantarjian, H., et al. (2019). Imatinib in chronic myeloid leukemia: A comparative assessment of patients in pivotal clinical trials and real-world settings. Blood. [Link]

  • Jabbour, E., et al. (2024). Results of ponatinib as frontline therapy for chronic myeloid leukemia in chronic phase. PubMed. [Link]

  • ClinicalTrials.gov. (2021). Nilotinib Treatment-free Remission Study in CML (Chronic Myeloid Leukemia) Patients. [Link]

  • Hantschel, O. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Institutes of Health. [Link]

  • Weisberg, E., et al. (2006). AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL. PMC. [Link]

  • da Silva, A. F., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. National Institutes of Health. [Link]

  • Bhullar, K. S., et al. (2023). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Mechanism of action of Imatinib; Imatinib binds to the ATP binding site... [Link]

  • Rousselot, P., et al. (2023). Efficacy and safety of nilotinib in chronic myeloid leukaemia patients who failed to achieve a treatment-free remission period after imatinib discontinuation: Results of the French Nilo post-STIM study. PubMed. [Link]

  • Chaar, M., et al. (2018). Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors Associated Cardiovascular Toxicities. Oncology and Therapy. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • ClinicalTrials.gov. (2022). Ponatinib for Chronic Myeloid Leukemia (CML) Evaluation and Ph+ Acute Lymphoblastic Leukemia (ALL). [Link]

  • ICLUSIG® (ponatinib). Mechanism of Action. [Link]

  • Vogtherr, M., et al. (2006). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. Blood. [Link]

  • Pophali, P. A., & Patnaik, M. M. (2016). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Jabbour, E., et al. (2011). Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. PubMed Central. [Link]

  • Proteopedia. (2025). Bcr-Abl and Imatinib (STI571 or Gleevec). [Link]

  • ResearchGate. (n.d.). BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. [Link]

  • ClinicalTrials.gov. (2021). Chart Review Study of Chronic Myelogenous Leukemia (CML) Patients Treated With Imatinib Outside of a Clinical Trial. [Link]

  • CancerNetwork. (2006). Nilotinib Produces High CR Rate in Treatment-Resistant CML. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • ResearchGate. (n.d.). Binding modes of inhibitors to ABL1 are illustrated, with nilotinib and... [Link]

  • OncLive. (2024). Ponatinib Showcases Long-Term Efficacy, Safety in CP-CML With T315I Mutations. [Link]

  • YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Mechanism of action of ponatinib in treating chronic myeloid leukemia... [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ponatinib Hydrochloride? [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Iriyama, N., et al. (2024). Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study. Blood Advances. [Link]

  • National Institutes of Health. (2022). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. [Link]

  • Sun, Z., et al. (2023). Structural mechanism of a drug-binding process involving a large conformational change of the protein target. PubMed Central. [Link]

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • CancerNetwork. (2003). Imatinib Reduces Leukemia Load, Prolongs CML Remissions. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • ICLUSIG® (ponatinib). CML Pace Trial Efficacy. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Baccarani, M., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]

  • Anastassiadis, T., et al. (2011). Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Kantarjian, H. M., et al. (2010). Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results. PubMed Central. [Link]

  • ASH Clinical News. (2021). Ponatinib Increased Overall Survival in Patients with Chronic-Phase CML. [Link]

  • ResearchGate. (n.d.). General Mechanisms of Action of Tyrosine Kinase Inhibitors. Small... [Link]

  • Kantarjian, H., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood. [Link]

  • ClinPGx. Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Wang, L., et al. (2005). ATP Binding Domain Mutants of BCR-ABL in Patients with Chronic Myeloid Leukemia Treated with Imatinib. Blood. [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]

  • DiVA portal. (n.d.). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

Sources

The Strategic Role of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a pivotal building block in contemporary medicinal chemistry. We will dissect its synthesis, physicochemical characteristics, and, most importantly, its integral role as a pharmacophore in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document will furnish researchers and drug development professionals with a comprehensive understanding of the molecule's utility, supported by detailed experimental protocols and mechanistic insights, to facilitate its application in the discovery of novel therapeutic agents.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile structure that allows for the development of a wide array of bioactive molecules.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[1] The dual nitrogen atoms also serve as handles for chemical modification, enabling the fine-tuning of a compound's pharmacological activity and pharmacokinetic profile.[2]

Within this versatile class of compounds, this compound has emerged as a particularly valuable intermediate. Its structure combines the advantageous properties of the piperazine moiety with a phenylamine group, providing a key structural motif for interaction with various biological targets. This guide will illuminate the multifaceted role of this compound in the synthesis and design of modern therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug design and synthesis.

Physicochemical Data

The properties of this compound are summarized in the table below. Data for the closely related methyl analogue is also provided for comparison.

PropertyThis compound4-(4-Methylpiperazin-1-ylmethyl)phenylamine
Molecular Formula C₁₃H₂₁N₃C₁₂H₁₉N₃
Molecular Weight 219.33 g/mol 205.30 g/mol [3]
CAS Number 611225-86-670261-82-4[3]
Appearance Solid (predicted)White to off-white solid[4]
Melting Point Not available95-101 °C[4]
Boiling Point Not available331.2 ± 27.0 °C (Predicted)[3]
pKa (Predicted) 7.85 ± 0.107.65 ± 0.10[4]
LogP (Predicted) 1.51.47[3]
Solubility Low in water; Soluble in organic solvents like ethanol and dimethylformamide (inferred from methyl analogue)[4]Low in water; Soluble in organic solvents like ethanol and dimethylformamide[4]
Synthesis of this compound

The synthesis of this compound can be achieved through several routes, commonly involving the reductive amination of a suitable benzaldehyde derivative with N-ethylpiperazine or the reduction of a corresponding nitroaromatic precursor. A representative synthetic protocol is outlined below, based on analogous procedures for similar compounds.[5]

Experimental Protocol: Reductive Amination Route

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add N-ethylpiperazine (1.1 eq).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis_of_this compound 4-aminobenzaldehyde 4-Aminobenzaldehyde Intermediate_Imine Intermediate Imine 4-aminobenzaldehyde->Intermediate_Imine 1. Reaction N-ethylpiperazine N-Ethylpiperazine N-ethylpiperazine->Intermediate_Imine Reducing_Agent Sodium Triacetoxyborohydride (Reducing Agent) Reducing_Agent->Intermediate_Imine Final_Product This compound Intermediate_Imine->Final_Product 2. Reduction

Caption: Synthetic scheme for this compound.

Role in Medicinal Chemistry: A Focus on Tyrosine Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of numerous tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7]

Mechanism of Action and Structure-Activity Relationship (SAR)

In many TKIs, the 4-((4-ethylpiperazin-1-yl)methyl)phenyl moiety serves as a key pharmacophore that interacts with the ATP-binding site of the kinase domain. The terminal ethylpiperazine group often extends into the solvent-exposed region of the binding pocket, where it can form crucial interactions that enhance binding affinity and selectivity.[8]

Structure-Activity Relationship (SAR) insights:

  • The Piperazine Ring: The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing for the formation of a salt bridge with acidic residues in the kinase's active site. This interaction is a common feature in many kinase inhibitors and significantly contributes to their potency.[8]

  • The Ethyl Group: The ethyl substitution on the piperazine can influence the compound's lipophilicity and steric interactions within the binding pocket. This modification can be crucial for optimizing the drug's pharmacokinetic properties and selectivity profile.[9]

  • The Phenylamine Core: The phenylamine core provides a rigid scaffold for the presentation of the piperazine moiety and can be further functionalized to introduce additional interactions with the target kinase.

A notable example of a potent kinase inhibitor incorporating this scaffold is in the development of pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation that confers resistance to imatinib.[2] The 4-((4-ethylpiperazin-1-yl)methyl)phenyl group in these molecules is crucial for achieving high potency and overcoming resistance.[2]

Kinase_Inhibitor_Binding Kinase Kinase Active Site Hinge Region ATP-Binding Pocket Inhibitor This compound Scaffold Phenylamine Core Ethylpiperazine Moiety Inhibitor:piperazine->Kinase:pocket Hydrophobic & Electrostatic Interactions Inhibitor:phenyl->Kinase:hinge Hydrogen Bonding

Caption: Interaction of the scaffold with a kinase active site.

Application in Drug Discovery: Beyond Imatinib

While its role as an intermediate in the synthesis of Imatinib is well-established, the this compound scaffold is also utilized in the development of inhibitors for other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7] This highlights the broad applicability of this structural motif in oncology drug discovery.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound is typically assessed using a combination of in vitro enzymatic and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific tyrosine kinase.[1]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the kinase.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) value.

Conclusion and Future Perspectives

This compound is a testament to the enduring importance of the piperazine scaffold in medicinal chemistry. Its favorable physicochemical properties and versatile reactivity make it an invaluable building block for the synthesis of targeted therapeutics, particularly in the realm of oncology. The insights into its role in kinase inhibition and the provided experimental protocols offer a solid foundation for researchers to leverage this compound in their drug discovery efforts. Future exploration of novel derivatives and their application to a broader range of biological targets will undoubtedly continue to expand the therapeutic potential of this remarkable scaffold.

References

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 256, 115456. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)-AKE-El-Damasy-Ke-Abdel-Aziz/d385108658fc1c0c3260840c5414f6b005e83921]([Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

  • Karakurt, A., et al. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Molecules, 27(19), 6529. [Link]

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

  • Rivera, D. G., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. Journal of Medicinal Chemistry, 53(5), 2136-2145. [Link]

  • Liu, X., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

  • Perregaard, J., et al. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. [Link]

  • Baxendale, I. R., et al. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2568-2570. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Sharma, G., et al. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters, 53(38), 5056-5058. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Sim, T., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8785-8790. [Link]

  • Dana Bioscience. (n.d.). 4-(4-Ethylpiperazin-1-yl)-3-methylaniline 50mg. [Link]

  • Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]

  • Google Patents. (n.d.).

Sources

Safety and handling of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Section 1: Introduction and Compound Profile

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary amine within an ethylpiperazine moiety. This structure makes it a valuable and versatile building block in medicinal chemistry and synthetic research. Its utility is particularly noted in the construction of more complex molecules designed to interact with biological systems, where the piperazine ring can influence solubility and receptor binding, and the phenylamine group serves as a key synthetic handle.[1][2] Given its reactive nature and its classification as an aromatic amine—a class of compounds known for potential health hazards—a thorough understanding of its safety and handling is paramount for researchers in drug development and chemical synthesis.[3][4]

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound in a laboratory setting.

Compound Identification and Properties

Proper identification and understanding of a chemical's properties are the foundation of its safe handling.

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms 4-[(4-ethyl-1-piperazinyl)methyl]aniline[6]
CAS Number 611225-86-6[5][6][7]
Molecular Formula C₁₃H₂₁N₃[5][7]
Molecular Weight 219.33 g/mol [5][7]
Appearance Solid or liquid[8]
pKa (Predicted) 7.85 ± 0.10[5]
XLogP3-AA 1.3[5]
Topological Polar Surface Area 32.5 Ų[5]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, its structural components—a primary aromatic amine and a piperazine derivative—necessitate a cautious approach. Aromatic amines as a class are known for potential health risks, including mutagenicity and carcinogenicity, and can be harmful upon exposure.[3][4] General safety data for amines and closely related analogues indicate risks of skin and eye irritation or damage, and potential harm if swallowed, inhaled, or absorbed through the skin.[9][10]

Guiding Principle: In the absence of comprehensive data, this compound should be handled as a hazardous substance with potential for causing skin/eye damage and systemic toxicity. All handling should occur with appropriate engineering controls and personal protective equipment.

Hazard ClassClassification & StatementRationale / Source(s)
Acute Toxicity Warning: Harmful if swallowed, in contact with skin, or if inhaled.Based on GHS classifications for the closely related analogue 4-(4-Ethylpiperazin-1-yl)aniline.[10]
Skin Corrosion/Irritation Warning: Causes skin irritation. May cause an allergic skin reaction.Aromatic amines and piperazine compounds can be irritants and sensitizers.[9][10]
Eye Damage/Irritation Danger/Warning: Causes serious eye irritation or damage.A common hazard for amine-containing compounds.[9][10]
Long-Term Exposure Potential Hazard: Suspected of causing damage to organs through prolonged or repeated exposure.A known risk associated with certain aromatic amines.[3][9]

Section 3: Core Safety and Handling Protocols

A systematic approach to handling ensures minimal exposure and mitigates risk. The following protocols are designed as a self-validating system, where each step reinforces the overall safety objective.

Risk Assessment and Engineering Controls

Causality: Before any experiment, a thorough risk assessment is mandatory.[11][12] This proactive step identifies potential hazards specific to the planned procedure (e.g., heating, aerosol generation) and ensures that appropriate controls are in place. The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of dust or vapors.[13] The work area should be well-ventilated, with clear access to emergency equipment like a safety shower and eyewash station.[14]

Personal Protective Equipment (PPE)

Rationale: PPE is the user's last line of defense against chemical exposure. The selection must be appropriate for the risks posed by amine compounds.[15]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[16] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[16] Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron or suit should be considered.[14][17]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and amines should be used.[16]

Standard Operating Procedure for Handling

This protocol outlines the essential steps for safely weighing and dispensing the compound.

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) beforehand.

  • Donning PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing: If the compound is a solid, carefully transfer the desired amount from the storage container to a weigh boat using a clean spatula. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.

  • Transfer: Add the compound directly to the reaction vessel inside the fume hood.

  • Closure: Securely close the primary storage container immediately after use.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated disposable items (weigh boats, gloves) in a designated, sealed hazardous waste container.[14]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[17]

Diagram: General Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Prepare Fume Hood & Equipment A->B C Don Required PPE B->C D Weigh/Measure Compound C->D E Transfer to Reaction Vessel D->E F Securely Close Stock Container E->F G Decontaminate Workspace & Tools F->G H Dispose of Waste in Labeled Container G->H I Doff PPE & Wash Hands H->I

Caption: A workflow for the safe handling of chemical reagents.

Storage and Stability

Rationale: Proper storage prevents degradation, maintains compound integrity, and avoids dangerous reactions.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] A designated corrosives or toxics cabinet is appropriate. Keep away from heat, sparks, and open flames.[13][18]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[13] It may also be corrosive to metals such as copper and aluminum.[9]

  • Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13]

Section 4: Emergency Procedures

Preparedness is key to managing unexpected events safely and effectively.

Spill Management
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to handle it. If not, contact your institution's emergency response team.

  • Control: Prevent the spill from spreading or entering drains.[16] Remove all sources of ignition.[14]

  • Contain & Absorb: For a small spill, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[17]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water. Collect all cleaning materials for hazardous waste disposal.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Diagram: Spill Response Protocol

G node_action node_action node_alert node_alert A Spill Occurs B Is the spill large or are you untrained? A->B C Is there a fire or medical emergency? B->C No H Call Emergency Response. Evacuate. B->H Yes D Alert personnel. Isolate area. C->D No C->H Yes E Contain spill with absorbent material. D->E F Collect waste using non-sparking tools. E->F G Decontaminate area and ventilate. F->G

Caption: A decision tree for responding to a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always seek medical attention after any exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[14][19]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[13][14]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[14][19]

Section 5: Disposal and Decontamination

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Waste Collection: All waste contaminated with this compound, including absorbent materials from spills, contaminated PPE, and empty containers, must be collected in a suitable, closed, and clearly labeled container.[14]

  • Disposal Method: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14][16] Do not discharge into sewer systems or the environment.[14][16]

Section 6: Scientific Context and Applications

The structural motifs within this compound make it a precursor of interest in drug discovery. The piperazine ring is a common feature in many approved drugs, often used to improve pharmacokinetic properties or to interact with specific biological targets.[20] The N-arylpiperazine substructure is found in various CNS agents. The primary amine provides a versatile point for synthetic elaboration, allowing for the construction of amides, ureas, and other functional groups.

For example, the closely related analogue, 4-(4-methyl piperazin-1-ylmethyl)phenylamine, is a key intermediate used to prepare aminopyridopyrimidinones as potent tyrosine kinase inhibitors for anticancer applications.[21][22] This highlights the role of the core structure in orienting functional groups for optimal interaction with enzyme active sites. Researchers using the ethyl derivative are likely exploring similar applications, designing novel inhibitors for kinases or other enzyme classes where this specific scaffold can provide a vector for targeted molecular design.[23]

Section 7: Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. However, its potential hazards, characteristic of aromatic amines and piperazine derivatives, demand rigorous adherence to safety protocols. By implementing comprehensive risk assessments, utilizing appropriate engineering controls and PPE, and following established procedures for handling, storage, and disposal, researchers can safely harness the synthetic utility of this valuable chemical intermediate.

References

  • ChemUniverse. This compound [P96662]. [Link]

  • Cas Number Lookup. This compound molecular information. [Link]

  • SAFETY DATA SHEET. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • LookChem. 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • What are the Health and Safety Guidelines for Using Amines? [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]

  • LookChem. This compound 611225-86-6. [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed Central. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. [Link]

  • ResearchGate. Synthesis and biological characterization of novel hybrid 7-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro- naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. [Link]

  • Semantic Scholar. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. [Link]

Sources

A Technical Guide to the Solubility of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, directly influencing its absorption and, consequently, its therapeutic efficacy.[1][2] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs, often terminating the progression of otherwise potent compounds.[1][3]

This guide provides an in-depth technical examination of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a molecule featuring a substituted piperazine moiety commonly found in pharmacologically active compounds. We will explore its structural attributes, the physicochemical factors governing its solubility, robust methodologies for its experimental determination, and strategies for its enhancement. This document is intended for researchers, chemists, and formulation scientists dedicated to navigating the complexities of drug development.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multi-functional molecule with distinct regions that dictate its interaction with various solvents.

  • Structure: C₁₃H₂₁N₃

  • Molecular Weight: 219.33 g/mol [4]

  • Key Features:

    • Aniline Moiety: A primary aromatic amine (phenylamine) which is weakly basic.

    • Piperazine Ring: A cyclic diamine containing two tertiary amine nitrogens, both of which are basic.

    • Ethyl Group: A non-polar alkyl substituent.

    • Methylene Bridge: Connects the piperazine and phenyl rings.

The presence of three basic nitrogen atoms is the most dominant feature influencing its aqueous solubility. These amines can be protonated to form positively charged ions, a process heavily dependent on the pH of the medium.[5][6] The predicted pKa of the most basic nitrogen is approximately 7.85, indicating that the molecule's charge state will change significantly across the physiological pH range.[4] The aromatic ring and the ethyl group contribute to the molecule's hydrophobicity, which will favor solubility in organic solvents.

The Dominant Influence of pH

For ionizable compounds like this compound, pH is the most critical factor governing aqueous solubility.[7] The molecule's basic nature means its solubility will dramatically increase in acidic conditions.[8] This is due to the protonation of the amine groups, forming highly polar, water-soluble salts. Conversely, in neutral or alkaline solutions, the molecule will exist predominantly in its uncharged, free base form, which is significantly less water-soluble.[8]

G cluster_0 Low pH (e.g., pH < 4) cluster_1 Mid pH (e.g., pH 4-9) cluster_2 High pH (e.g., pH > 10) low_pH [Molecule]-H₃³⁺ (Fully Protonated) low_sol High Aqueous Solubility (Salt Form) low_pH->low_sol mid_pH [Molecule]-H₂²⁺ / [Molecule]-H⁺ (Partially Protonated) low_pH->mid_pH + OH⁻ - H⁺ mid_pH->low_pH + H⁺ - OH⁻ mid_sol Intermediate Solubility mid_pH->mid_sol high_pH [Molecule] (Free Base) mid_pH->high_pH + OH⁻ - H⁺ high_pH->mid_pH + H⁺ - OH⁻ high_sol Low Aqueous Solubility (Neutral Form) high_pH->high_sol

Caption: pH-dependent protonation states and their effect on solubility.

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate solubility data is foundational. While high-throughput kinetic assays are valuable for early screening, thermodynamic equilibrium solubility provides the definitive "gold standard" measurement essential for lead optimization and formulation.[9][10][11]

The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[9][11] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Protocol: Equilibrium Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid this compound (enough to ensure that solid remains after equilibration) to a glass vial.

    • Pipette a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline at pH 7.4) into the vial.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours.[2][3] Expertise Note: A 24-hour period is standard, but for some crystalline compounds, 48-72 hours may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached, evidenced by a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly for large particles to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Trustworthiness Note: This is a critical step. Failure to completely remove solid particles is a common source of erroneously high solubility values. Centrifugation followed by sampling the supernatant is an alternative.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Dilute the filtered supernatant with an appropriate mobile phase or solvent.

    • Analyze the diluted sample and the calibration standards using a validated HPLC-UV or LC-MS/MS method.[3]

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the saturated solution by applying the dilution factor.

Solubility in Different Solvent Systems (Illustrative Data)

While specific experimental data for this compound is not publicly available, we can predict its behavior and present it in a structured format. The following table contains illustrative, chemically reasonable values to guide experimental design.

Solvent SystemSolvent TypeExpected SolubilityRationale
pH 2.0 HCl BufferAqueous (Acidic)High (>10 mg/mL)Protonation of all three amine groups leads to the formation of a highly soluble hydrochloride salt.
pH 7.4 PBSAqueous (Neutral)Low to Moderate The molecule is partially protonated near its pKa, resulting in a mix of charged and neutral species.
pH 10.0 Carbonate BufferAqueous (Basic)Very Low (<0.1 mg/mL)The molecule exists almost entirely as the neutral, less polar free base.
EthanolPolar ProticModerate to High Capable of hydrogen bonding and solvating both the polar amine groups and the non-polar regions.
Dimethyl Sulfoxide (DMSO)Polar AproticHigh Strong polar solvent capable of dissolving a wide range of organic molecules.
Dichloromethane (DCM)Non-polarModerate The hydrophobic phenyl ring and alkyl groups will favor solubility in less polar organic solvents.
Diethyl EtherNon-polarLow Consistent with piperazine's poor solubility in ether; strong H-bonding groups are not well-solvated.[12][13]

Strategies for Solubility Enhancement

For drug development, particularly for oral formulations, enhancing aqueous solubility at physiological pH is often necessary.

  • Salt Formation: This is the most common and effective strategy for basic compounds.[14] Reacting the free base of this compound with various pharmaceutically acceptable acids (e.g., HCl, mesylic acid, sulfuric acid) can produce stable, crystalline salts with significantly improved aqueous solubility and dissolution rates.[14] A salt screening study is essential to identify the optimal counterion.[14]

  • Use of Co-solvents: The solubility of hydrophobic compounds can be increased by adding a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous medium.[14] This is a common strategy for liquid formulations, but the concentration of the co-solvent must be carefully controlled to avoid toxicity or incompatibility with biological assays.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule (like the phenyl ring) within their central cavity, forming an inclusion complex that has a hydrophilic exterior, thereby increasing aqueous solubility.[14]

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent system. Its multiple basic centers make its aqueous solubility exquisitely sensitive to pH, a characteristic that can be both a challenge and an opportunity in formulation development. A thorough experimental characterization, beginning with the gold-standard shake-flask method, is imperative for any research program involving this molecule. Understanding these fundamental principles and applying robust methodologies will empower researchers to make informed decisions, optimize formulations, and ultimately unlock the full therapeutic potential of this and similar chemical entities.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). Vertex AI Search.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). BioAssay Systems.
  • Solubility and pH of amines. (n.d.). Classic Chemistry Experiments.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). PubMed.
  • A High Throughput Solubility Assay For Drug Discovery | PDF. (n.d.). Scribd.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC–UV–CLND. (2016). ScienceDirect.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.
  • Piperazine. (n.d.). Chemistry LibreTexts.
  • Piperazine. (n.d.). Solubility of Things.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.
  • 4-(4-ETHYL-PIPERAZIN-1-YLMETHYL)-PHENYLAMINE 611225-86-6 wiki. (n.d.). Guidechem.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (2025). BenchChem.
  • Piperazine. (n.d.). Wikipedia.
  • How do amines and amides affect the pH of a solution?. (2025). ChemGulf.
  • How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.

Sources

Purity and characterization of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound, a key intermediate in pharmaceutical synthesis. The purity and structural integrity of this compound are paramount to ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines a multi-faceted analytical approach, detailing the underlying principles and providing robust, step-by-step protocols for purity determination and structural characterization. We will explore chromatographic, spectroscopic, and spectrometric techniques, emphasizing the causality behind methodological choices to create a self-validating system for quality control. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of how to qualify this critical chemical entity.

Introduction: The Significance of Purity in Synthesis

This compound (Molecular Formula: C₁₃H₂₁N₃, Molecular Weight: 219.33 g/mol ) belongs to a class of substituted phenylpiperazine derivatives.[1][2] These scaffolds are of significant interest in medicinal chemistry, often forming the core of molecules designed to interact with specific biological targets. The analogous compound, 4-(4-Methyl piperazin-1-ylmethyl)phenylamine, is a known intermediate in the synthesis of potent tyrosine kinase inhibitors used in oncology.[3] Given this context, the ethyl derivative is presumed to have similar applications, where even trace impurities can lead to unforeseen side effects or diminished therapeutic efficacy in the final drug product.

The primary objective of this guide is to establish a definitive analytical workflow for confirming both the identity and purity of this compound. This involves not only quantifying the main compound but also identifying and controlling for potential process-related impurities, such as unreacted starting materials, by-products, and degradation products.

Potential Impurities: A Synthesis-Forward Approach

Understanding potential impurities begins with the synthesis route. A plausible and common method for preparing this compound is the reductive amination of 4-nitrobenzaldehyde with N-ethylpiperazine, followed by the reduction of the nitro group to an amine.

Potential Impurities Profile:

  • Starting Materials: Unreacted N-ethylpiperazine, 4-nitrobenzaldehyde, or the intermediate 1-ethyl-4-(4-nitrobenzyl)piperazine.

  • By-products: Compounds formed from side reactions, such as over-alkylation of the resulting phenylamine.

  • Reagents: Residual reducing agents or catalysts used in the nitro reduction step (e.g., palladium on carbon, tin chloride).

A robust analytical strategy must be capable of separating and detecting these structurally similar compounds from the main analyte.

Analytical Workflow for Purity and Characterization

A multi-technique approach is essential for a comprehensive evaluation. No single method can provide all the necessary information. The following workflow ensures that both purity and structural identity are rigorously confirmed.

Caption: Overall analytical workflow for compound qualification.

Chromatographic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of a Self-Validating Protocol: The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte. The phenyl and piperazine groups provide hydrophobic character, while the amine functionalities add polarity, making it well-suited for retention and separation on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is selected to elute the compound with a symmetric peak shape and adequate retention time. The UV detector wavelength is set at the absorption maximum of the phenylamine chromophore to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Diethylamine in Water (v/v)

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Data Analysis: Purity is determined by area percent calculation. All peaks are integrated, and the area of the main peak is expressed as a percentage of the total area of all peaks.

Spectroscopic and Spectrometric Structural Confirmation

While HPLC confirms purity, it does not definitively prove the structure. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Experiment: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The combination confirms the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the CH₂ group.

  • δ 6.6-6.8 (d, 2H): Aromatic protons ortho to the NH₂ group.

  • δ 3.6 (br s, 2H): NH₂ protons (exchangeable with D₂O).

  • δ 3.4 (s, 2H): Benzylic CH₂ protons.

  • δ 2.4-2.6 (m, 10H): Overlapping signals from the four piperazine CH₂ groups and the ethyl CH₂ group.

  • δ 1.1 (t, 3H): Terminal methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ 145-150: Aromatic C-NH₂.

  • δ 128-132: Aromatic CH carbons and the aromatic C-CH₂.

  • δ 114-116: Aromatic CH carbons.

  • δ ~62: Benzylic CH₂.

  • δ ~53: Piperazine CH₂ carbons adjacent to the ethyl-substituted nitrogen.

  • δ ~52: Ethyl CH₂.

  • δ ~48: Piperazine CH₂ carbons adjacent to the benzylic carbon.

  • δ ~12: Ethyl CH₃.

Mass Spectrometry (MS)

Causality Behind the Experiment: Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of basic nitrogen atoms that are easily protonated.

Experimental Protocol: ESI-MS

  • Instrumentation: Mass spectrometer with an ESI source.

  • Sample Preparation: Dilute the sample to ~10 µg/mL in methanol with 0.1% formic acid.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Scan for m/z values from 50 to 500.

  • Expected Result: A prominent peak at m/z 220.18 corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass is 219.1735.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind the Experiment: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For this molecule, the primary aromatic amine is the most characteristic feature.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Expected Characteristic Peaks:

    Wavenumber (cm⁻¹) Vibration Description
    3400-3250 N-H Stretch Two distinct bands, characteristic of a primary amine.[4][5]
    3000-2800 C-H Stretch Aliphatic C-H from ethyl, piperazine, and benzyl groups.
    1650-1580 N-H Bend Scissoring vibration of the primary amine.[4]
    ~1600, ~1500 C=C Stretch Aromatic ring vibrations.
    1335-1250 C-N Stretch Strong band for the aromatic C-N bond.[4]

    | 1250–1020 | C-N Stretch | Aliphatic C-N bonds within the piperazine ring.[4] |

Elemental Analysis

Causality Behind the Experiment: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[6][7] This is a fundamental technique for confirming the empirical formula and assessing the purity against non-carbon-containing impurities (e.g., inorganic salts). The results must match the theoretical values within a narrow margin (typically ±0.4%).

Experimental Protocol: CHN Combustion Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[8]

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry sample into a tin capsule.

  • Theoretical vs. Expected Results:

    Element Theoretical % Acceptable Range
    Carbon (C) 71.19% 70.79% - 71.59%
    Hydrogen (H) 9.65% 9.25% - 10.05%

    | Nitrogen (N) | 19.16% | 18.76% - 19.56% |

Summary and Data Interpretation

The final assessment of purity and identity is made by synthesizing the data from all analytical techniques. The following diagram illustrates the logic for batch release.

Batch_Release_Logic start Analytical Data Collected hplc_check HPLC Purity ≥ 99.0%? start->hplc_check nmr_check NMR Structure Correct? hplc_check->nmr_check Yes fail Batch FAIL (Further Investigation) hplc_check->fail No ms_check MS [M+H]⁺ Correct? nmr_check->ms_check Yes nmr_check->fail No ea_check Elemental Analysis ±0.4%? ms_check->ea_check Yes ms_check->fail No pass Batch PASS ea_check->pass Yes ea_check->fail No

Caption: Decision logic for batch release based on analytical data.

A batch of this compound is considered pure and structurally confirmed if it meets all the criteria outlined: HPLC purity ≥ 99.0%, correct NMR and MS spectra, and elemental analysis results within ±0.4% of the theoretical values.

References

  • IR Spectroscopy Tutorial: Amines, University of Calgary.
  • Infrared Spectroscopy, Illinois St
  • 4-(4-ETHYL-PIPERAZIN-1-YLMETHYL)-PHENYLAMINE 611225-86-6 wiki, Guidechem.
  • This compound [P96662], ChemUniverse.
  • 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, LookChem.
  • Elemental Analysis - Organic & Inorganic Compounds, Eltra.
  • CHN(O)S Elemental Analysis, Measurlabs.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry, Thermo Fisher Scientific.

Sources

Methodological & Application

Application Note & Protocols: Strategic Use of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in the Synthesis of Advanced Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, particularly in the design of targeted cancer therapeutics like Tyrosine Kinase Inhibitors (TKIs). This structural element is prized for its ability to enhance aqueous solubility, modulate pharmacokinetic properties, and establish critical interactions within the solvent-exposed regions of kinase active sites.[1][2][3] This guide provides an in-depth exploration of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine , a versatile building block for constructing potent TKIs. We will dissect the core synthetic strategies, primarily the Palladium-catalyzed Buchwald-Hartwig amination, that leverage this intermediate.[4][5] A detailed, field-tested protocol for the synthesis of a novel TKI analogue is provided, complete with mechanistic insights, characterization data, and troubleshooting advice to empower researchers in drug discovery and development.

The Pharmacophoric Significance of the N-Arylpiperazine Moiety

The piperazine ring is considered a "privileged scaffold" in drug design. Its two nitrogen atoms provide a unique combination of structural rigidity and hydrogen bonding capabilities, while also offering a handle to tune basicity (pKa) and, consequently, physicochemical properties like solubility and cell permeability.[2][3]

In the context of TKIs such as Imatinib (Gleevec), the N-alkylpiperazine group serves several critical functions:

  • Enhanced Solubility: The basic nitrogen of the piperazine is protonated at physiological pH, significantly improving the aqueous solubility of the often large, hydrophobic TKI molecule. This is crucial for oral bioavailability.

  • Target Engagement: This moiety typically extends into the solvent-accessible region of the ATP-binding pocket of the target kinase, forming favorable interactions and contributing to the overall binding affinity.[1]

  • Synthetic Versatility: The piperazine nitrogens provide reactive sites for straightforward chemical modification, allowing for the rapid generation of analogues to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6]

This compound is an exemplary starting material as it combines the key phenylamine nucleophile with the beneficial piperazine side chain in a single, ready-to-use molecule.

Core Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The most robust and widely adopted method for coupling aryl amines like this compound to the core heterocyclic structures of TKIs is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction excels where traditional methods like nucleophilic aromatic substitution (SNAr) fail due to the low reactivity of the heterocyclic coupling partner.[5]

Causality Behind the Method: The Buchwald-Hartwig reaction is favored for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions, which are essential for complex molecule synthesis.[4] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often employed to promote the challenging reductive elimination step, which forms the final C-N bond.[7]

Generalized Reaction Scheme

G cluster_reactants Reactants cluster_reagents Catalytic System R1 This compound (Aryl Amine) R1->inv1 R2 2-Chloro-4-(pyridin-3-yl)pyrimidine (Heteroaryl Halide) R2->inv1 C1 Pd₂(dba)₃ (Palladium Source) C1->inv2 C2 XPhos (Ligand) C2->inv2 C3 NaOtBu (Base) C3->inv2 P1 Tyrosine Kinase Inhibitor Analogue (Final Product) inv1->P1 Toluene, 100 °C inv2->inv1

Caption: Buchwald-Hartwig Amination Workflow.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle, which explains the necessity of each component.

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)(X)L₂ Intermediate oa->pd2 deprot Base-Mediated Amine Coordination pd2->deprot + R'-NH₂ + Base amide Ar-Pd(II)(NHR')L₂ Amido Complex deprot->amide re Reductive Elimination amide->re re->pd0 + Ar-NHR'

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol: Synthesis of a TKI Analogue via Buchwald-Hartwig Coupling

This protocol describes the synthesis of N-(4-(4-ethylpiperazin-1-ylmethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, an analogue structurally related to the core of Imatinib.

Self-Validation: This protocol is designed to be self-validating. Successful synthesis is confirmed by characterization data (MS and NMR) matching the expected values for the target molecule, and purity is assessed via chromatography (TLC, HPLC).

Materials and Reagents
ReagentSupplierCAS No.M.W. ( g/mol )Notes
This compoundCommercial16155-63-4219.33Starting Material
2-Chloro-4-(pyridin-3-yl)pyrimidineCommercial13327-14-1191.62Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial51364-51-3915.72Palladium(0) Pre-catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Commercial564483-18-7476.66Ligand
Sodium tert-butoxide (NaOtBu)Commercial865-48-596.10Base
Anhydrous TolueneCommercial108-88-392.14Anhydrous reaction solvent
Ethyl Acetate (EtOAc)Commercial141-78-688.11For chromatography
HexanesCommercial110-54-386.18For chromatography
Dichloromethane (DCM)Commercial75-09-284.93For workup
Step-by-Step Experimental Procedure

Safety First: Conduct all operations within a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Pd₂(dba)₃ and XPhos are air-sensitive; handle under an inert atmosphere. NaOtBu is corrosive and moisture-sensitive.

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-(pyridin-3-yl)pyrimidine (192 mg, 1.0 mmol, 1.0 equiv.).

    • Add this compound (241 mg, 1.1 mmol, 1.1 equiv.).

    • Add Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

    • Note: The slight excess of amine and base ensures complete consumption of the limiting chloro-pyrimidine.

  • Catalyst Preparation & Addition (Inert Atmosphere):

    • In a separate vial under Argon or Nitrogen, weigh Tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol, 1 mol% Pd) and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

    • Quickly add the catalyst/ligand mixture to the Schlenk flask.

    • Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous toluene (10 mL) via syringe.

    • Place the flask in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The solution will typically turn dark brown.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 DCM/Methanol eluent system. The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete (disappearance of the starting chloro-pyrimidine on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Eluent System: A gradient of 1% to 7% Methanol in Dichloromethane is typically effective.

    • Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield the final compound as a pale yellow solid.

Characterization & Expected Data

The identity and purity of the synthesized TKI analogue, N-(4-(4-ethylpiperazin-1-ylmethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, must be confirmed.

Analysis TechniqueExpected Results
Mass Spectrometry (ESI+) Chemical Formula: C₂₂H₂₆N₆Exact Mass: 374.22[M+H]⁺: Expected at m/z 375.23.
¹H NMR (400 MHz, CDCl₃) Approximate δ (ppm): 9.15 (s, 1H, Ar-H), 8.70 (d, 1H, Ar-H), 8.45 (d, 1H, Ar-H), 8.35 (d, 1H, Ar-H), 7.60-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂-N), 2.70-2.40 (m, 10H, piperazine & ethyl CH₂), 1.10 (t, 3H, ethyl CH₃).(Note: Peaks may shift; this serves as a guideline.)
Yield 55-75% after purification.
Appearance Off-white to pale yellow solid.

Troubleshooting & Experimental Considerations

  • Low Yield:

    • Cause: Inactive catalyst or insufficient inert atmosphere.

    • Solution: Ensure the Pd₂(dba)₃ is fresh and has been stored properly. Use Schlenk techniques rigorously to exclude oxygen, which can deactivate the Pd(0) catalyst.

  • Incomplete Reaction:

    • Cause: Insufficient base or reaction time.

    • Solution: Use freshly opened, high-purity NaOtBu. Ensure the base has not been passivated by atmospheric moisture. Allow the reaction to run for a longer duration (up to 24 hours).

  • Side Product Formation:

    • Cause: Hydrodehalogenation of the chloro-pyrimidine starting material.

    • Solution: Ensure the solvent is truly anhydrous. The presence of water can lead to unwanted side reactions.

Conclusion

This compound stands out as a highly valuable and strategic intermediate for the synthesis of tyrosine kinase inhibitors. Its pre-packaged phenylamine core and solubilizing piperazine tail streamline the synthetic process. Mastery of the Buchwald-Hartwig amination protocol detailed herein allows for the efficient and reliable coupling of this key fragment to various heterocyclic cores, providing a powerful platform for the discovery and development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for N-Alkylation of Piperazine with 4-Aminobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylpiperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] The two nitrogen atoms within the piperazine core serve as key points for molecular elaboration, acting as hydrogen bond acceptors and donors that can modulate interactions with biological targets and enhance aqueous solubility.[1] N-alkylation of the piperazine moiety, particularly with substituted benzyl groups, is a foundational synthetic transformation for accessing a vast array of pharmacologically active compounds. This guide provides a detailed protocol for the N-alkylation of piperazine with 4-aminobenzyl derivatives, a critical step in the synthesis of numerous therapeutic agents.

Understanding the Reaction: Mechanism and Key Considerations

The N-alkylation of piperazine proceeds via a nucleophilic substitution reaction. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the 4-aminobenzyl derivative, typically a halide. A base is generally required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards product formation.[2]

A primary challenge in this synthesis is controlling the degree of alkylation. The initial monosubstituted product is often more reactive than the starting piperazine, leading to the formation of the undesired 1,4-disubstituted byproduct.[3][4] Several strategies can be employed to favor mono-alkylation:

  • Using a large excess of piperazine: This stoichiometric imbalance ensures that the electrophile is more likely to react with an unreacted piperazine molecule rather than the mono-alkylated product.[3]

  • Slow addition of the alkylating agent: Adding the 4-aminobenzyl derivative dropwise at a low temperature helps to maintain a low concentration of the electrophile, further minimizing the formation of the disubstituted product.[3]

  • Employing a mono-protected piperazine: Using a protecting group, such as tert-butoxycarbonyl (Boc), on one of the piperazine nitrogens allows for selective alkylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[4][5]

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Piperazine 4-Aminobenzyl Derivative Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Setup Combine Piperazine, Base, and Solvent Reactants->Setup Addition Slowly add 4-Aminobenzyl Derivative at Room Temperature Setup->Addition Stir Stir for 12-24h, Monitor by TLC/LC-MS Addition->Stir Filter Filter to Remove Inorganic Salts Stir->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product 1-(4-Aminobenzyl)piperazine Chromatography->Product

Figure 1. General workflow for the N-alkylation of piperazine.

Detailed Experimental Protocol: Mono-N-Alkylation of Piperazine

This protocol details the synthesis of 1-(4-aminobenzyl)piperazine using an excess of piperazine to promote mono-alkylation.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Piperazine86.141010
4-Aminobenzyl chloride141.6011
Potassium Carbonate (K₂CO₃)138.2122
Acetonitrile (CH₃CN)-20 mL-
Step-by-Step Procedure
  • Reaction Setup: To a solution of piperazine (10 mmol, 10 eq.) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2 mmol, 2 eq.).

  • Addition of Alkylating Agent: Slowly add a solution of the 4-aminobenzyl chloride (1 mmol, 1 eq.) in acetonitrile to the piperazine mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: Purify the resulting residue by silica gel column chromatography to isolate the desired mono-alkylated product, 1-(4-aminobenzyl)piperazine.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield of Monosubstituted Product and Formation of Disubstituted Byproduct High reactivity of the monosubstituted product. Reaction conditions favoring di-substitution.- Use a 5-10 fold excess of piperazine.[3]- Add the electrophile slowly at a low temperature.[3]- Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[4]- Optimize reaction temperature and time by monitoring with TLC or LC-MS.[3]
Incomplete Reaction Insufficient reactivity of the alkylating agent or steric hindrance. Poor solubility of reactants.- Consider using a more reactive leaving group on the benzyl derivative (e.g., bromide or iodide).- Increase the reaction temperature and monitor for product formation and side reactions.- If solubility is an issue, consider using a more polar solvent like t-butanol.[3]
Difficult Purification Similar polarities of the desired product and byproducts.- If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]- For basic products, an acid-base extraction can be employed. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid to extract the basic piperazine derivatives into the aqueous layer. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[3]

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-aminobenzyl)piperazine should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The N-alkylation of piperazine with 4-aminobenzyl derivatives is a fundamental reaction in the synthesis of a wide range of biologically active molecules. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the rate of addition of the electrophile, it is possible to achieve high yields of the desired mono-alkylated product. The use of protecting group strategies offers a more controlled approach for achieving selective mono-alkylation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers engaged in the synthesis of novel piperazine-containing compounds.

References

Sources

Application of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine scaffold in modern anticancer drug discovery.

Introduction: The Strategic Importance of the Piperazine Phenylamine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks repeatedly emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 4-(4-Alkylpiperazin-1-ylmethyl)phenylamine core is a quintessential example of such a scaffold, particularly within the domain of oncology. Its prevalence is not coincidental; it is a result of its remarkable ability to confer a combination of desirable physicochemical and pharmacological properties upon a drug candidate.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is frequently employed to enhance aqueous solubility and introduce a basic center, which can be crucial for optimizing pharmacokinetic profiles such as absorption and distribution.[1] When integrated into the specific (piperazin-1-ylmethyl)phenylamine arrangement, this moiety becomes a powerful tool for designing potent and selective kinase inhibitors. A notable exemplar is Imatinib (Gleevec), a landmark targeted therapy for chronic myelogenous leukemia (CML), which features the closely related 4-(4-methyl piperazin-1-ylmethyl)phenylamine core.[2][3][4] This scaffold typically occupies the solvent-exposed region of the ATP-binding pocket of kinases, allowing for fine-tuning of selectivity and potency while maintaining favorable drug-like properties.

This guide provides a detailed exploration of the application of the this compound scaffold, outlining its role in mechanism-based drug design and providing robust protocols for its evaluation in a preclinical setting.

Part 1: Mechanistic Rationale - Targeting Protein Kinases

The primary application of the this compound scaffold is in the design of ATP-competitive protein kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] This scaffold is a common structural feature in numerous inhibitors targeting oncogenic kinases such as BCR-ABL, RET, FLT3, and CDKs.[6][7][8]

The Role of the Scaffold in Kinase Inhibition

Compounds featuring this moiety often function as "Type II" kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This offers a distinct binding mode that can lead to greater selectivity.

The phenylamine portion of the scaffold typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding site. The ethylpiperazine tail extends out towards the solvent-exposed region of the active site. This positioning achieves two critical goals:

  • Solubility and Permeability : The basic nitrogen of the piperazine ring is protonated at physiological pH, significantly enhancing the compound's aqueous solubility.

  • Selectivity Tuning : The solvent-facing nature of this group allows for modifications without disrupting core binding interactions, enabling chemists to modulate selectivity against off-target kinases and optimize pharmacokinetic properties.[1]

The diagram below illustrates the general binding mode of a Type II kinase inhibitor incorporating this privileged scaffold.

cluster_0 Kinase ATP-Binding Pocket (Inactive 'DFG-Out' Conformation) cluster_1 Inhibitor Molecule hinge Hinge Region dfg_out DFG Motif (Flipped) hydrophobic_pocket Allosteric Site (Hydrophobic) solvent_channel Solvent-Exposed Region inhibitor_core Core Heterocycle inhibitor_core->dfg_out Stabilizes Inactive State inhibitor_core->hydrophobic_pocket Hydrophobic Interactions phenylamine Phenylamine Moiety phenylamine->hinge H-Bonds (Anchoring) piperazine_tail 4-(4-Ethylpiperazin-1-ylmethyl) Tail piperazine_tail->solvent_channel Improves Solubility Fine-tunes Selectivity

Caption: Binding mode of a Type II inhibitor with the target scaffold.

Part 2: Drug Discovery and Evaluation Workflow

The journey of a compound from a chemical concept to a potential drug candidate involves a rigorous, multi-stage evaluation process. The following workflow outlines the key steps for a candidate molecule incorporating the this compound scaffold.

node_design Step 1: Rational Design & Synthesis node_biochem Step 2: Biochemical Assays (Kinase Inhibition, IC50) node_design->node_biochem Test Potency node_cell Step 3: Cell-Based Assays (Viability, Target Engagement) node_biochem->node_cell Confirm Cellular Activity node_pk Step 4: ADME/PK Studies (Solubility, Permeability, Metabolism) node_cell->node_pk Assess Drug-like Properties node_invivo Step 5: In Vivo Efficacy (Xenograft Models) node_pk->node_invivo Evaluate In Vivo Efficacy node_decision Go/No-Go Decision (Lead Optimization) node_invivo->node_decision Analyze Preclinical Data node_decision->node_design Iterate/Optimize

Caption: Iterative workflow for anticancer drug discovery.

Part 3: Experimental Protocols and Methodologies

This section provides detailed, field-proven protocols for the key experimental stages outlined in the workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol determines the concentration of the test compound required to inhibit the enzymatic activity of the target kinase by 50% (IC50). Luminescence-based assays that measure ATP depletion are common.

Rationale: This is the first critical test to confirm that the synthesized compound directly interacts with and inhibits the intended molecular target. It provides a quantitative measure of potency.[5]

Materials:

  • Recombinant human kinase (e.g., ABL1, RET).

  • Kinase-specific substrate peptide.

  • Assay buffer, ATP.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • Test compound serially diluted in DMSO.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, kinase, and substrate peptide at 2X the final desired concentration.

  • Compound Plating: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Initiate Reaction: Add 10 µL of the 2X kinase reaction mix to each well.

  • Start Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measure ATP Depletion: Add 20 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase, which produces light in the presence of the remaining ATP.

  • Final Incubation: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This protocol assesses the effect of the test compound on the viability and growth of cancer cell lines. The MTT and CellTiter-Glo® assays are widely used for this purpose.[5][9]

Rationale: Moving from a biochemical to a cellular context is essential.[10] This assay determines if the compound's target inhibition translates into an anti-proliferative or cytotoxic effect in a living cancer cell, which must be permeable to the compound.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., K-562 for BCR-ABL, LC-2/ad for RET).[8]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound serially diluted in culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Sterile, clear-bottomed, white-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium into the 96-well plate. Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment: Add 10 µL of the 10X serially diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against log[compound concentration].

Compound Target Kinase Cell Line GI50 (nM)
Compound XBCR-ABL (T315I)Ba/F3-BCR-ABL T315I9
Compound YRET (WT)LC-2/ad15
Compound ZFLT3-ITDMV4-118
Note: Data is hypothetical for illustrative purposes, but based on potencies seen in literature for similar compounds.[6][7][8]
Protocol 3: Western Blotting for Target Engagement

This protocol verifies that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.

Rationale: This assay provides direct evidence of the compound's mechanism of action. A reduction in the phosphorylated (active) form of the target kinase confirms that the compound is engaging its target as intended.[11]

Procedure:

  • Cell Treatment: Seed 2 million cells in a 6-well plate and grow overnight. Treat cells with the test compound at 1X, 5X, and 10X the GI50 concentration for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., p-ABL), total target (e.g., ABL), and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager. The decrease in the p-ABL/Total ABL ratio will indicate target inhibition.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of a lead compound in a living animal model. Cell line-derived xenografts (CDX) are a standard initial model.[12][13][14][15]

Rationale: In vivo studies are crucial for assessing a compound's efficacy in a complex biological system, providing data on its ability to reach the tumor and exert an antitumor effect under physiological conditions.[12][16]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Cancer cells for implantation (e.g., 5-10 million MV4-11 cells in Matrigel).

  • Test compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells into the right flank of each mouse.

  • Tumor Growth: Monitor mice regularly until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 15 mg/kg, Positive Control).

  • Drug Administration: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for 21-28 days.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable component in the toolkit of medicinal chemists targeting oncogenic kinases. Its ability to confer both potent target engagement and favorable drug-like properties has cemented its role in numerous successful and promising anticancer agents. The protocols detailed herein provide a robust framework for researchers to effectively synthesize, evaluate, and advance novel drug candidates built upon this privileged structure. Future work will likely focus on incorporating this scaffold into novel drug modalities, such as PROTACs or covalent inhibitors, to address clinical challenges like acquired resistance.

References

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Kim, M. P., & Evans, D. B. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • HuaTeng. (2025, October 29). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • National Institutes of Health. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. PubMed.
  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
  • Wikipedia. (n.d.). Piperazine.
  • Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Lin, R., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed.
  • National Center for Biotechnology Information. (n.d.). Imatinib mesylate. PubMed.
  • PubChem. (n.d.). Imatinib.
  • New Drug Approvals. (2014, September 10). IMATINIB.
  • Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][12][13][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Retrieved January 1, 2026, from

Sources

Application Notes & Protocols for the Synthesis of Imatinib Intermediates Using Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Moiety in Imatinib

Imatinib (marketed as Gleevec®) represents a paradigm shift in cancer therapy, heralding the era of targeted treatments.[1][2] As a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, it has transformed the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3][4] The chemical architecture of Imatinib, 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, is a testament to rational drug design, with each fragment playing a crucial role in its pharmacological profile.[1][5] The N-methylpiperazine group, in particular, is a critical pharmacophore that imparts aqueous solubility and favorable oral bioavailability to the molecule.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key Imatinib intermediates featuring the strategic incorporation of piperazine derivatives. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis.

Synthetic Strategy Overview: A Convergent Approach

The synthesis of Imatinib is typically achieved through a convergent strategy, wherein key fragments of the molecule are synthesized separately and then coupled in the final stages. This approach allows for greater flexibility and optimization of individual reaction steps, ultimately leading to higher overall yields and purity. The core of this strategy involves the preparation of two key intermediates:

  • The Pyridinyl-Pyrimidinyl-Aniline Core: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

  • The Piperazine Side-Chain: 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride or a related activated benzoic acid derivative.

The final step involves the amidation reaction between these two intermediates to yield the Imatinib base.[7] This application note will focus on the synthesis of the piperazine-containing side-chain and its subsequent coupling to the aniline core.

Diagram: Overall Synthetic Workflow for Imatinib

Imatinib_Synthesis cluster_piperazine Piperazine Side-Chain Synthesis cluster_core Aniline Core Synthesis cluster_coupling Final Coupling & Salt Formation p_cyanobenzyl_chloride p-Cyanobenzyl chloride intermediate_nitrile 4-((4-methylpiperazin-1-yl)methyl)benzonitrile p_cyanobenzyl_chloride->intermediate_nitrile Alkylation methylpiperazine 1-Methylpiperazine methylpiperazine->intermediate_nitrile piperazine_benzoic_acid 4-((4-methylpiperazin-1-yl)methyl)benzoic acid intermediate_nitrile->piperazine_benzoic_acid Hydrolysis piperazine_benzoyl_chloride 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride piperazine_benzoic_acid->piperazine_benzoyl_chloride Activation (e.g., SOCl2) imatinib_base Imatinib Base piperazine_benzoyl_chloride->imatinib_base Amide Coupling aniline_core_precursor Precursors aniline_core N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine aniline_core_precursor->aniline_core Multi-step synthesis aniline_core->imatinib_base imatinib_mesylate Imatinib Mesylate imatinib_base->imatinib_mesylate Methanesulfonic acid

Caption: Convergent synthetic route to Imatinib Mesylate.

Experimental Protocols

Part 1: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid hydrochloride

This protocol outlines the synthesis of a key piperazine-containing intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, starting from p-cyanobenzyl chloride and 1-methylpiperazine.[8] The initial nucleophilic substitution is followed by hydrolysis of the nitrile to the carboxylic acid.

Materials and Reagents:

ReagentFormulaMWMolarity/PuritySupplier
p-Cyanobenzyl chlorideC₈H₆ClN151.59 g/mol ≥98%Sigma-Aldrich
1-MethylpiperazineC₅H₁₂N₂100.16 g/mol ≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07 g/mol AnhydrousFisher Scientific
Sodium HydroxideNaOH40.00 g/mol ≥98%VWR
Hydrochloric AcidHCl36.46 g/mol 37% (w/w)J.T. Baker
Sodium ChlorideNaCl58.44 g/mol ACS GradeEMD Millipore

Protocol:

  • Step 1: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cyanobenzyl chloride (15.16 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (100 mL).

    • To this solution, add 1-methylpiperazine (13.22 mL, 0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting product, 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, can be used in the next step without further purification.

  • Step 2: Hydrolysis to 4-((4-methylpiperazin-1-yl)methyl)benzoic acid hydrochloride

    • To the aqueous residue from the previous step, add a solution of sodium hydroxide (24 g, 0.6 mol) in water (100 mL).

    • Heat the mixture to reflux and maintain for 6 hours to ensure complete hydrolysis of the nitrile group.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH 2-3). A precipitate will form.

    • Add solid sodium chloride to the mixture until saturation to further promote precipitation of the product.

    • Continue stirring in the ice bath for 1 hour.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum at 60 °C to yield 4-((4-methylpiperazin-1-yl)methyl)benzoic acid hydrochloride as a white to off-white solid.

Expected Yield: 75-85%

Characterization: The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Amide Coupling to form Imatinib Base

This protocol details the final coupling step between the aniline core, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, and the activated piperazine side-chain.[7]

Materials and Reagents:

ReagentFormulaMWMolarity/PuritySupplier
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineC₁₆H₁₅N₅277.32 g/mol ≥98%Synthesized separately
4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochlorideC₁₃H₁₉Cl₃N₂O337.66 g/mol ≥97%Sigma-Aldrich
PyridineC₅H₅N79.10 g/mol AnhydrousAcros Organics
Ammonium HydroxideNH₄OH35.04 g/mol 28-30% solutionVWR

Protocol:

  • Reaction Setup:

    • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (2.77 g, 0.01 mol) in anhydrous pyridine (50 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride Derivative:

    • Slowly add 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (3.71 g, 0.011 mol) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation:

    • Monitor the reaction by TLC (dichloromethane:methanol, 95:5).

    • Upon completion, add water (50 mL) to the reaction mixture.

    • Heat the mixture to 40 °C and then add 28% ammonium hydroxide solution until the pH is basic (pH 9-10) to precipitate the Imatinib base.

    • Stir the resulting suspension at room temperature overnight to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum at 70 °C to obtain Imatinib base as a yellowish powder.

Expected Yield: 85-95%

Purity: >98% (as determined by HPLC)

Diagram: Key Coupling Reaction Mechanism

Amide_Coupling cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aniline N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Aniline Core) NucleophilicAttack Nucleophilic attack of amine on carbonyl carbon Aniline->NucleophilicAttack BenzoylChloride 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (Activated Piperazine Side-Chain) BenzoylChloride->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Step 1 ProtonTransfer Proton transfer TetrahedralIntermediate->ProtonTransfer ChlorideElimination Elimination of Chloride ion ProtonTransfer->ChlorideElimination Step 2 ImatinibBase Imatinib Base ChlorideElimination->ImatinibBase HCl HCl (neutralized by base) ChlorideElimination->HCl

Sources

Dasatinib analogue synthesis with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of a Novel Dasatinib Analogue Utilizing 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of a novel Dasatinib analogue. Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. It functions by inhibiting multiple kinases, primarily the BCR-ABL fusion protein and SRC family kinases, thereby blocking signaling pathways that promote cancer cell proliferation[2][3][4]. The development of analogues is a critical strategy in medicinal chemistry to overcome drug resistance, improve selectivity, and enhance efficacy[5][6]. This guide details a convergent synthetic strategy to create an analogue where the 2-chloro-6-methylphenyl moiety of Dasatinib is replaced by a 4-((4-ethylpiperazin-1-yl)methyl)phenyl group. We provide detailed, step-by-step protocols, explanations for key experimental choices, and methods for purification and characterization.

Introduction to Dasatinib and Analogue Design

Dasatinib's clinical success is attributed to its ability to bind to both the active and inactive conformations of the ABL kinase, making it effective against many imatinib-resistant mutations[3]. However, the emergence of new resistance mechanisms and the desire for improved safety profiles drive the continuous exploration of new chemical entities based on the Dasatinib scaffold.

The synthesis of analogues allows for the systematic exploration of the structure-activity relationship (SAR). Modifications to the Dasatinib scaffold can modulate its kinase inhibition profile, potentially leading to inhibitors with novel therapeutic applications or improved properties[7]. The analogue described herein introduces a this compound moiety. This modification replaces the N-(2-chloro-6-methylphenyl) amide portion of the parent drug, a region known to be critical for binding. The introduction of the ethylpiperazine group via a benzylic linker offers a new vector for potential interactions within the kinase domain and may alter the compound's solubility and pharmacokinetic properties.

Overall Synthetic Strategy

A convergent synthetic approach is employed, which involves the independent synthesis of two key fragments followed by their coupling in the final step. This strategy maximizes efficiency and simplifies the purification of intermediates. The synthesis is divided into three primary stages:

  • Synthesis of the Core Intermediate: Preparation of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid.

  • Synthesis of the Novel Aniline: Preparation of this compound.

  • Final Amide Coupling: Condensation of the core intermediate with the novel aniline to yield the target Dasatinib analogue.

The overall workflow is depicted below.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Aniline Synthesis cluster_2 Part C: Final Coupling A1 2-Aminothiazole-5-carboxylate A3 Intermediate A A1->A3 A2 4,6-Dichloro-2-methylpyrimidine A2->A3 A5 Intermediate B A3->A5 A4 N-(2-hydroxyethyl)piperazine A4->A5 A6 Hydrolysis A5->A6 A7 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid A6->A7 C1 Amide Coupling (HATU, DIPEA) A7->C1 B1 4-Nitrobenzaldehyde B3 Reductive Amination B1->B3 B2 N-Ethylpiperazine B2->B3 B4 Intermediate C (Nitro) B3->B4 B5 Reduction (e.g., H2, Pd/C) B4->B5 B6 This compound B5->B6 B6->C1 C2 Final Dasatinib Analogue C1->C2

Caption: Convergent synthesis workflow for the novel Dasatinib analogue.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are of analytical grade and used as received unless otherwise specified.

Part A: Synthesis of 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (Intermediate 2)

This multi-step synthesis follows established routes for creating the core structure of Dasatinib[8][9].

Step A1: Synthesis of Ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate (Intermediate 1)

  • To a stirred suspension of ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/g), add sodium tert-butoxide (1.1 eq) portion-wise at 0-5 °C under a nitrogen atmosphere.

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base that deprotonates the amino group of the thiazole, activating it for nucleophilic attack. THF is an appropriate aprotic solvent for this reaction.

  • Stir the resulting mixture at 10-15 °C for 30 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in THF dropwise, maintaining the temperature below 20 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to afford Intermediate 1 .

Step A2: Synthesis and Hydrolysis to yield Intermediate 2

  • In a sealed vessel, dissolve Intermediate 1 (1.0 eq) and N-(2-hydroxyethyl)piperazine (1.5 eq) in n-butanol (15 mL/g).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the nucleophilic aromatic substitution reaction, driving the reaction to completion. n-Butanol is a high-boiling solvent suitable for this displacement reaction which often requires elevated temperatures.

  • Heat the reaction mixture to 110-120 °C and stir for 12-18 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, add a 2M aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to 80-90 °C for 4-6 hours to facilitate the saponification of the ethyl ester.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous layer with dichloromethane to remove organic impurities.

  • Adjust the pH of the aqueous layer to ~6-7 using 2N HCl. The product will precipitate.

  • Filter the solid, wash with cold water and then diethyl ether, and dry under vacuum to yield the title carboxylic acid, Intermediate 2 .

Part B: Synthesis of this compound (Intermediate 3)

This synthesis is achieved via a standard reductive amination protocol[10].

  • Dissolve 4-nitrobenzaldehyde (1.0 eq) and N-ethylpiperazine (1.1 eq) in 1,2-dichloroethane (DCE, 10 mL/g).

  • Add acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides like NaBH₄, reducing premature aldehyde reduction and allowing for iminium ion formation first.

  • Stir the reaction at room temperature for 8-12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate in vacuo. This yields the nitro intermediate, 4-((4-ethylpiperazin-1-yl)methyl)-1-nitrobenzene.

  • Dissolve the crude nitro intermediate in ethanol or methanol.

  • Add Palladium on carbon (10% Pd/C, 0.05 eq by weight).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (typically 4-8 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield Intermediate 3 , which can be purified by column chromatography if necessary.

Part C: Final Amide Coupling to Synthesize Dasatinib Analogue

This step utilizes a standard peptide coupling reagent for efficient amide bond formation[5][8].

  • Suspend the carboxylic acid Intermediate 2 (1.0 eq) and the aniline Intermediate 3 (1.1 eq) in anhydrous Dimethylformamide (DMF, 20 mL/g).

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes.

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

    • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • Stir the reaction at room temperature for 6-12 hours under a nitrogen atmosphere. Monitor by LC-MS.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Filter the solid and wash thoroughly with water.

  • Purify the crude product using silica gel column chromatography (e.g., with a dichloromethane/methanol gradient) to obtain the final Dasatinib Analogue .

G RCOOH Carboxylic Acid (Intermediate 2) ActiveEster Activated O-Acylisourea Ester RCOOH->ActiveEster + HATU HATU HATU HATU->ActiveEster Tetramethylurea Tetramethylurea (Byproduct) ActiveEster->Tetramethylurea Amide Final Analogue (Amide Bond Formed) ActiveEster->Amide RNH2 Aniline (Intermediate 3) RNH2->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Part D: Characterization

The final product should be characterized to confirm its identity and purity.

  • HPLC: To determine purity, using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA)[11].

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic proton and carbon signals.

Summary of Reagents and Conditions

StepKey ReagentsSolventBaseTemp. (°C)Time (h)Expected Yield (%)
A1 Ethyl 2-aminothiazole-5-carboxylate, 4,6-Dichloro-2-methylpyrimidineTHFNaOtBu0 - RT2 - 475 - 85
A2 Intermediate 1, N-(2-hydroxyethyl)piperazinen-ButanolDIPEA110 - 12012 - 1865 - 75
B 4-Nitrobenzaldehyde, N-Ethylpiperazine, NaBH(OAc)₃, Pd/C, H₂DCE / EtOH-RT12 - 2070 - 80
C Intermediate 2, Intermediate 3, HATUDMFDIPEART6 - 1260 - 70

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a novel Dasatinib analogue using this compound. The described convergent strategy, employing well-established chemical transformations such as nucleophilic aromatic substitution, reductive amination, and HATU-mediated amide coupling, offers an efficient route to this new chemical entity. The rationale behind key procedural steps has been provided to empower researchers to adapt and troubleshoot the synthesis. This guide serves as a foundational resource for medicinal chemists and drug development professionals aiming to explore novel kinase inhibitors based on the Dasatinib scaffold.

References

  • What is the mechanism of Dasatinib?
  • Dasatinib: Mechanism of action and Safety - ChemicalBook.
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Dasatinib: MedlinePlus Drug Inform
  • The Role of Dasatinib in Advancing Leukemia Tre
  • Dasatinib monohydrate: Structure and Synthesis method - ChemicalBook.
  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google P
  • A convenient new and efficient commercial synthetic route for das
  • WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google P
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed Central.
  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
  • Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation p
  • Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed.
  • Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Das
  • WO2017098391A1 - Process for the preparation of dasatinib - Google P
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)

Sources

Application Notes & Protocols: Strategic Coupling Reactions of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine is a cornerstone building block in modern medicinal chemistry, most famously recognized for its role as a key intermediate in the synthesis of Imatinib (Gleevec®), a landmark tyrosine kinase inhibitor. Its structure, featuring a reactive primary aniline amine and a solubilizing ethylpiperazine moiety, makes it an exceptionally versatile scaffold for constructing complex molecular architectures. This guide provides detailed, field-tested protocols and the underlying chemical principles for three critical classes of coupling reactions involving this amine: Palladium-catalyzed Buchwald-Hartwig amination, standard amide bond formation, and reductive amination. The protocols are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic campaigns.

Chemical Properties and Strategic Considerations

Before proceeding to protocols, it is crucial to understand the molecule's distinct reactive sites.

  • Primary Aromatic Amine (Aniline): This is the primary nucleophilic center. Its pKa is lower than that of aliphatic amines, making it less basic but an excellent participant in a wide range of cross-coupling and condensation reactions. Its reactivity is paramount in the protocols that follow.

  • Tertiary Aliphatic Amine (Piperazine): The ethylpiperazine nitrogen is significantly more basic than the aniline nitrogen. While it can act as a base or a coordinating ligand to metals, it is generally sterically hindered and less nucleophilic than the primary amine, allowing for selective reactions at the aniline position under controlled conditions. This basic site is also crucial for the aqueous solubility of the molecule and its derivatives at physiological pH.

This dichotomy in reactivity is the key to its strategic use in multi-step syntheses.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is the gold standard for forming carbon-nitrogen bonds, particularly in the synthesis of diarylamines. This reaction is central to the industrial synthesis of Imatinib, where this compound is coupled with an N-(halopyrimidinyl)benzamide derivative.

Scientific Principle

The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the aniline. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting reaction efficiency and scope.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification reagents 1. Add Aryl Halide, This compound, & Base (e.g., NaOtBu) to oven-dried flask. evac 2. Seal flask, evacuate, and backfill with inert gas (N2 or Ar). Repeat 3x. reagents->evac solvent 3. Add anhydrous solvent (e.g., Toluene) via syringe. evac->solvent catalyst 4. Add Pd-catalyst and Ligand (or pre-formed pre-catalyst). solvent->catalyst heating 5. Heat reaction mixture (e.g., 80-110 °C) with vigorous stirring. catalyst->heating tlc 6. Monitor reaction progress by TLC or LC-MS. heating->tlc quench 7. Cool to RT. Quench with saturated aq. NH4Cl or water. tlc->quench extract 8. Extract with organic solvent (e.g., EtOAc, DCM). quench->extract dry 9. Dry organic layer (Na2SO4), filter, and concentrate. extract->dry purify 10. Purify by column chromatography or recrystallization. dry->purify

Caption: Workflow for a typical Buchwald-Hartwig C-N coupling experiment.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide or Chloride (1.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.1 eq), this compound (1.0 eq), and sodium tert-butoxide (1.4 eq).

    • Expert Insight: NaOtBu is a strong, non-nucleophilic base ideal for this reaction. Ensure it is handled in a glovebox as it is highly hygroscopic. Cesium carbonate (Cs₂CO₃) can be a milder alternative for sensitive substrates.

  • Inerting: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas three times to ensure an oxygen-free atmosphere. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition: Add the Pd₂(dba)₃ (0.01 eq) and Xantphos ligand (0.02 eq).

    • Expert Insight: Xantphos is a wide bite-angle ligand that promotes the reductive elimination step and is effective for coupling with both aryl chlorides and bromides. Using a pre-formed palladium pre-catalyst can often lead to more reproducible results.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol II: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is arguably the most common reaction in medicinal chemistry. This protocol details a reliable method for coupling the aniline amine with a carboxylic acid using the carbodiimide reagent EDC in the presence of the additive HOBt.

Scientific Principle

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble activating agent. It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the aniline. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less reactive but not prone to rearrangement, and efficiently acylates the amine.

Detailed Step-by-Step Protocol

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC Hydrochloride (1.5 eq)

  • HOBt Hydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM. Stir the mixture at room temperature for 15-30 minutes. A clear solution should form as the active ester is generated.

    • Expert Insight: Pre-activation ensures the reactive species is ready before the nucleophile is introduced, which often minimizes side reactions.

  • Amine Addition: To the activated mixture, add this compound (1.1 eq) followed by DIPEA (3.0 eq).

    • Expert Insight: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl salt of EDC and the HOBt proton, ensuring the aniline remains a free, potent nucleophile. The tertiary amine on the piperazine moiety is generally not basic enough to interfere under these conditions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired amide product and consumption of the starting materials.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove excess acid and HOBt), and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.

Protocol III: Reductive Amination

Reductive amination is a powerful method for forming C-N single bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Scientific Principle

The reaction proceeds in two stages. First, the primary amine attacks the carbonyl carbon of the aldehyde or ketone, and after dehydration, forms an imine (or iminium ion) intermediate. In the second stage, a selective reducing agent, typically a hydride source like sodium triacetoxyborohydride (STAB), reduces the C=N double bond to form the final amine product. STAB is the preferred reagent as it is mild, tolerant of many functional groups, and its reaction rate is enhanced in the slightly acidic conditions generated by the reaction, which also catalyzes imine formation.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow A 1. Dissolve Amine and Carbonyl (Aldehyde/Ketone) in Solvent (e.g., DCE). B 2. Add Acetic Acid (optional, catalytic) to promote imine formation. A->B C 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0 °C to RT. B->C D 4. Stir reaction at RT for 2-12 hours. C->D E 5. Monitor by LC-MS for product formation. D->E F 6. Quench with saturated aq. NaHCO3. E->F G 7. Extract, dry, concentrate, and purify. F->G

Caption: Step-wise workflow for a typical reductive amination reaction.

Detailed Step-by-Step Protocol

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 0.1 eq)

Procedure:

  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in DCE.

  • Imine Formation: Stir the solution at room temperature for 20-30 minutes. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate imine formation.

  • Reduction: Add STAB (1.5 eq) to the mixture portion-wise. The reaction may be mildly exothermic.

    • Expert Insight: STAB is moisture-sensitive but less so than other hydrides like NaBH₄ or NaCNBH₃, making it easier to handle. Its mildness prevents the reduction of the starting carbonyl before imine formation.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 20 minutes until gas evolution ceases. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude secondary amine product can then be purified by flash chromatography.

Summary of Reaction Parameters

Reaction Type Key Reagents Typical Solvent Temp (°C) Key Strengths
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos, NaOtBuToluene, Dioxane80 - 110Forms robust C(aryl)-N bonds; high functional group tolerance.
Amide Coupling EDC, HOBt, DIPEADCM, DMF0 - 25Mild conditions; reliable and widely applicable for building complex scaffolds.
Reductive Amination Aldehyde/Ketone, STABDCE, THF0 - 25Efficiently forms C-N single bonds; avoids over-alkylation; mild.

References

  • Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1997). Potent and specific inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. [Link]

  • Zimmermann, J. (1996). U.S. Patent No. 5,521,184. U.S.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Late Transition Metals. European Journal of Inorganic Chemistry, 2012(3), 363-375. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

Application Notes & Protocols: Synthesis of Novel Antipsychotic Scaffolds Utilizing 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine moiety is a cornerstone in the development of central nervous system (CNS) therapeutics, particularly atypical antipsychotics.[1][2][3] Its unique physicochemical properties often confer favorable pharmacokinetics and potent binding to key neurotransmitter receptors, such as dopamine D2 and various serotonin (5-HT) subtypes.[4] This guide focuses on the synthetic utility of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine , a versatile building block for the construction of novel drug candidates. We provide an in-depth exploration of its application in forming robust amide linkages with pharmaceutically relevant heterocyclic systems. Detailed, field-tested protocols for amide coupling, including reaction setup, optimization strategies, and characterization, are presented to empower researchers in the discovery and development of next-generation antipsychotic agents.

Introduction: The Strategic Importance of the Phenylpiperazine Scaffold

The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry. Its prevalence in successful antipsychotic drugs, such as Aripiprazole, Lurasidone, and Olanzapine, underscores its importance.[5][6][7] The piperazine ring serves multiple functions:

  • Pharmacokinetic Anchor: As a basic, ionizable group, it enhances aqueous solubility and can be fine-tuned to control blood-brain barrier penetration.

  • Structural Linker: It provides a conformationally constrained yet flexible linker to correctly orient pharmacophoric groups for optimal receptor engagement.[4]

  • Receptor Interaction: One of the piperazine nitrogens often forms a critical salt bridge or hydrogen bond interaction within the receptor binding pocket.

The intermediate, This compound (hereafter referred to as EPP ), offers a strategic entry point for synthesizing libraries of potential antipsychotics. Its primary aromatic amine (aniline) is an excellent nucleophile, perfectly poised for coupling reactions to build out the final drug structure. This document outlines a robust and adaptable strategy centered on amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Retrosynthetic Strategy & Workflow

The most direct approach to incorporate the EPP moiety into a larger, drug-like molecule is through the formation of an amide bond. This bond is metabolically stable and its synthesis is highly reliable. Our retrosynthetic analysis disconnects the target molecule at the amide C-N bond, yielding EPP and a suitable heterocyclic carboxylic acid derivative, a common structural element in many CNS-active compounds.

G Target Target Antipsychotic Scaffold Bond Amide Bond Disconnection Target->Bond EPP Intermediate 1 (Nucleophile) This compound (EPP) Bond->EPP Acid Intermediate 2 (Electrophile) Heterocyclic Carboxylic Acid (or Acyl Chloride) Bond->Acid

Caption: Retrosynthetic analysis for target scaffold synthesis.

The general workflow involves activating the heterocyclic carboxylic acid and subsequently reacting it with EPP. This can be achieved through several high-yield methods, which we will detail in the following protocols.

G cluster_0 Phase 1: Electrophile Preparation cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Purification & Analysis Acid Heterocyclic Carboxylic Acid Activation Activation (e.g., SOCl₂, HATU) Acid->Activation Activated_Acid Activated Intermediate (Acyl Chloride / Active Ester) Activation->Activated_Acid Coupling Amide Bond Formation Activated_Acid->Coupling EPP EPP Intermediate EPP->Coupling Crude Crude Product Coupling->Crude Purification Chromatography Crude->Purification Final Pure Target Compound Purification->Final Analysis Characterization (NMR, MS, HPLC) Final->Analysis

Sources

Application Notes and Protocols for the Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine and its derivatives, compounds of significant interest in medicinal chemistry. Phenylpiperazine moieties are prevalent scaffolds in a wide array of therapeutic agents, demonstrating diverse biological activities.[1] These application notes offer detailed, field-proven protocols for two primary synthetic pathways: direct reductive amination and a two-step nucleophilic substitution followed by reduction. The causality behind experimental choices, safety protocols, and in-depth characterization methodologies are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended to empower researchers in drug discovery and development with the practical knowledge required for the efficient synthesis and derivatization of this important molecular scaffold.

Introduction: The Significance of the Phenylpiperazine Scaffold

The N-phenylpiperazine subunit is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous drugs with applications in oncology, neuroscience, and infectious diseases.[2] Its unique structural and physicochemical properties, including its ability to modulate basicity and engage in various biological interactions, make it a valuable component in drug design.[2] The title compound, this compound, and its analogues are key intermediates in the synthesis of potent agents such as tyrosine kinase inhibitors for anticancer therapy.[1] The strategic derivatization of the primary amine on the phenyl ring allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

Strategic Overview of Synthetic Pathways

Two robust and widely applicable synthetic strategies for the preparation of this compound are presented. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory equipment.

DOT Script for Synthetic Pathways Overview

G cluster_0 Synthetic Strategies cluster_1 Pathway A: Reductive Amination cluster_2 Pathway B: Nucleophilic Substitution & Reduction Start Starting Materials A1 4-Aminobenzaldehyde + N-Ethylpiperazine Start->A1 B1 4-Nitrobenzyl Halide + N-Ethylpiperazine Start->B1 A2 Imine Formation A1->A2 Acid Catalyst A3 Reduction A2->A3 Reducing Agent (e.g., NaBH(OAc)₃) End This compound A3->End Final Product B2 Nucleophilic Substitution B1->B2 Base B3 Nitro Group Reduction B2->B3 Reducing Agent (e.g., H₂/Pd-C) B3->End Final Product G Start Combine Reactants: - 4-Aminobenzaldehyde - N-Ethylpiperazine - Anhydrous DCM Step1 Add Acetic Acid (catalyst) Start->Step1 Step2 Stir at Room Temperature (Imine Formation) Step1->Step2 Step3 Add NaBH(OAc)₃ portion-wise Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Aqueous Work-up (NaHCO₃ solution) Step4->Step5 Step6 Extraction with DCM Step5->Step6 Step7 Drying (MgSO₄) & Filtration Step6->Step7 Step8 Solvent Evaporation Step7->Step8 Step9 Purification (Column Chromatography) Step8->Step9 End Characterization (NMR, MS) Step9->End

Sources

Analytical Methods for Real-Time Monitoring of Reactions Involving 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Process Analytical Technologies

Abstract

This application note provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a key intermediate in pharmaceutical synthesis. We will explore a multi-tiered approach, from robust offline chromatographic techniques to advanced in-situ spectroscopic methods, aligning with Process Analytical Technology (PAT) principles. The protocols and insights provided are designed for researchers, process chemists, and drug development professionals to enhance reaction understanding, optimize process conditions, and ensure final product quality. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy are presented, explaining the causality behind experimental choices and providing a framework for method validation.

Introduction: The Need for Rigorous Reaction Monitoring

This compound is a functionalized aromatic amine, incorporating a reactive primary amine on a phenyl ring and a tertiary amine within a piperazine moiety. This structure makes it a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary amine is a common reaction site for amide bond formation, reductive amination, and other C-N coupling reactions.

Effective monitoring of these transformations is critical for several reasons:

  • Optimization: To determine the optimal reaction conditions (temperature, catalyst loading, reaction time) for maximizing yield and minimizing impurities.[1]

  • Process Understanding: To gain real-time insight into reaction kinetics, identify transient intermediates, and understand potential side-reaction pathways.

  • Quality by Design (QbD): To implement a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[2][3]

  • Safety and Consistency: To ensure the reaction proceeds as expected, preventing runaway reactions and guaranteeing batch-to-batch consistency.[2]

Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing through timely measurements of critical quality and performance attributes.[4][5] This guide details the application of key PAT tools for reactions involving this compound.

Foundational Analysis: Offline Chromatographic Methods

Offline analysis, where samples are withdrawn from the reactor and analyzed separately, remains a cornerstone of reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the workhorse technique due to its high resolution, reproducibility, and quantitative power.[2][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound and its derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The molecule, being moderately polar, will have a good affinity for a non-polar stationary phase (like C18) and can be eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The phenylamine core contains a strong chromophore, making it readily detectable by a UV detector.

Causality in Method Development:

  • Column Selection: A C18 column is the logical starting point. The alkyl chains of the C18 phase provide hydrophobic interactions with the phenyl and ethyl groups of the analyte.

  • Mobile Phase Selection: A gradient elution is typically required. The starting material is more polar than many of its likely products (e.g., an acylated derivative). A gradient starting with a higher percentage of aqueous mobile phase and ramping up the organic solvent content ensures that the starting material is retained and resolved from the solvent front, while the less polar products are eluted in a reasonable time.[7]

  • pH Control: The piperazine and phenylamine nitrogens have pKa values that make them susceptible to protonation. Buffering the aqueous mobile phase (e.g., with 0.1% formic acid or ammonium acetate) to a consistent pH below the pKa of the amines (~pH 3-4) ensures they remain in a single, protonated form. This leads to sharp, symmetrical peak shapes and reproducible retention times.

  • Wavelength Selection: The phenylamine chromophore exhibits strong absorbance around 254 nm. This wavelength provides excellent sensitivity for the analyte and many of its derivatives while minimizing interference from common solvents.

Experimental Protocol: RP-HPLC-UV for Reaction Monitoring

Objective: To quantify the consumption of this compound and the formation of the desired product over time.

Instrumentation:

  • HPLC or UPLC System with a binary or quaternary pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector[8]

Materials & Reagents:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 5 µm (for HPLC)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points (t=0, 1h, 2h, etc.).

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of the sample diluent. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Analysis:

    • Inject a standard of the starting material to determine its retention time and response factor.

    • Inject the time-point samples.

    • Monitor the chromatograms for the disappearance of the starting material peak and the appearance of the product peak(s).

  • Quantification:

    • Integrate the peak area of the starting material at each time point.

    • Calculate the percentage conversion by comparing the peak area at time 't' to the area at t=0.

Table 1: Recommended HPLC-UV Operating Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Waters Acquity BEH, Phenomenex Kinetex)Provides optimal retention and selectivity for the aromatic and aliphatic portions of the molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization (ESI+) and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting less polar products.
Gradient Program 5% to 95% B over 10 minutesEnsures elution of compounds with a wide range of polarities.[7]
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temperature 40 °CReduces viscosity and improves peak shape and reproducibility.[9]
Injection Volume 1-5 µLSmall volume to prevent column overloading.
Detection UV at 254 nmHigh absorbance wavelength for the phenylamine chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Operation: LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[7][8] This is invaluable for reaction monitoring as it provides mass information, confirming the identity of the starting material and products, and helping to identify unknown impurities or byproducts.

Causality in Method Development:

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice. The basic nitrogen atoms in the phenylamine and piperazine groups are readily protonated in the acidic mobile phase, making them perfect candidates for positive-ion mode ESI (ESI+).

  • Mass Analyzer: A triple quadrupole or Q-TOF (Quadrupole Time-of-Flight) mass spectrometer is typically used.[10] For simple monitoring, a single quadrupole provides sufficient mass confirmation. For complex mixtures or trace-level impurity analysis, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity.[8][11]

Protocol: LC-MS for Identity Confirmation and Impurity Profiling

Objective: To confirm the mass of the desired product and identify potential byproducts formed during the reaction.

Instrumentation & Reagents:

  • Use the same HPLC/UPLC system and reagents as in Section 2.1.

  • Couple the HPLC outlet to a mass spectrometer equipped with an ESI source.

Procedure:

  • Sample Preparation: Prepare samples as described in the HPLC-UV protocol.

  • LC-MS Conditions:

    • Use the chromatographic conditions from Table 1 .

    • Set the mass spectrometer parameters as detailed in Table 2 . The exact voltages will need to be optimized for the specific instrument and compound.

  • Analysis:

    • Acquire data in full scan mode to get a complete mass spectrum of all eluting peaks.

    • Extract ion chromatograms (EICs) for the expected m/z of the starting material and the product to track their elution.

    • Examine the mass spectra of other peaks to tentatively identify impurities.

Table 2: Typical LC-MS Operating Parameters (ESI+)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogens are easily protonated to form [M+H]⁺ ions.[12]
Capillary Voltage 3.0 - 4.0 kVStandard voltage range to create a stable electrospray.
Cone/Nozzle Voltage 20 - 50 VA moderate voltage to facilitate ion transmission without causing in-source fragmentation.
Source Temperature 120 - 150 °COptimizes desolvation of the ESI droplets.
Desolvation Gas Nitrogen, 600 - 800 L/hrHigh flow of heated gas to aid in solvent evaporation.
Scan Range 100 - 1000 m/zA wide range to capture the masses of reactants, products, and potential dimers or byproducts.
Mode (for Quant.) Multiple Reaction Monitoring (MRM)For high-sensitivity quantification, monitor a specific precursor → product ion transition.[8][11]

Advanced Analysis: In-Situ Spectroscopic Monitoring

For true process understanding and control, in-situ (in the reaction vessel) monitoring provides continuous, real-time data without the need for sampling.[13] This approach is a core tenet of PAT.[2]

Principle of Operation: Spectroscopic techniques like FTIR and Raman monitor changes in molecular vibrations as a reaction progresses.[1] For a reaction involving the primary amine of this compound (e.g., an acylation to form an amide), FTIR is particularly powerful. It can directly track the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the C=O stretch of the newly formed amide.

Causality in Method Selection:

  • FTIR vs. Raman: FTIR is generally preferred for this application because the key functional groups (N-H and C=O) have strong, distinct infrared absorptions. Raman spectroscopy can also be used, but the signals for these groups may be weaker. However, Raman is insensitive to water, making it advantageous for aqueous reactions where the water signal can overwhelm parts of the IR spectrum.[14]

  • Probe Type: An Attenuated Total Reflectance (ATR) immersion probe is used. The probe is inserted directly into the reaction vessel, and the reaction mixture flows over a crystal (typically diamond or silicon). The infrared beam reflects internally within the crystal, and an evanescent wave penetrates a short distance into the reaction mixture, allowing for the analysis of the liquid phase without interference from suspended solids.

Protocol: In-Situ FTIR for Real-Time Kinetic Profiling

Objective: To continuously monitor the concentration of the reactant and product in real-time to generate a detailed kinetic profile of the reaction.

Instrumentation:

  • FTIR Spectrometer

  • Fiber-optic ATR Immersion Probe (e.g., Mettler-Toledo ReactIR)

  • Reaction vessel with a port to accommodate the probe

Procedure:

  • Setup and Background Spectrum:

    • Insert the ATR probe into the empty, clean reactor or into the reactor containing only the solvent(s) before adding reactants.

    • Collect a background spectrum. This is crucial as it will be digitally subtracted from all subsequent spectra, removing signals from the solvent and the probe itself.

  • Initiate Reaction and Data Collection:

    • Add the reactants to the vessel and start the reaction (e.g., by heating or adding a catalyst).

    • Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 30-60 seconds).

  • Data Analysis:

    • The software will generate a 3D plot of absorbance vs. wavenumber vs. time.

    • Identify key spectral bands:

      • Reactant: The N-H stretch of the primary amine (typically a doublet around 3300-3500 cm⁻¹).

      • Product: The C=O stretch of the new amide (typically around 1650-1680 cm⁻¹).

    • Create a trend plot of the peak height or area for these bands over time. This plot directly represents the reaction kinetics, showing the rate of reactant consumption and product formation.

In_Situ_Monitoring_Workflow cluster_0 Experimental Setup cluster_1 Data Processing & Control Reactor Reaction Vessel Probe ATR-FTIR Probe Spectrometer FTIR Spectrometer Probe->Spectrometer IR Signal PC Data Acquisition PC Spectrometer->PC Interferogram RealTime_Data 3. Generate Real-Time Concentration Profiles PC->RealTime_Data Process Data Collect_BG 1. Collect Background (Solvent Only) Start_Rxn 2. Start Reaction & Begin Data Acquisition Collect_BG->Start_Rxn Start_Rxn->RealTime_Data Control 4. Process Control Decision (e.g., Quench, Cool) RealTime_Data->Control Kinetic Data

Caption: Workflow for in-situ FTIR reaction monitoring.

Method Selection and Logic

Choosing the right analytical method depends on the stage of development and the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate technique.

Method_Selection_Logic Start What is the Analytical Goal? Goal_Quant Routine Quantitation & Purity Check Start->Goal_Quant Goal_ID Impurity ID & Mass Confirmation Start->Goal_ID Goal_Kinetics Real-Time Kinetics & Process Control Start->Goal_Kinetics Method_HPLC Use HPLC-UV Goal_Quant->Method_HPLC Robust & Quantitative Method_LCMS Use LC-MS Goal_ID->Method_LCMS High Specificity Method_Insitu Use In-Situ FTIR/Raman Goal_Kinetics->Method_Insitu Continuous Data Method_HPLC->Method_LCMS Confirm peaks if needed Method_Insitu->Method_HPLC Validate with offline samples

Caption: Decision tree for selecting an analytical method.

Conclusion

Monitoring reactions involving this compound is essential for efficient and robust pharmaceutical process development. This guide outlines a multi-faceted analytical strategy, beginning with the foundational techniques of HPLC-UV and LC-MS for accurate offline quantification and identification. These methods provide the baseline data needed for process characterization. For deeper process understanding and to fully embrace the principles of Quality by Design, in-situ spectroscopic methods like FTIR offer invaluable real-time kinetic data. By integrating these techniques, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to faster optimization, improved safety, and higher quality products.

References

  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • What Is Reaction Monitoring? Chromatography Today.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central (PMC).
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Tools for Enabling Process Analytical Technology Applications in Biotechnology. BioPharm International.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. JoVE.
  • Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review.
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS. ResearchGate.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. NIH.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. NIH.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations. NIH.
  • Cross-Validation of Analytical Methods for Aromatic Amine Quantification. Benchchem.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters.

Sources

Scale-up synthesis of compounds using 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Pharmacologically Active Compounds Using 4-(4-Alkylpiperazin-1-ylmethyl)phenylamine Scaffolds

Senior Application Scientist Note: This document details the synthetic scale-up of compounds utilizing the 4-(4-alkylpiperazin-1-ylmethyl)phenylamine scaffold. Due to the extensive and publicly available process chemistry data for the anti-cancer drug Imatinib (Gleevec), this guide will use the well-documented intermediate, 4-(4-methylpiperazin-1-ylmethyl)phenylamine , as a primary exemplar. The chemical principles, reaction conditions, and scale-up strategies detailed herein are directly applicable to its close analog, 4-(4-ethylpiperazin-1-ylmethyl)phenylamine , and related structures. This approach ensures that the protocols are grounded in robust, field-proven, and scalable methodologies.[1][2]

Introduction: The Strategic Value of the Piperazinylmethyl-Phenylamine Core

The 4-(4-alkylpiperazin-1-ylmethyl)phenylamine core is a privileged scaffold in modern medicinal chemistry. Its prevalence stems from a combination of favorable physicochemical properties and versatile chemical reactivity. The terminal primary aniline serves as a key nucleophile, most commonly for constructing amide bonds, while the distal piperazine moiety, typically bearing a small alkyl group, enhances aqueous solubility and provides a basic handle that can be crucial for formulating active pharmaceutical ingredients (APIs).[3]

This scaffold is the cornerstone of numerous kinase inhibitors, most notably Imatinib , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myelogenous leukemia (CML).[4] In Imatinib, the scaffold is acylated to form the final benzamide structure, demonstrating the primary synthetic application of this building block. Understanding the nuances of scaling syntheses with this intermediate is therefore critical for researchers in process development and drug manufacturing.

Part 1: Core Chemistry and Scale-Up Imperatives

The primary reactive site of 4-(4-alkylpiperazin-1-ylmethyl)phenylamine is the nucleophilic aromatic amine (-NH2) group. While it can participate in various C-N bond-forming reactions, its most frequent and industrially significant application is in amide bond formation with carboxylic acids or their activated derivatives.

Causality in Experimental Design: Moving from Bench to Plant

Scaling a reaction from grams to kilograms introduces challenges that are non-existent at the lab bench. The choice of reagents, solvents, and reaction conditions must be re-evaluated through the lens of safety, cost, efficiency, and environmental impact.

  • Activation of the Carboxylic Acid: Direct coupling of a carboxylic acid and an amine is inefficient. The carboxylic acid must be "activated."

    • Lab Scale: Reagents like HATU or EDC are common, offering mild conditions and high yields.[5][6] However, they are expensive and generate significant waste (e.g., tetramethylurea, dicyclohexylurea), making them less suitable for large-scale production.[7]

    • Scale-Up Strategy: A more economical and atom-efficient method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly reactive intermediate that readily couples with the amine. This is the preferred industrial route for the synthesis of Imatinib.[1][4]

  • Solvent and Base Selection:

    • Solubility: The starting materials and the final product must remain soluble to ensure a homogeneous reaction but ideally allow for product precipitation upon completion for easy isolation. Isopropyl alcohol is an effective solvent in the Imatinib synthesis.[1]

    • Base: An inorganic base like potassium carbonate (K₂CO₃) is often preferred over organic amine bases (e.g., pyridine, triethylamine) at scale.[1] Inorganic bases are inexpensive, easily removed by filtration or aqueous washes, and avoid the toxicity and odor issues associated with reagents like pyridine.[4]

  • Work-up and Purification:

    • Extraction vs. Crystallization: Multi-step liquid-liquid extractions, common in the lab, are cumbersome and solvent-intensive at scale. The ideal scale-up process involves direct crystallization or precipitation of the product from the reaction mixture. This minimizes solvent use and simplifies isolation to a simple filtration.

    • Purification: Column chromatography is not feasible for multi-kilogram production. The final purification should rely on robust methods like recrystallization , which can effectively remove minor impurities to achieve the >99.5% purity required for APIs.

Part 2: Detailed Scale-Up Protocol: Synthesis of an Imatinib Precursor

This protocol describes the kilogram-scale synthesis of Imatinib base via the amide coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (A) and 4-(4-methylpiperazinomethyl)benzoyl chloride (B) . The latter is generated in situ or as a stable intermediate from its corresponding benzoic acid. This reaction is a direct and well-documented example of the use of the title scaffold's core reactivity.[1]

Workflow Overview
Figure 1: General workflow for the scale-up synthesis of an Imatinib-like API.
Detailed Step-by-Step Methodology

Objective: To synthesize multi-kilogram quantities of Imatinib base with >99% purity.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (A )

  • 4-(4-methylpiperazinomethyl)benzoyl chloride hydrochloride (B )

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Isopropyl Alcohol (IPA)

  • Deionized Water

Protocol:

  • Reactor Charging: In a clean, dry, temperature-controlled glass-lined reactor, charge Isopropyl Alcohol (approx. 10 L per kg of Amine A ). Begin agitation.

  • Reagent Addition: Charge N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (A ) (1.0 eq) and anhydrous Potassium Carbonate (3.0 eq) into the reactor.

  • Temperature Control: Heat the resulting suspension to 50-60 °C. The choice of this temperature is critical: it's high enough to ensure a reasonable reaction rate but low enough to prevent significant side reactions or solvent loss.

  • Acyl Chloride Addition: Slowly add 4-(4-methylpiperazinomethyl)benzoyl chloride hydrochloride (B ) (1.1 eq) to the reactor over a period of 1-2 hours.

    • Expert Insight: The slow, portion-wise addition is crucial for controlling the exotherm of the reaction. A rapid addition could lead to a temperature spike, causing impurity formation and creating a safety hazard. The slight excess of the acyl chloride ensures the complete consumption of the more valuable amine starting material.

  • Reaction and Monitoring: Maintain the reaction temperature at 50-60 °C for 2-4 hours. The reaction progress must be monitored by a validated HPLC method every hour. The reaction is considered complete when the starting amine (A ) is <1.0% of its initial value.

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Add deionized water (approx. 5 L per kg of initial Amine A ) to the slurry. This step dissolves the inorganic salts (KCl, KHCO₃) and any unreacted potassium carbonate.

    • Stir the slurry for 1 hour, then isolate the solid product by filtration using a Nutsche filter.

    • Wash the filter cake thoroughly with a mixture of IPA/water, followed by pure deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification (Recrystallization):

    • Charge the crude, dry product into a clean reactor with a suitable solvent (e.g., glacial acetic acid or another appropriate solvent identified during process development).

    • Heat to dissolve the solid completely, then cool slowly to induce crystallization.

    • Filter the purified crystals, wash with a cold solvent, and dry under vacuum to yield the final Imatinib base.

Data Presentation: Process Parameters
ParameterValue/RangeRationale
Stoichiometry (A:B) 1.0 : 1.1Drives reaction to completion by consuming the limiting reagent (A ).
Base (K₂CO₃) 3.0 equivalentsActs as both an acid scavenger and base; excess ensures full neutralization.
Solvent Isopropyl Alcohol (IPA)Good solubility for reactants, allows for product slurry, and is a Class 3 solvent (low toxic potential).
Temperature 50-60 °COptimal balance between reaction rate and impurity control.
Reaction Time 2-4 hoursTypical timeframe for completion as monitored by HPLC.
Typical Yield 90-95% (Crude)High conversion and efficient isolation lead to high yields.
Final Purity (Post-Recrystallization) >99.5%Meets typical API purity specifications.

Part 3: Alternative Scale-Up Route: Reductive Amination

While amide coupling is the most prominent reaction for this scaffold, reductive amination is another powerful and scalable method for C-N bond formation.[8] This reaction couples the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Conceptual Workflow for Reductive Amination

This method is particularly useful for creating analogs where the linker between the phenyl ring and the rest of the molecule is an amine rather than an amide.

Figure 2: Conceptual workflow for a one-pot reductive amination protocol.

Scale-Up Considerations for Reductive Amination:

  • Reducing Agent: For large-scale synthesis, catalytic hydrogenation (H₂ over a catalyst like Pd/C) is often preferred over stoichiometric hydride reagents. It is more atom-economical and avoids quenching large amounts of reactive hydrides. However, it requires specialized high-pressure reactor systems. Sodium borohydride derivatives are also viable but require careful control of addition and quenching.[9]

  • One-Pot Process: The reaction is typically run as a "one-pot" process where the reducing agent is present from the start or added after a short period of imine formation. This improves process efficiency.

  • Safety: Catalytic hydrogenation carries a risk of fire/explosion and requires careful engineering controls. The quenching of hydride reagents is exothermic and must be performed slowly and with adequate cooling.

References

  • Kompella, A., Adibhatla, B. R. K., Muddasani, P. R., Rachakonda, S., Gampa, V. K., & Dubey, P. K. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(11), 1794–1804. [Link]

  • Özdemir, Z., Kandemirli, F., Demir, S., Kovalishyn, V., & Dimoglo, A. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE, 15(7), e0235753. [Link]

  • Semantic Scholar. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. [Link]

  • Yang, J. C., Niu, D., Karsten, B. P., Lima, F., & Buchwald, S. L. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters, 21(15), 6041–6045. [Link]

  • Google Patents. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. CN104910101A.
  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2450–2452. [Link]

  • Günay, N. B. (2008). Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs. Middle East Technical University. [Link]

  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of imatinib: the API of Gleevec. PubMed. [Link]

  • Google Patents. (2009).
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • New Drug Approvals. (2014). Imatinib. [Link]

  • James, K., & Glover, B. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(45), 9146–9150. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11624–11669. [Link]

  • ResearchGate. (2019). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • Ierardi, D., Ciaffaglione, V., & Carbone, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7119. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Biological and Biomedical Research, 10(2), 133-149. [Link]

  • ResearchGate. (2023). The medicinal chemistry of piperazines: A review. [Link]

  • ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • RSC Publishing. (2016). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. RSC Advances, 6(81), 77800-77806. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands: Part II. [Link]

Sources

Troubleshooting & Optimization

How to avoid di-alkylation in reactions with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Di-alkylation in N-Alkylation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge encountered during the chemical modification of this compound: the prevention of di-alkylation at the primary aromatic amine. Our goal is to equip you with the foundational knowledge and practical strategies to achieve selective mono-alkylation, ensuring the desired synthetic outcome for your research and development projects.

The Challenge: Understanding Di-alkylation

The primary aromatic amine of this compound is a nucleophilic center, making it reactive towards alkylating agents. However, a frequent and often frustrating side reaction is di-alkylation. This occurs because the initial product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[1][2] This increased reactivity leads to a second alkylation event, consuming the desired product and complicating purification.

This guide will walk you through the key principles and lab-tested strategies to control this "runaway" reaction and steer your synthesis towards the intended mono-alkylated product.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my mono-alkylated product reacting further to form a di-alkylated species?

The core of the issue lies in the electronic properties of the amine group. The introduction of an electron-donating alkyl group to the primary amine increases the electron density on the nitrogen atom. This, in turn, enhances its nucleophilicity, making it a better nucleophile than the starting this compound.[1][2][4] Consequently, it can compete more effectively for the remaining alkylating agent in the reaction mixture.

Q2: I'm using a 1:1 stoichiometry of my amine to the alkylating agent, but I still see significant di-alkylation. Why isn't this effective?

While stoichiometric control is a fundamental principle in chemistry, it often falls short in preventing di-alkylation of primary amines for the reason mentioned above.[5] Even with a 1:1 ratio, as soon as some mono-alkylated product is formed, it will start to compete with the unreacted primary amine. Since the mono-alkylated product is more reactive, it may be consumed at a faster rate, leading to a mixture of starting material, mono-alkylated, and di-alkylated products.

Q3: What is the most reliable method to achieve selective mono-N-alkylation of this compound?

For controlled and selective mono-alkylation, reductive amination is widely regarded as a superior method to direct alkylation with alkyl halides.[1][2] This one-pot, two-step process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This method circumvents the issue of increasing nucleophilicity that plagues direct alkylation.

Another highly effective, albeit multi-step, approach is the use of protecting groups .[5][6] By temporarily converting the primary amine into a less reactive functional group (e.g., an amide or carbamate), the di-alkylation reaction is prevented.[6][7] Following the desired reaction at another site, the protecting group can be removed to reveal the mono-alkylated amine.

Q4: Can I just use a large excess of this compound to favor mono-alkylation?

Yes, using a large excess (5-10 fold) of the starting amine can statistically favor the reaction of the alkylating agent with the more abundant primary amine over the less concentrated mono-alkylated product.[1] This strategy can be effective, particularly if this compound is readily available and cost-effective for your project. However, it necessitates a more demanding purification process to remove the large amount of unreacted starting material.

Q5: How do reaction parameters like solvent and base influence the outcome?

The choice of solvent and base is critical in controlling the selectivity of N-alkylation reactions.[5][8][9]

  • Solvents : Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for SN2 reactions.[9] In some cases, ionic liquids have been shown to reduce over-alkylation.[10][11]

  • Bases : The base neutralizes the acid formed during the reaction.[9] Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases. Notably, cesium carbonate (Cs₂CO₃) has been reported to suppress di-alkylation in some systems.[12] The choice of base should be carefully considered based on the reactivity of the substrates and the desired reaction rate.

Q6: Does the steric hindrance of the alkylating agent play a role?

Absolutely. The steric bulk of both the amine and the alkylating agent can significantly influence the reaction rate and selectivity.[13][14][15] A more sterically hindered alkylating agent will react more slowly and may favor mono-alkylation due to the increased steric congestion around the nitrogen atom in the mono-alkylated product, which would disfavor a second alkylation event.[16]

Troubleshooting Guide: Di-alkylation in Reactions with this compound

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of di-alkylated product The mono-alkylated product is more nucleophilic than the starting primary amine.1. Switch to Reductive Amination: React this compound with the corresponding aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[1][2] 2. Employ a Protecting Group Strategy: Protect the primary amine as a carbamate (e.g., Boc) or an amide before proceeding with other transformations.[6][7] 3. Use a Large Excess of the Amine: Increase the molar ratio of this compound to the alkylating agent to 5:1 or higher.[1]
Complex product mixture with low yield of desired mono-alkylated product In addition to di-alkylation, other side reactions may be occurring. Reaction conditions are not optimized.1. Re-evaluate Reaction Conditions: Systematically screen different solvents, bases, and temperatures.[9] 2. Consider a Milder Alkylating Agent: If using a highly reactive alkyl halide (e.g., methyl iodide), consider a less reactive alternative. 3. Purify Starting Materials: Ensure the purity of your amine and alkylating agent, as impurities can lead to side reactions.
Reaction is slow or does not go to completion The chosen base may be too weak, or the reaction temperature may be too low. Steric hindrance could also be a factor.1. Select a More Appropriate Base: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).[9] 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of byproducts. 3. Consider Catalysis: For certain transformations, phase-transfer catalysts can be beneficial.

Decision Workflow for Selective Mono-Alkylation

Mono-alkylation Strategy start Goal: Mono-alkylation of This compound reductive_amination Is the corresponding aldehyde/ketone available? start->reductive_amination use_reductive_amination Strategy 1: Reductive Amination reductive_amination->use_reductive_amination Yes protecting_group Are multi-step syntheses acceptable? reductive_amination->protecting_group No use_protecting_group Strategy 2: Protecting Group Approach protecting_group->use_protecting_group Yes excess_amine Is the amine inexpensive and the excess easily removable? protecting_group->excess_amine No use_excess_amine Strategy 3: Use Large Excess of Amine excess_amine->use_excess_amine Yes optimize_direct Strategy 4: Optimize Direct Alkylation (Lower Temperature, Weaker Base) excess_amine->optimize_direct No

Caption: Decision tree for selecting a mono-alkylation strategy.

Experimental Protocol: Selective Mono-N-alkylation via Reductive Amination

This protocol provides a general procedure for the mono-N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM or DCE, add the aldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.

References

  • Chiappe, C., et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5, 197-200.
  • Castillo, J. C., et al. (2011). Cs₂CO₃-promoted selective mono-N-alkylation of primary aromatic amines with various alkyl halides.
  • Soderquist, J. A., & Rane, A. M. (1993). Selective mono-or dialkylation of amines with organoboranes. Tetrahedron Letters, 34(32), 5031-5034.
  • Gao, Y., et al. (2015). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. RSC Advances, 5(11), 8192-8197.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Neumann, H., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15, 1000-1010.
  • Glen Research. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Biffis, A., et al. (2018). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Pearson, R. J., et al. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. The Journal of Organic Chemistry, 70(13), 5055–5061.
  • BenchChem. (2025).
  • Kumar, S., et al. (2014).
  • Beller, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports, 13, 21105.
  • Organic Chemistry Portal. (n.d.).
  • Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5586–5597.
  • Kumar, S., et al. (2014).
  • Wang, D., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry, 5, 155-164.
  • Wikipedia. (n.d.).
  • Wendt, O. F., et al. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Sciencemadness.org. (2022).
  • BenchChem. (2025).
  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • ResearchGate. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system.
  • Beller, M., et al. (2008). N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines.
  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. In Organic Chemistry (2nd ed.). Oxford University Press.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Douglas, C. J., et al. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 18(15), 3842–3845.
  • Guidechem. (n.d.). 4-(4-ETHYL-PIPERAZIN-1-YLMETHYL)-PHENYLAMINE 611225-86-6 wiki.
  • Ashenhurst, J. (2018).
  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • Sapia, J., et al. (2015). Introduction of Functional Groups into Peptides via N-Alkylation. Journal of Organic Chemistry, 80(15), 7591-7600.
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
  • Google Patents. (1998).
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
  • ChemUniverse. (n.d.). This compound [P96662].
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine.

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and purity of coupling reactions involving 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a nucleophilic primary aniline and a potentially coordinating tertiary amine, this reagent presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for this compound in drug discovery?

A1: This compound is a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The piperazine moiety often serves as a key pharmacophore for improving solubility and engaging with biological targets, while the aniline group provides a reactive handle for building molecular complexity, most commonly through C-N bond formation.[1]

Q2: What are the recommended storage and handling procedures for this aniline?

A2: this compound, like many anilines, is susceptible to air oxidation, which can lead to discoloration and the formation of impurities that may inhibit catalysis. For optimal performance:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a cool, dark place.

  • Handling: For reactions sensitive to trace impurities, it is highly recommended to purify the aniline before use. This can be achieved by dissolving it in a suitable organic solvent, washing with a mild brine solution, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure. For kilogram-scale operations, distillation or elution through a short plug of activated alumina can be effective.[2] The purity of amines is exceedingly important, as trace impurities can cause a reaction to fail.[2]

Q3: Which coupling reaction is most common for this substrate, and what are the typical starting conditions?

A3: The most prevalent application is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction to form a new C-N bond with an aryl or heteroaryl halide/pseudohalide.[3][4] Given the structure of your aniline, a robust set of starting conditions is crucial.

ParameterRecommendationRationale
Palladium Precatalyst G3 or G4 Palladacycle (e.g., XPhos Pd G3) (0.5–2 mol%)These precatalysts are air-stable and efficiently generate the active Pd(0) species, avoiding unreliable reduction steps required for sources like Pd(OAc)₂.[5][6]
Ligand Bulky, electron-rich biaryl phosphine (e.g., XPhos, RuPhos)These ligands promote fast rates of oxidative addition and reductive elimination, which is critical for coupling electron-rich anilines and preventing side reactions like β-hydride elimination.[3][7]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4–2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the aniline-Pd complex to form the key amide intermediate.[6][8]
Solvent Anhydrous, deoxygenated toluene or dioxaneThese are common non-polar solvents for Buchwald-Hartwig reactions. Dioxane can sometimes offer better solubility and performance for certain substrates.[7][9]
Temperature 80–110 °CSufficient thermal energy is typically required to drive the catalytic cycle to completion.

All reagents and solvents must be anhydrous and reactions must be performed under a strictly inert atmosphere (N₂ or Ar).

Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the primary causes and how do I fix it?

A1: Low conversion is a common issue stemming from several potential sources. A systematic approach is key to diagnosis.

cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_catalyst Catalyst System start Low / No Conversion reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions start->conditions catalyst 3. Investigate Catalyst Activity start->catalyst aniline_purity Aniline Purity: Oxidized? Purify via plug filtration. temp Temperature Too Low: Increase to 100-110 °C. ligand Ligand Choice: Screen more electron-rich/ bulky ligands (e.g., RuPhos, BrettPhos). halide_purity Aryl Halide Purity: Recrystallize or distill. solvent_dryness Solvent/Base Quality: Use freshly dried solvent. Use fresh, dry base. base Base Strength/Solubility: Switch NaOtBu to LHMDS or K₃PO₄ (substrate dependent). time Insufficient Reaction Time: Monitor by LC-MS for 24h. inhibition Catalyst Inhibition: See Q2 on piperazine interference. Increase ligand:Pd ratio. precatalyst Precatalyst Activation: Use a G3/G4 precatalyst to ensure Pd(0) formation.

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Explanation:

  • Reagent Purity: This is the most common culprit. As noted in the FAQ, amines are prone to oxidation.[2] Your aryl halide partner should also be of high purity. Ensure your solvent is anhydrous and thoroughly deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

  • Base Selection: The choice of base is critical and solvent-dependent.[10][11] While NaOtBu is a standard choice in non-polar solvents like toluene, its efficacy can be context-dependent.[8] If your substrate has base-sensitive functional groups (e.g., esters, nitriles), a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring a higher reaction temperature or a more polar solvent like DMF to achieve sufficient basicity and solubility.[2][6]

  • Ligand Choice: The electronic and steric properties of your aniline demand a sophisticated ligand. The aniline nitrogen is electron-rich, and the molecule contains a second basic site (the piperazine). A bulky, electron-donating biaryl monophosphine ligand is essential to facilitate the rate-limiting reductive elimination step and prevent catalyst inhibition.[3][12] If XPhos fails, consider screening other ligands from the Buchwald portfolio, such as RuPhos or BrettPhos.[5]

Q2: I suspect my catalyst is being deactivated. Could the tertiary amine in the piperazine ring be poisoning the palladium?

A2: Yes, this is a highly probable and critical issue. The tertiary amine of the piperazine moiety can act as a competing ligand for the palladium center. This can lead to the formation of off-cycle, catalytically inactive or less active palladium species, effectively "poisoning" the catalyst.

Active_Cycle Active Catalyst Cycle L-Pd(0) + Ar-X L-Pd(Ar)(NHR') Reductive Elimination Inactive_Complex Inactive Chelate Complex Piperazine N coordinates to Pd Bidentate chelation locks catalyst Prevents oxidative addition Active_Cycle:f0->Inactive_Complex:f0 Off-Cycle Equilibrium Reagent Your Aniline (with piperazine) Reagent->Active_Cycle Desired Path (Primary Amine Coupling) Reagent->Inactive_Complex Inhibitory Path (Tertiary Amine Coordination)

Caption: Potential catalyst inhibition by the piperazine moiety.

Troubleshooting Strategies:

  • Increase Ligand:Palladium Ratio: The primary phosphine ligand and the tertiary amine on your substrate are in competition for the palladium center. By increasing the concentration of the desired phosphine ligand (e.g., moving from a 1.1:1 to a 2:1 ligand:Pd ratio), you can shift the equilibrium away from the undesired piperazine-palladium complex. It is generally helpful to add an extra equivalent of ligand relative to palladium when using phosphine ligands to prevent catalyst deactivation by amine substrates.[2]

  • Choose a Bulkier Ligand: Employing a sterically bulkier phosphine ligand (like AdBrettPhos) can create significant steric hindrance around the palladium center, making it more difficult for the piperazine nitrogen to coordinate effectively compared to the intended phosphine.

  • Protonate the Tertiary Amine (Advanced): In some cases, adding a sub-stoichiometric amount of a weak acid salt (e.g., t-BuNH₃Cl) can selectively protonate the more basic tertiary amine of the piperazine, masking it from coordinating to the palladium without fully neutralizing the strong base required for the catalytic cycle. This is an advanced technique that requires careful optimization.

Q3: I'm observing a significant amount of hydrodehalogenation (Ar-H) as a side product. Why does this happen and how can I minimize it?

A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in Buchwald-Hartwig aminations. It typically arises from a competing β-hydride elimination pathway.[3]

Mechanism: After oxidative addition, if the palladium-amide complex is slow to undergo reductive elimination, an alternative pathway becomes competitive. If there is a source of β-hydrogens (e.g., from the amine, alkoxide base, or solvent), the palladium complex can undergo β-hydride elimination to form a palladium-hydride species. This species can then reductively eliminate with the aryl group to form the undesired Ar-H product.

Solutions:

  • Optimize the Ligand: This is the most effective solution. The development of bulky, electron-rich biaryl phosphine ligands was specifically aimed at accelerating the rate of reductive elimination to outcompete β-hydride elimination.[3] Ensure you are using a state-of-the-art ligand like RuPhos or XPhos.

  • Choice of Base: Some bases are more prone to promoting this side reaction. For instance, using an alkoxide base (NaOtBu) can sometimes lead to β-hydride elimination from the tert-butoxide itself. Switching to a non-alkoxide base like LHMDS or a carbonate/phosphate in a more polar solvent may suppress this pathway.

  • Lower the Temperature: If the desired C-N bond formation is kinetically competent at a lower temperature, reducing the reaction temperature can often disfavor the higher-activation-energy side reactions like hydrodehalogenation. Try running the reaction at 80 °C instead of 110 °C and monitor for progress.

Q4: The reaction works, but the final product is difficult to purify. What strategies can I use for workup and isolation?

A4: The product, containing a basic piperazine and an aniline-derived moiety, will be polar and basic, which can complicate standard silica gel chromatography.

Recommended Purification Protocol:

  • Aqueous Workup: After cooling the reaction to room temperature, quench carefully with water. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction:

    • Perform a liquid-liquid extraction. Wash the organic layer with saturated aqueous NaHCO₃ to remove any acidic residues.

    • To isolate your basic product from neutral organic impurities (like residual phosphine oxide or ligand), you can perform an acidic extraction. Extract the organic layer with dilute aqueous HCl (e.g., 1 M). Your product should move into the aqueous layer as the hydrochloride salt.

    • Wash the acidic aqueous layer with ethyl acetate to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with NaOH or Na₂CO₃ until pH > 10, then extract your free-based product back into an organic solvent like dichloromethane.

  • Chromatography:

    • Deactivate Silica: If you must use silica gel chromatography, it is crucial to deactivate the silica to prevent streaking and product loss. This can be done by pre-treating the column with the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often a more effective purification method.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. [Link]

  • A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. PubMed. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

Technical Support Center: Purification of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine and its derivatives. The inherent physicochemical properties of the piperazine and phenylamine moieties present unique hurdles that require a systematic and well-understood approach to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental purification challenges with this compound derivatives?

A1: The primary difficulties arise from the compound's structure, which includes a basic piperazine ring and an aromatic amine. These features contribute to:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring, along with the phenylamine nitrogen, make these compounds highly polar and basic. This can lead to issues such as strong interactions with silica gel in normal-phase chromatography, causing streaking and poor separation, as well as difficulties with solubility in common organic solvents.[1]

  • Salt Formation: The basic nature of the piperazine moiety means these compounds readily form salts with acidic impurities or even atmospheric carbon dioxide. This can complicate characterization and lead to inconsistencies in the final product form.[1][2]

  • Hygroscopicity: Piperazine and its derivatives are known to absorb moisture from the air, which can affect accurate weighing and analytical results.[1]

  • Co-precipitation of Impurities: Structurally similar impurities, such as by-products from the synthesis, can co-precipitate with the desired compound, making purification by simple crystallization challenging.[2]

Q2: My crude product is an oil/gum and won't crystallize. What should I do?

A2: This is a common issue, often due to the presence of residual solvents or impurities that inhibit crystal lattice formation.

  • Initial Cleanup: First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product is still an oil, consider an initial purification step like an acid-base extraction to remove major acidic or basic impurities.[3][4][5]

  • Solvent Screening for Crystallization: A systematic approach to finding a suitable crystallization solvent is crucial. Start with a small amount of the oil and test various solvents and solvent systems (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with anti-solvents like heptane or water).[6]

  • Anti-Solvent Crystallization: If a single solvent system is ineffective, anti-solvent crystallization is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble until turbidity is observed. Allowing this solution to stand can promote crystal growth.[6]

Q3: I'm seeing significant peak tailing during my HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing in HPLC for basic compounds like these is often due to strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.

  • Mobile Phase Additives: The most common solution is to add a competitor for these active sites to the mobile phase. Small amounts of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%) can significantly improve peak shape.

  • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., buffered to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the basic nitrogens of your compound. This can reduce the unwanted interactions with the stationary phase and lead to more symmetrical peaks.[7]

  • Column Choice: Consider using a column specifically designed for the analysis of basic compounds, which may have end-capping or a different stationary phase chemistry to minimize silanol interactions.

Q4: How can I effectively remove unreacted starting materials or side-products that are structurally similar to my target compound?

A4: When impurities are structurally similar, simple crystallization may not be sufficient.

  • Chromatography: Column chromatography is often necessary. Due to the high polarity of these compounds, a polar stationary phase like silica gel can be effective, but care must be taken. A common issue is the compound sticking to the column. To mitigate this, a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia) can be added to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane).

  • Acid-Base Extraction: This technique is highly effective for separating acidic, basic, and neutral compounds.[5][8] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic this compound derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.[4][9]

Troubleshooting Guides

Challenge 1: Low Yield After Crystallization
Symptom Potential Cause Troubleshooting Action
Significant amount of product remains in the mother liquor. The chosen solvent is too good, even at low temperatures.1. Try a different solvent where the compound has lower solubility at room temperature. 2. Add an anti-solvent to the mother liquor to precipitate more product. 3. Concentrate the mother liquor and attempt a second crystallization.
Product precipitates as an oil during cooling. The solution is supersaturated, or the cooling rate is too fast.1. Re-heat the solution to redissolve the oil, then allow it to cool more slowly. 2. Add a small amount of the "good" solvent to reduce the saturation level before cooling. 3. Use a seed crystal to encourage controlled crystallization.
No crystals form even after prolonged cooling. The solution is not sufficiently saturated, or there are nucleation inhibitors present.1. Slowly evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound if available.
Challenge 2: Persistent Impurities After Column Chromatography
Symptom Potential Cause Troubleshooting Action
Poor separation between the product and an impurity. The eluent system does not have sufficient selectivity.1. Perform a systematic TLC screen with different solvent systems (e.g., varying the ratio of polar and non-polar solvents, trying different solvents like ethyl acetate, acetone, or acetonitrile). 2. Add a small amount of a modifier like acetic acid or triethylamine to the eluent to alter the interactions with the silica gel.
Product streaks down the column and elutes over many fractions. Strong interaction between the basic compound and acidic silica gel.1. Add 1-2% triethylamine or a few drops of aqueous ammonia to the eluent to neutralize the acidic sites on the silica. 2. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
A colored impurity co-elutes with the product. The impurity has a similar polarity to the product.1. Try a different chromatographic technique, such as reverse-phase chromatography. 2. If the impurity has different acidic/basic properties, use an acid-base extraction before chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate the basic this compound derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer.[9]

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, until the solution is basic (test with pH paper). The protonated product will be neutralized and will likely precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with fresh DCM or ethyl acetate. The purified product will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the product is an oil or when a single solvent crystallization is ineffective.

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or DCM).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., water, hexane, or diethyl ether) with stirring. Continue adding the anti-solvent until the solution becomes slightly cloudy (turbid).

  • Crystal Growth: If the solution becomes too cloudy or an oil precipitates, add a small amount of the "good" solvent to redissolve it. Then, allow the slightly turbid solution to stand undisturbed for several hours to overnight to allow for slow crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[6]

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gum) is_pure Is it pure by TLC/HPLC? column Perform Column Chromatography is_pure->column No pure_product Pure Product is_pure->pure_product Yes crystallize->is_pure acid_base->crystallize column->crystallize AcidBaseExtraction start Crude Mixture in Organic Solvent add_acid Wash with aq. HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Top/Bottom aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 Top/Bottom add_base Basify with aq. NaOH aqueous1->add_base back_extract Extract with Organic Solvent add_base->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Top/Bottom organic2 Organic Layer (Pure Product) separate2->organic2 Top/Bottom end Dry and Concentrate organic2->end

Caption: The workflow for purification via acid-base extraction.

References

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Google Patents.
  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Google Patents.
  • Google Patents.
  • PubMed Central. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Identifying common byproducts in the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, focusing on the identification and mitigation of common byproducts. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis and purification of this important research compound.

Introduction to the Synthesis of this compound

The synthesis of this compound is most commonly achieved through a reductive amination reaction. This robust and widely used method involves the reaction of 4-aminobenzaldehyde with N-ethylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine product.[1][2] This one-pot reaction is valued for its efficiency and is a cornerstone in the synthesis of many pharmaceutical compounds.[3]

However, like any chemical transformation, the reductive amination process is not without its challenges. The formation of byproducts can complicate the reaction, reduce the yield, and make purification difficult. This guide provides a comprehensive overview of the common byproducts encountered during this synthesis, their mechanisms of formation, and strategies for their detection, mitigation, and removal.

Proposed Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the secondary amine (N-ethylpiperazine) on the carbonyl group of 4-aminobenzaldehyde. This is followed by dehydration to form an iminium ion, which is then reduced by a hydride-based reducing agent.

Synthesis_Pathway cluster_start Starting Materials 4-aminobenzaldehyde 4-aminobenzaldehyde Iminium_Ion Iminium Ion Intermediate 4-aminobenzaldehyde->Iminium_Ion + N-ethylpiperazine - H2O N-ethylpiperazine N-ethylpiperazine Final_Product This compound Iminium_Ion->Final_Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Proposed synthesis of this compound via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of byproduct formation in this reaction?

A1: Byproduct formation in the synthesis of this compound primarily stems from three sources: incomplete reaction, side reactions of the starting materials, and non-selective reduction. The most common byproducts include the unreacted starting materials, the intermediate iminium ion, and the alcohol resulting from the reduction of the starting aldehyde.[4]

Q2: Which reducing agent is best suited for this synthesis?

A2: The choice of reducing agent is critical for minimizing byproduct formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[1][5] It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[6] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the aldehyde and the iminium ion, leading to the formation of 4-aminobenzyl alcohol as a significant byproduct.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but can generate toxic cyanide byproducts, requiring careful handling and workup procedures.[1][6]

Q3: How does pH affect the reaction and byproduct formation?

A3: The pH of the reaction medium is a critical parameter. The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6).[7] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high (basic), the dehydration step to form the iminium ion is inefficient. Incorrect pH can lead to an accumulation of unreacted starting materials and a low yield of the desired product.

Q4: Can over-alkylation be an issue in this synthesis?

A4: Over-alkylation is a common problem in reductive aminations when using primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.[8][9] However, in the synthesis of this compound, the starting amine (N-ethylpiperazine) is a secondary amine. The product is a tertiary amine, which cannot be further alkylated under these conditions. Therefore, over-alkylation is not a significant concern in this specific reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Iminium Ion Formation: The reaction pH may not be optimal, or water may be inhibiting the reaction.Ensure the reaction pH is mildly acidic (pH 4-6) to facilitate imine formation.[7] Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
Decomposition of Reducing Agent: Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive.Use anhydrous solvents and handle the reducing agent under an inert atmosphere (e.g., nitrogen or argon).[5]
Multiple Spots on TLC, Including Starting Materials Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.Monitor the reaction by TLC until the starting aldehyde is consumed. If the reaction is sluggish, gentle heating may be required.[7] Ensure the stoichiometry of the reactants is carefully controlled.
Presence of Imine Intermediate: The reduction step is incomplete.Add more reducing agent in portions and continue to monitor the reaction. If using a mild reducing agent, consider switching to a slightly more reactive one or increasing the reaction temperature.[10]
Significant Byproduct Spot Corresponding to 4-aminobenzyl alcohol Non-selective Reducing Agent: A strong reducing agent like NaBH₄ is reducing the starting aldehyde.Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6] Alternatively, perform the reaction in a two-step process: first form the imine, then add the reducing agent.[7]
Difficulty in Product Purification Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making separation by column chromatography difficult.Consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.[7]

Visualizing Byproduct Formation

The following diagram illustrates the main reaction pathway and the formation of the most common byproduct, 4-aminobenzyl alcohol.

Byproduct_Formation 4-aminobenzaldehyde 4-aminobenzaldehyde Iminium_Ion Iminium Ion Intermediate 4-aminobenzaldehyde->Iminium_Ion + N-ethylpiperazine - H2O Byproduct Byproduct: 4-aminobenzyl alcohol 4-aminobenzaldehyde->Byproduct Reduction (Non-selective Agent, e.g., NaBH4) N-ethylpiperazine N-ethylpiperazine Final_Product Desired Product: This compound Iminium_Ion->Final_Product Reduction (Selective Agent, e.g., NaBH(OAc)3)

Caption: Pathways for the formation of the desired product and a common byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol uses sodium triacetoxyborohydride for a controlled, one-pot synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 mmol) and N-ethylpiperazine (1.1 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.[8] Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Be aware that gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Troubleshooting Workflow for Reaction Optimization

This workflow provides a systematic approach to optimizing the reaction if issues arise.

Troubleshooting_Workflow cluster_adjustments Potential Adjustments Start Start Synthesis Monitor Monitor by TLC/LC-MS Start->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Workup Proceed to Workup & Purification Check_Completion->Workup Yes Analyze_Byproducts Analyze Byproducts Check_Completion->Analyze_Byproducts No Success Pure Product Obtained Workup->Success Adjust_Conditions Adjust Reaction Conditions Analyze_Byproducts->Adjust_Conditions Change_Reducer Change Reducing Agent (e.g., to NaBH(OAc)3) Adjust_Conditions->Change_Reducer Adjust_pH Adjust pH (4-6) Adjust_Conditions->Adjust_pH Add_Dehydrating_Agent Add Dehydrating Agent Adjust_Conditions->Add_Dehydrating_Agent Change_Reducer->Monitor Adjust_pH->Monitor Add_Dehydrating_Agent->Monitor

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • Wikipedia. Reductive amination. [Link]

  • Reddit. Question about reductive amination reaction procedure. [Link]

  • Grogg, M., et al. Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health. [Link]

  • ResearchGate. Formation of Amines from Aldehydes, Ketones, and Derivatives. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • WordPress. Reductive Amination. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • ResearchGate. (a) Amine alkylation and reductive amination are classical synthetic.... [Link]

  • WordPress. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Semantic Scholar. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • ResearchGate. Synthesis and spectral properties of new piperazine derivatives and a structural study. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. Reductive amination of 4-bromobenzaldehyde: Activity of cobalt.... [Link]

  • ChemUniverse. This compound [P96662]. [Link]

  • Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • National Institutes of Health. Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. [Link]

  • LookChem. 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. [Link]

  • National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. [Link]

  • Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate in their work. As a key building block in pharmaceutical development, particularly for tyrosine kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, reflecting the real-world challenges encountered in the laboratory. We will focus on the most common and efficient synthetic route: the direct reductive amination of 4-aminobenzaldehyde with 1-ethylpiperazine.

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is most effectively achieved via a one-pot reductive amination. This process involves the reaction of 4-aminobenzaldehyde with 1-ethylpiperazine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride source to yield the final product.

A 4-Aminobenzaldehyde Imine Iminium Ion Intermediate A->Imine + H+ (catalyst, optional) B 1-Ethylpiperazine B->Imine + H+ (catalyst, optional) P This compound Imine->P Reducer Reducing Agent (e.g., STAB) Reducer->Imine Reduction Solvent Aprotic Solvent (e.g., DCM, DCE) Solvent->Imine

Caption: General workflow for the one-pot reductive amination synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common problem that can stem from several factors. The key is to identify the root cause by analyzing the reaction mixture via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Possible Causes & Solutions:

  • Incomplete Imine/Iminium Ion Formation: The first step of the reaction is the formation of the iminium ion. If this equilibrium is unfavorable, the reaction will not proceed efficiently.

    • Solution: While often not necessary for reactive aldehydes, adding a catalytic amount (0.5-1.0 equivalents) of acetic acid can promote imine formation.[3][4] However, excess acid can protonate your amine starting material, rendering it non-nucleophilic.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB). It is highly selective for reducing the iminium ion in the presence of the starting aldehyde, which prevents the formation of 4-aminobenzyl alcohol as a byproduct.[3][5][6] Ensure your STAB is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[7]

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.

    • Solution: Use a slight excess of the amine (1-ethylpiperazine, ~1.1-1.2 equivalents) to help drive the imine formation equilibrium. A larger excess of the reducing agent (STAB, ~1.5 equivalents) is also recommended to ensure the complete reduction of the iminium intermediate.[4]

  • Improper Solvent Choice: The solvent plays a crucial role in the reaction's success.

    • Solution: Use an aprotic solvent. 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations, with Dichloromethane (DCM) and Tetrahydrofuran (THF) also being effective options.[3][5] Avoid protic solvents like methanol or ethanol, as they can react with and decompose STAB.[6][7]

Start Low Reaction Yield Analysis Analyze reaction mixture (TLC, LC-MS) Start->Analysis D1 Unreacted Aldehyde? Analysis->D1 D2 Aldehyde side product observed? D1->D2 No S1 Increase reducing agent (STAB) Increase reaction time D1->S1 Yes D3 Both starting materials present? D2->D3 No S2 Use a more selective reducing agent (STAB) D2->S2 Yes S3 Add catalytic acid (AcOH) Increase reaction time Check stoichiometry D3->S3 Yes

Caption: Troubleshooting decision tree for addressing low reaction yields.

Q2: My primary impurity is 4-aminobenzyl alcohol. Why is this forming and how can I prevent it?

The formation of 4-aminobenzyl alcohol is a classic sign of a non-selective or overly reactive reducing agent. It indicates that the aldehyde is being reduced directly, competing with the desired reductive amination pathway.

Causality: This occurs when the rate of aldehyde reduction is comparable to or faster than the rate of iminium ion reduction. This is common when using strong reducing agents like Sodium Borohydride (NaBH₄) in a one-pot procedure, as NaBH₄ can readily reduce aldehydes at room temperature.[7][8]

Solution: The most effective solution is to use Sodium Triacetoxyborohydride (STAB) as your reducing agent. STAB is a sterically hindered and electronically attenuated hydride source, making it significantly less reactive towards aldehydes and ketones compared to iminium ions.[5][6] This selectivity is the primary reason it is the reagent of choice for one-pot reductive aminations.[3][4]

Reducing AgentProsCons
Sodium Triacetoxyborohydride (STAB) Excellent selectivity for imines/iminiums; mild; one-pot procedure is highly effective.[3][5]More expensive; moisture-sensitive; incompatible with protic solvents like MeOH.[6][7]
Sodium Cyanoborohydride (NaCNBH₃) Selective for iminiums at acidic pH; compatible with protic solvents.[7]Highly toxic (cyanide); requires careful pH control.[8]
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Non-selective, reduces aldehydes/ketones quickly; requires a two-step process.[3][7]
Q3: Purification by column chromatography is difficult and results in product loss. Is there a better way to isolate my product?

Yes. Given that the product, this compound, has two basic nitrogen atoms (the aniline and the piperazine), a well-designed acid-base liquid-liquid extraction is a highly effective purification strategy that can often replace chromatography for this specific molecule.

Rationale: The basicity of the piperazine nitrogen (pKa of the conjugate acid is ~7.8) and the aniline nitrogen (pKa ~4-5) allows for selective protonation.[9] Unreacted 4-aminobenzaldehyde is largely neutral, and byproducts like 4-aminobenzyl alcohol are also neutral.

Optimized Extraction Protocol:

  • Quench and Dilute: After the reaction is complete (as confirmed by TLC/LC-MS), quench it carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dilute the mixture with your reaction solvent (e.g., DCM).

  • Initial Wash: Separate the organic layer and wash it with brine to remove water-soluble components.

  • Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your desired product, being basic, will be protonated and move into the aqueous layer. The neutral aldehyde and alcohol impurities will remain in the organic layer.

  • Wash the Aqueous Layer: Wash the acidic aqueous layer with a fresh portion of organic solvent (DCM or Ethyl Acetate) to remove any remaining trapped neutral impurities.

  • Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates your product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basic aqueous layer multiple times with DCM or Ethyl Acetate.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4-Aminobenzaldehyde (1.0 eq)

  • 1-Ethylpiperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-aminobenzaldehyde and anhydrous DCM. Stir until fully dissolved.

  • Add 1-ethylpiperazine to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) to the stirring mixture. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, begin the workup procedure as described in the acid-base extraction guide (FAQ 3).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • LookChem. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? [Link]

  • Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

Sources

Technical Support Center: Troubleshooting Guide for the Synthesis of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tyrosine Kinase Inhibitors (TKIs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these critical therapeutic agents. As a Senior Application Scientist, I understand that the path from conceptual synthesis to a purified, active compound is often fraught with challenges. This resource is structured to provide in-depth, field-proven insights to help you navigate and troubleshoot common issues encountered during your experiments.

Introduction to Tyrosine Kinase Inhibitor Synthesis

Tyrosine kinase inhibitors are a class of pharmaceutical drugs that inhibit tyrosine kinases, enzymes responsible for activating many proteins through signal transduction cascades.[1] Their synthesis is a cornerstone of modern medicinal chemistry, often involving multi-step processes with sensitive reagents and intermediates. This guide will address specific problems you might face, from reaction initiation to final product purification and characterization.

Section 1: Reaction and Synthesis Pathway Troubleshooting

This section addresses common problems that arise during the chemical reactions involved in TKI synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Here’s a systematic approach to diagnosing the issue:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2] Even minor deviations can significantly impact yield. It's advisable to perform small-scale trial reactions to identify the optimal conditions before committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or inhibit your primary reaction.[2] Always use reagents of appropriate purity and ensure that solvents are anhydrous when the reaction chemistry is sensitive to moisture.[2][3]

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[2] If your synthesis involves air-sensitive reagents, ensure you are employing proper inert atmosphere techniques, such as a nitrogen or argon blanket.[2]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[2] Ensure your stirring mechanism and speed are appropriate for the scale and viscosity of your reaction.

  • Product Decomposition: The target TKI may be unstable under the reaction or workup conditions.[2] You can monitor for product degradation over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

A2: Impurity formation is a common challenge in multi-step synthesis. Here’s how to approach this problem:

  • Identify the Impurity: The first step is to characterize the impurity. Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the structure of the unwanted byproduct.[4][5]

  • Trace the Origin: Once the structure is known, you can often deduce at which step of the synthesis the impurity is formed. For example, in the synthesis of Erlotinib, the presence of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Erlotinib lactam impurity) in the final product indicates an incomplete chlorination of the quinazolinone intermediate or carry-over from a previous step.[3]

  • Optimize Reaction Conditions: To minimize impurity formation, you may need to adjust reaction parameters. This could involve changing the temperature, reaction time, or the molar ratio of reactants.[3] For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which is frequently used in TKI synthesis, the choice of ligand and base is crucial for minimizing side reactions.[6][7]

  • Purification Strategy: Employ robust purification techniques. Recrystallization from a suitable solvent system can be highly effective for removing certain impurities.[3] For more challenging separations, column chromatography is often necessary.[3]

Q3: I'm having trouble with a specific reaction, such as a Buchwald-Hartwig amination. What are some common troubleshooting tips?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds in TKI synthesis, but it can be sensitive.[7] Here are some common issues and solutions:

  • Catalyst Inactivity: The palladium catalyst can be deactivated by impurities or improper handling. Ensure you are using a high-quality catalyst and that your reaction setup is free of oxygen, which can poison the catalyst.

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered ligands like XPhos are often effective for challenging couplings, such as those involving aryl chlorides. The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement for coupling primary amines.[7]

  • Base Selection: The strength and nature of the base can profoundly impact the reaction. Common bases include sodium tert-butoxide, but other bases may be more suitable depending on the specific substrates.

  • Solvent Choice: The solvent must be anhydrous and is typically a non-polar aprotic solvent like toluene or dioxane.

Below is a troubleshooting workflow for a typical Buchwald-Hartwig reaction.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Section 2: Protecting Groups in TKI Synthesis

The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex molecules like TKIs.[8] They are used to temporarily block reactive functional groups to prevent unwanted side reactions.[8][9]

Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group in my TKI synthesis?

A1: Protecting groups are necessary when a functional group in your molecule is incompatible with the reaction conditions required for a transformation elsewhere in the molecule.[10][11] For example, if you need to perform a reaction on a molecule containing both a ketone and an ester, and the reagent you are using reacts with both, you would need to protect one of them.[10] A common scenario in TKI synthesis is the presence of multiple amine groups that could react non-selectively.

Q2: What are the key considerations when choosing a protecting group?

A2: The ideal protecting group should be:

  • Easy to introduce and remove: The protection and deprotection steps should be high-yielding and not require harsh conditions that could damage the rest of the molecule.[8]

  • Stable: The protecting group must be stable to the conditions of the subsequent reaction steps.[8]

  • Orthogonal: In complex syntheses with multiple protecting groups, it's crucial to use "orthogonal" protecting groups. This means that each protecting group can be removed under a specific set of conditions without affecting the others.[9][12] For example, a Boc-protected amine can be deprotected with acid, while an Fmoc-protected amine is removed with a base.[9][12]

Common Protecting Groups in Organic Synthesis

Functional GroupProtecting GroupDeprotection Condition
AmineBoc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA, HCl)[11]
AmineCbz (Carbobenzyloxy)Hydrogenolysis[11]
AmineFmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)[11]
AlcoholSilyl ethers (e.g., TBDMS)Fluoride ions (e.g., TBAF) or acid[10]
CarbonylAcetalAqueous acid[10][11]
Carboxylic AcidMethyl or Ethyl EsterSaponification (base hydrolysis)[12]

Q3: My deprotection step is not working or is giving low yields. What should I do?

A3: Difficulties with deprotection can often be resolved by:

  • Verifying the Deprotection Conditions: Double-check the literature for the standard deprotection protocol for your specific protecting group.

  • Optimizing the Reaction: You may need to adjust the temperature, reaction time, or the concentration of the deprotecting agent.

  • Considering Steric Hindrance: If the protecting group is in a sterically hindered position, deprotection may be more difficult and require more forcing conditions.

  • Checking for Side Reactions: The deprotection conditions may be causing degradation of your product. Monitor the reaction closely by TLC or LC-MS.

Section 3: Purification and Characterization

The isolation and structural verification of the final TKI product are critical steps to ensure its purity and identity.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty purifying my TKI. What are some common purification challenges and solutions?

A1: TKIs can be challenging to purify due to their often complex structures and potential for low solubility.

  • "Oiling Out" during Crystallization: This occurs when the compound's melting point is lower than the solution temperature or when there's a high concentration of impurities.[13] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[13] Using a solvent with a lower boiling point can also be effective.[13]

  • Poor Crystal Quality: If you are obtaining small, needle-like, or aggregated crystals, it could be due to a high nucleation rate or the presence of impurities.[13] Try decreasing the level of supersaturation by using more solvent or cooling the solution more slowly.[13]

  • Low Yield from Crystallization: This can happen if too much solvent was used or if the crystals were filtered before crystallization was complete.[13] If possible, concentrate the mother liquor to recover more of your compound.[13]

  • Challenges with Column Chromatography: For TKIs that are difficult to crystallize, column chromatography is the primary purification method. Common issues include poor separation of closely related impurities and product decomposition on the silica gel. Optimizing the solvent system and considering alternative stationary phases (e.g., alumina, reverse-phase silica) can improve separation.

Q2: How can I confidently confirm the structure of my synthesized TKI?

A2: A combination of analytical techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[14] They provide information about the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecule, which can be used to confirm its elemental composition.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for further characterization.[15]

Q3: My NMR spectrum is complex and difficult to interpret. What are some tips for analysis?

A3: Complex NMR spectra are common for TKIs. Here are some strategies for interpretation:

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, making it easier to piece together the structure.

  • Comparison to Known Spectra: If you are synthesizing a known TKI or a close analog, comparing your spectrum to a published spectrum can be very helpful.

  • Computational Prediction: There are software programs that can predict the NMR spectra of a given structure, which can be a useful tool for comparison.

Section 4: Scale-Up Challenges

Transitioning a TKI synthesis from a small laboratory scale to a larger, pilot-plant or industrial scale introduces a new set of challenges.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up a TKI synthesis?

A1: The transition from lab bench to larger-scale production is not simply a matter of increasing reagent quantities.[16][17] Key challenges include:

  • Heat and Mass Transfer: Inefficient heat and mass transfer are among the most critical issues during scale-up.[17] Exothermic reactions that are easily managed in a small flask can become dangerous in a large reactor due to the difficulty of dissipating heat.[17] Inadequate mixing can lead to temperature gradients and localized "hot spots," resulting in side reactions and impurities.[17][18]

  • Reaction Kinetics: Reactions that behave predictably on a small scale can exhibit different kinetics at a larger volume.[17]

  • Impurity Amplification: Minor side reactions that produce negligible amounts of impurities at a small scale can become significant at a larger scale.[16][17]

  • Equipment Differences: The geometry and materials of a large reactor are very different from laboratory glassware, which can affect mixing and heat transfer.[18]

Q2: How can I mitigate the risks associated with scaling up my synthesis?

A2: A thorough understanding of the chemical process at the lab scale is crucial for successful scale-up.[18]

  • Process Development and Optimization: Before scaling up, it's essential to have a robust and well-understood process. This includes identifying critical process parameters and their impact on product quality.[18]

  • Safety Data Generation: Runaway reactions are a major concern during scale-up.[18] Generating safety data at the lab scale can help in designing appropriate hardware and safety protocols for larger batches.[18]

  • Crystallization Studies: Crystallization can be problematic at a larger scale if the critical process parameters have not been adequately studied.[18]

  • Particle Size Control: The particle size of the final active pharmaceutical ingredient (API) can be critical for its bioavailability and formulation.[18] This needs to be carefully controlled during scale-up.[18]

Below is a diagram illustrating the key considerations for scaling up API synthesis.

ScaleUp cluster_challenges Key Scale-Up Challenges Lab Laboratory Scale Synthesis Pilot Pilot Plant Scale-Up Lab->Pilot Process Development & Optimization Commercial Commercial Manufacturing Pilot->Commercial Validation & Regulatory Approval HeatTransfer Heat & Mass Transfer Pilot->HeatTransfer Kinetics Reaction Kinetics Pilot->Kinetics Impurities Impurity Profile Pilot->Impurities Equipment Equipment & Engineering Pilot->Equipment

Caption: Key considerations for scaling up API synthesis.

Section 5: Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)

This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrates.

  • Reaction Setup: To a dry, two-necked flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(dba)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide) under an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the flask. Stir the mixture at room temperature for a few minutes.

  • Reagent Addition: Add the aryl halide and the amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench it with water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Conclusion

The synthesis of tyrosine kinase inhibitors is a complex but rewarding endeavor. This guide has provided a framework for troubleshooting common issues that arise during the synthesis, purification, and characterization of these important molecules. By applying a systematic and logical approach to problem-solving, researchers can overcome these challenges and successfully synthesize their target compounds.

References

  • Navigating Erlotinib Synthesis: A Technical Guide to Minimizing Lactam Impurity - Benchchem. 3

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025-01-15). 17

  • 5 Common Challenges in Scaling Up an API - Neuland Labs. (2017-09-03). 18

  • Protective Groups - Organic Chemistry Portal. 9

  • Protecting group - Wikipedia. 10

  • How do protective groups aid in multi-step syntheses? - TutorChase. 8

  • Protecting group - chemeurope.com. 11

  • Challenges of Scale-up and Commercialization - Pharmaceutical Processing World. (2014-10-02). 19

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024-07-13). 12

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. 20

  • Challenges Faced in Manufacturing Active Pharmaceutical Ingredients. (2023-06-29). 15

  • Gefitinib - New Drug Approvals. (2015-06-15).

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025-08-28). 16

  • Technical Support Center: Crystallization of Small Organic Molecules - Benchchem. 13

  • A New Synthesis of Gefitinib. (2018-11-14). 21

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. 14

  • Tyrosine kinase inhibitor - Wikipedia. 1

  • Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - NIH. 4

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. 2

  • LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles | Request PDF - ResearchGate. (2025-08-05). 5

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. (2021-04-19).

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. 6

  • Buchwald–Hartwig amination - Wikipedia. 7

Sources

Technical Support Center: Purification of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This molecule is a crucial building block in pharmaceutical research and development. Its synthesis, commonly achieved through reductive amination of 4-aminobenzaldehyde with N-ethylpiperazine, can yield a variety of impurities that complicate downstream applications. Achieving high purity is paramount for reliable experimental outcomes and regulatory compliance.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) encountered by researchers. Our approach is grounded in fundamental chemical principles to not only offer solutions but also explain the causality behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile largely depends on the synthetic route, but for a typical reductive amination, you should anticipate the following:

  • Unreacted Starting Materials: 4-aminobenzaldehyde and N-ethylpiperazine.

  • Intermediate Imine: The product of condensation between the aldehyde and piperazine, formed if the reduction step is incomplete.

  • Aldehyde Over-reduction Product: 4-aminobenzyl alcohol, which can form if the reducing agent (e.g., NaBH₄) reduces the aldehyde before imine formation can occur.[1][2]

  • Reducing Agent Byproducts: Borate salts or other residues from the reducing agent used.[3]

  • Oxidation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored impurities over time.[4]

Q2: My crude product is a dark, viscous oil after work-up. Is this normal, and how can I begin purification?

A2: Yes, it is quite common for crude amines, especially those with multiple nitrogen atoms and aromatic rings, to be isolated as oils.[5] The dark color often indicates the presence of minor, highly colored oxidation byproducts. The first step is to perform a simple acid-base extraction to remove the most dissimilar impurities (e.g., unreacted aldehyde or highly basic starting materials). If this fails to induce crystallization, column chromatography is the next logical step, followed by attempts to crystallize the purified oil, possibly through salt formation.

Q3: Is it possible to achieve high purity without resorting to column chromatography?

A3: In many cases, yes. A carefully executed acid-base liquid-liquid extraction can effectively remove unreacted starting materials and some byproducts. Following the extraction, inducing crystallization is key. Because piperazine-containing free bases can be difficult to crystallize, converting the product to a crystalline salt (e.g., a hydrochloride salt) is a highly effective and scalable purification strategy that often yields material of >99% purity.[5][6][7]

Troubleshooting Guide: Common Impurities and Removal Strategies

This section provides a systematic approach to identifying and removing specific impurities.

Impurity Profile and Recommended Actions
Impurity Name Source / Cause Physicochemical Property Primary Removal Method Secondary Method
N-EthylpiperazineUnreacted starting materialHighly basic, water-solubleAcid-Base ExtractionColumn Chromatography
4-AminobenzaldehydeUnreacted starting materialWeakly basic, less polarAcid-Base ExtractionColumn Chromatography
4-Aminobenzyl alcoholAldehyde reduction by borohydridePolar, neutral/weakly basicColumn ChromatographyRecrystallization
Intermediate ImineIncomplete reductionBasic, similar polarity to productColumn ChromatographyDrive reaction to completion
Oxidation ByproductsAir/light exposure of anilineHighly conjugated, coloredActivated Carbon TreatmentColumn Chromatography
Workflow 1: Tackling Unreacted Starting Materials

Problem: My TLC or LC-MS analysis shows significant amounts of unreacted N-ethylpiperazine and/or 4-aminobenzaldehyde.

Root Cause: This typically results from incorrect stoichiometry, insufficient reaction time, or a non-optimal reaction temperature, leading to an incomplete conversion.

Solution: Acid-Base Extraction

The key to this separation lies in the different basicities (pKa values) of the components.

  • N-Ethylpiperazine: A strong aliphatic base (pKa ≈ 9.7).[8] It will be readily protonated and extracted into a dilute acid solution.

  • This compound (Product): Contains both aliphatic piperazine nitrogens (basic) and an aromatic aniline nitrogen (weakly basic). It will also be protonated and extracted into the acidic aqueous layer.

  • 4-Aminobenzaldehyde: The aniline nitrogen makes it very weakly basic (pKa ≈ 1.5-2.5). It will remain largely unprotonated in a dilute acid solution (pH 1-2) and will therefore stay in the organic layer.

This differential partitioning allows for an effective separation.

G start Crude Mixture in Organic Solvent (e.g., EtOAc, DCM) step1 Wash with dilute HCl (aq) (pH 1-2) start->step1 sep1 Separate Layers step1->sep1 org1 Organic Layer Contains 4-aminobenzaldehyde & other neutral impurities sep1->org1 Discard or process for aldehyde recovery aq1 Aqueous Layer Contains protonated Product & protonated N-Ethylpiperazine sep1->aq1 step2 Basify Aqueous Layer to pH 10-12 with NaOH (aq) aq1->step2 step3 Extract with fresh Organic Solvent step2->step3 final Purified Organic Layer (Contains Product Free Base) step3->final

Caption: Logic diagram for acid-base extraction purification.

Workflow 2: Removing Structurally Similar Byproducts

Problem: My product is contaminated with byproducts of similar polarity, such as the intermediate imine or 4-aminobenzyl alcohol.

Root Cause: These impurities arise from side reactions or incomplete reactions and often have polarities and basicities too close to the product for effective separation by extraction alone.

Solution: Flash Column Chromatography

Flash chromatography on silica gel is the method of choice for separating compounds with small differences in polarity. However, the basic nitrogen atoms in the product and impurities can interact strongly with the acidic silica surface, leading to poor separation and significant "tailing" of peaks.

Key to Success: To counteract this, the mobile phase must be "basified." Adding a small amount (0.5-2%) of a tertiary amine like triethylamine (Et₃N) or an aqueous ammonia solution to the eluent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica, dramatically improving peak shape and separation efficiency.[8]

G start Partially Purified Product (from extraction) step1 Adsorb onto Silica Gel (Dry Loading) start->step1 step3 Run Column with Basified Eluent (e.g., DCM/MeOH/Et₃N) step1->step3 Load onto column step2 Prepare Column with Silica Gel step2->step3 step4 Collect Fractions step3->step4 step5 Analyze Fractions by TLC step4->step5 step6 Combine Pure Fractions & Evaporate Solvent step5->step6 Pool pure fractions end High Purity Product (Often as an Oil) step6->end

Caption: General workflow for flash column chromatography.

Workflow 3: Achieving High Purity Crystalline Solid

Problem: My purified product is an oil, or my attempts at recrystallization result in "oiling out."[5]

Root Cause: "Oiling out" occurs when a solute separates from a supersaturated solution as a liquid rather than a solid crystal lattice. This is common for amines and is often exacerbated by residual impurities or cooling the solution too quickly.

Solution: Recrystallization via Salt Formation

Converting the basic free-base product into a salt, such as the hydrochloride (HCl) salt, is a robust method to induce crystallinity. Salts generally have higher melting points, are more thermally stable, and form more ordered crystal lattices than their corresponding free bases.[7]

Mechanism: The two basic piperazine nitrogens can be protonated to form a dihydrochloride salt. This salt will have drastically different solubility properties than the free base, allowing for purification from non-basic impurities that do not precipitate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. Always use appropriate Personal Protective Equipment (PPE).

Protocol 1: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (2 x 10 volumes). Combine the acidic aqueous layers. The product and N-ethylpiperazine are now in the aqueous phase. The unreacted aldehyde and neutral impurities remain in the organic phase, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The deprotonated product may precipitate or oil out.

  • Back-Extraction: Extract the basified aqueous solution with fresh EtOAc or DCM (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography
  • Sample Preparation (Dry Loading): Dissolve the semi-purified product oil in a minimal amount of DCM or methanol. Add silica gel (approx. 2-3 times the mass of the product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel in the chosen starting eluent. A typical starting eluent is 98:2:0.5 DCM/MeOH/Et₃N.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution, gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% MeOH) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), staining with potassium permanganate or UV light.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization via HCl Salt Formation
  • Dissolution: Dissolve the purified product oil (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol (EtOH) (3-5 volumes).

  • Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl) dropwise. Monitor for precipitation. Add acid until the precipitation is complete (check pH with moist litmus paper if necessary). Typically, 2.0-2.2 equivalents of HCl are required to form the dihydrochloride salt.

  • Crystallization: Stir the resulting thick slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystal formation.

  • Isolation and Washing: Isolate the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for crystallization) and then with a non-polar solvent like diethyl ether or hexanes to aid drying.

  • Drying: Dry the purified crystalline salt in a vacuum oven at 40-50 °C to a constant weight.

References

  • Benchchem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. (1969). Recovery and purification of piperazine.
  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

Sources

Stability issues of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during experimentation and storage. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity of your compound and the reliability of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter. We delve into the root causes and provide actionable solutions based on the chemical properties of the molecule—specifically, the susceptibility of the phenylamine group and the basicity of the piperazine ring.

Question 1: I've observed a gradual color change (e.g., yellowing, browning) in my solid compound or solutions upon storage. What is happening?

Answer:

This is a classic sign of oxidative degradation. The primary culprit is the aromatic amine (-NH2) group on the phenyl ring. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure. This process often leads to the formation of highly colored quinone-imine structures or polymeric species.

Causality Explained:

  • Atmospheric Oxygen: The lone pair of electrons on the aniline nitrogen atom makes the ring highly activated and prone to oxidation.

  • Photoxidation: UV or even ambient light can provide the energy needed to initiate oxidation reactions.[1][2] Phenyl piperazines, in particular, have shown analyte degradation and loss of parent compounds after extended storage, regardless of the conditions.[3]

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere Storage: For long-term storage of the solid compound, transfer it to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and then seal it tightly.[1]

  • Light Protection: Always store the compound in light-resistant (amber) containers.[1][4] When preparing solutions or running experiments, work under subdued lighting conditions where possible.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.

  • Antioxidants: For solution-based assays, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your experiment.

Question 2: My experimental results are inconsistent, showing a loss of potency or variable biological effects over time. Could this be a stability issue?

Answer:

Yes, inconsistent results are a strong indicator of compound degradation.[1] The chemical instability of a drug can lead to a loss of potency and, in some cases, transformation into species with different or even toxic effects.[5] For this compound, this is often linked to its stability in aqueous or protic solvents.

Causality Explained:

  • pH-Dependent Hydrolysis: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1][5] While the core structure is generally stable against hydrolysis, extreme pH conditions can catalyze degradation, especially if impurities from the synthesis are present.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation by causing pH shifts as buffers fall out of solution or by increasing solute concentration in unfrozen pockets.

Troubleshooting & Mitigation Protocol:

  • Use Freshly Prepared Solutions: The most reliable practice is to prepare solutions immediately before use.[1]

  • pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound in solution. Buffering the formulation to this pH is critical.[1] Given the predicted pKa of a similar compound is around 7.85, the molecule's charge state and stability will be sensitive to pH changes around physiological pH.[6]

  • Aliquot and Store Properly: If solutions must be stored, prepare single-use aliquots to avoid freeze-thaw cycles.[1] Store these aliquots at -20°C or, for long-term storage, at -80°C.[3] A study on synthetic piperazines in human blood strongly advises against storage at room temperature and recommends frozen conditions for optimal results.[3]

  • Proper Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9]

Question 3: I'm developing a stability-indicating HPLC method and see multiple, poorly resolved peaks appearing after stressing my compound. How can I improve the separation?

Answer:

Developing a robust, stability-indicating HPLC method is crucial for accurately assessing degradation.[10][11] Poor separation of the parent compound from its degradation products is a common challenge.

Causality Explained:

  • Polar Degradants: Oxidative or hydrolytic degradation often introduces polar functional groups (e.g., hydroxyl, carbonyl), causing degradation products to elute earlier than the parent compound in reversed-phase chromatography.

  • Basic Nature: The two basic nitrogen atoms in the piperazine ring can cause peak tailing on silica-based columns due to interaction with residual acidic silanols.

HPLC Method Optimization Protocol:

  • Column Selection: While a C18 column is a good starting point, consider a different selectivity if co-elution occurs. A phenyl or cyano column may provide better separation for aromatic compounds and their derivatives.[1]

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a powerful tool. Experiment with a pH range of 3-7. Adjusting the pH can alter the ionization state of your parent compound and its degradants, significantly impacting retention and selectivity.[1]

  • Use of Additives: To reduce peak tailing, add a small amount of an amine modifier like triethylamine (TEA) or use a low-ionic-strength buffer (e.g., 10-20 mM phosphate or acetate).[1]

  • Gradient Elution: If isocratic elution fails, a gradient program (e.g., increasing the organic solvent percentage over time) can effectively resolve complex mixtures of degradants.[1]

  • Hyphenated Techniques: For structural elucidation of unknown degradation products, utilize hyphenated techniques like LC-MS/MS, which provides mass and fragmentation data to help identify the structures.[12][13]

Experimental Workflow: Forced Degradation Study

To proactively understand the stability profile of this compound, a forced degradation (stress testing) study is essential.[14] This involves subjecting the compound to harsh conditions to predict its degradation pathways and develop stability-indicating analytical methods.[10][12][15]

Objective: To generate potential degradation products and identify the conditions under which the compound is unstable.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Unstressed Control Sample Prep->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Analysis HPLC-UV/DAD & LC-MS Analysis Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal Stress (Solid, 80°C) Thermal->Analysis Photo Photostability (ICH Q1B light conditions) Photo->Analysis MassBalance Assess Mass Balance Analysis->MassBalance Pathway Elucidate Degradation Pathways Analysis->Pathway

Caption: Potential degradation sites of the molecule.

  • Oxidation of the Phenylamine Group: This is the most likely pathway, leading to colored impurities. The amine can be oxidized to nitroso, nitro, or polymeric species. The piperazine nitrogens can also be oxidized to form N-oxides. [2]2. N-Dealkylation: Cleavage of the benzylic C-N bond or the ethyl group from the piperazine nitrogen can occur under harsh oxidative or metabolic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A: Store in a tightly sealed, light-resistant container in a cool (2-8°C), dry, and well-ventilated place. [7][8]For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.

Q2: Is this compound stable in common organic solvents like DMSO, ethanol, or methanol? A: It is generally stable for short periods in high-purity aprotic solvents like DMSO and acetonitrile for stock solution preparation. In protic solvents like methanol and ethanol, stability may be reduced over time, especially if not stored properly. Always use freshly prepared solutions for the best results. [1] Q3: How do I handle this compound safely? A: Handle in a well-ventilated area or chemical fume hood. [9]Wear suitable protective clothing, gloves, and eye/face protection. [7][8]Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [7][8] Q4: Can I formulate this compound as a salt to improve stability? A: Yes, formulating the compound as a salt (e.g., hydrochloride or citrate) can significantly improve its stability in solution and as a solid. [1]Salt formation protonates the basic nitrogens, making them less susceptible to oxidation and improving aqueous solubility.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Echemi. (n.d.). 4-(4-ETHYL-PIPERAZIN-1-YLMETHYL)-PHENYLAMINE Safety Data Sheets.
  • ChemicalBook. (2023). 4-(4-Ethylpiperazin-1-ly)aniline Chemical Safety Data Sheet.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methylamine.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from Isaac Scientific Publishing website.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - 4-Methylpiperazin-1-amine.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methylamine.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Guidechem. (n.d.). 4-(4-ETHYL-PIPERAZIN-1-YLMETHYL)-PHENYLAMINE 611225-86-6 wiki.
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
  • Sigma-Aldrich. (n.d.). 4-(4-methylpiperazin-1-ylmethyl)phenylamine AldrichCPR.
  • Chem-Impex. (n.d.). 4-(4-Metil-piperazin-1-ilmetil)fenilamina.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine.
  • Baertschi, S. W., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4672-4686. [Link]

  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04).
  • Kulkarni, A. A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. Molecules, 28(21), 7405. [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Abdel-Moety, E. M., et al. (2014). A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics. Analytical Methods, 6(17), 6727-6735. [Link]

  • ResearchGate. (n.d.). Degradation pathway of piperazine.

Sources

Best practices for the storage and handling of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and safe handling of this compound throughout your experiments. Here, we provide in-depth technical guidance in a question-and-answer format, including troubleshooting guides and frequently asked questions, to address specific issues you may encounter.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to identifying and resolving common problems that may arise during the storage and handling of this compound.

Q1: I noticed a change in the color of my solid this compound sample. What could be the cause, and is it still usable?

A1: A change in color, such as a darkening or yellowing of the typically yellowish solid, often indicates degradation.[1][2] This can be caused by exposure to light or air (oxidation). Some analogous piperazine compounds are known to be sensitive to light and air.[3]

  • Causality: The phenylamine and piperazine moieties are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to light can provide the energy to initiate these degradation pathways.

  • Recommended Action:

    • Assess the Extent: A slight change in color may not significantly impact the purity for some applications, but it is a sign of degradation. For sensitive assays, it is highly recommended to use a fresh, un-degraded lot.

    • Purity Check: If you must use the material, re-characterize it by an appropriate analytical method, such as HPLC, to determine the purity before proceeding with your experiment.

    • Preventive Measures: To prevent this in the future, always store the compound in a tightly sealed, amber glass vial to protect it from light.[4] Consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace air.

Q2: My experimental results are inconsistent, and I suspect an issue with my stock solution of this compound. What should I investigate?

A2: Inconsistent results can often be traced back to the stability and handling of your stock solution.

  • Potential Causes & Solutions:

    • Solution Instability: While some piperazine derivatives are stable in solution for short periods, long-term stability is not always guaranteed. It is best practice to prepare fresh solutions for each experiment. If you must store solutions, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.

    • Solvent Incompatibility: Ensure the solvent you are using is compatible with the compound and your experimental system. While slightly soluble in methanol and chloroform, the choice of solvent should be validated for your specific application.[4]

    • Improper Storage: If stock solutions are not stored properly (e.g., at room temperature or exposed to light), degradation can occur, leading to a decrease in the effective concentration of the active compound.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. If you need to use a stock solution multiple times, aliquot it into single-use volumes after preparation to avoid this.

Q3: I'm observing poor solubility of the compound in my chosen solvent. What can I do?

A3: this compound has limited solubility in some common solvents.[4]

  • Troubleshooting Steps:

    • Solvent Selection: If you are experiencing solubility issues, consider using a different solvent. Dimethyl sulfoxide (DMSO) is often a good choice for preparing concentrated stock solutions of organic compounds.

    • Gentle Warming and Sonication: Gentle warming (be cautious of thermal degradation) and sonication in an ultrasonic bath can aid in dissolving the compound.

    • pH Adjustment: The piperazine and phenylamine groups are basic. Adjusting the pH of your aqueous solution may enhance solubility, but be mindful of how this might affect your experiment and the stability of the compound.

Frequently Asked Questions (FAQs)

This section covers general questions regarding the storage and handling of this compound.

Q4: What are the ideal storage conditions for solid this compound?

A4: For long-term storage, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] The recommended storage temperature is between 0°C and 8°C.[1][2] It is also advisable to protect the compound from light.[4]

Q5: Is it necessary to use an inert atmosphere for storage?

A5: While not always listed as a mandatory requirement, using an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage. This minimizes the risk of oxidation, a common degradation pathway for amines.

Q6: What personal protective equipment (PPE) should I wear when handling this compound?

A6: You should always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[6][7][8] If there is a risk of generating dust or aerosols, handling should be done in a chemical fume hood.[8]

Q7: What should I do in case of accidental contact with the skin or eyes?

A7: This compound can cause skin irritation and serious eye damage.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.[6]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6][8] Seek immediate medical attention in both cases.[5][6][8]

Q8: What are the known chemical incompatibilities of this compound?

A8: Avoid contact with strong oxidizing agents and acids.[7] The compound may also be corrosive to certain metals such as copper, aluminum, and brass.[7]

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 0°C to 8°CTo minimize thermal degradation and maintain compound stability.[1][2]
Storage Atmosphere Dry, Inert Gas (Argon/Nitrogen)To prevent moisture absorption and oxidation.
Container Tightly Sealed, Amber Glass VialTo protect from air/moisture and prevent photodegradation.[4]
Handling Environment Well-ventilated area or chemical fume hoodTo minimize inhalation exposure.[6][8]

Experimental Protocols

Protocol for Receiving and Storing Solid Compound
  • Inspect: Upon receipt, visually inspect the container for any damage or broken seals.

  • Log: Record the date of receipt, lot number, and initial appearance of the compound.

  • Storage: Place the tightly sealed container in a refrigerator at 0-8°C, away from incompatible materials.[1][2] Ensure the storage location is dark.

Protocol for Preparing a Stock Solution
  • Equilibrate: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh: In a chemical fume hood, weigh the desired amount of the compound into a suitable vial.

  • Dissolve: Add the appropriate solvent (e.g., DMSO) to the desired concentration. Use gentle vortexing, warming, or sonication if necessary to fully dissolve the compound.

  • Store: If not for immediate use, store the stock solution in a tightly sealed vial at -20°C or -80°C. Protect from light.

  • Aliquot (Recommended): For multiple experiments, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Visual Diagrams

Decision-Making Workflow for Storage

A Compound Received B Short-term Storage (< 1 month) A->B Immediate Use C Long-term Storage (> 1 month) A->C Future Use D Store at 0-8°C in original container B->D E Store at 0-8°C in amber vial C->E G Tightly seal container D->G F Consider flushing with inert gas E->F F->G

Caption: Decision workflow for the appropriate storage of this compound.

References

  • 4-(4-Methylpiperazin-1-ylmethyl)phenylamine - LookChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common reactivity issues encountered during the synthesis of novel compounds utilizing this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve your synthetic targets efficiently.

Understanding the Reactivity of this compound

This compound is a trifunctional molecule featuring a primary aromatic amine, a tertiary amine within the piperazine ring, and a flexible benzyl spacer. This unique combination of functional groups presents both opportunities and challenges in chemical synthesis. The primary aniline nitrogen is the main site for reactions like amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling. However, its reactivity is often hampered by a combination of electronic and steric factors.

The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, which reduces its nucleophilicity compared to aliphatic amines.[1][2] Additionally, the bulky 4-ethylpiperazin-1-ylmethyl substituent ortho to the amine can sterically hinder the approach of electrophiles, further decreasing reaction rates.[3][4] The presence of the tertiary amine in the piperazine ring can also lead to side reactions, such as quaternization or acting as an unwanted base.

This guide will address these challenges in a practical, question-and-answer format, providing you with actionable protocols and the scientific reasoning behind them.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues you may encounter when working with this compound.

Amide Coupling Reactions

Question: Why is my amide coupling reaction with this compound resulting in low yields or failing completely?

Answer: Low yields in amide coupling reactions with this substrate are a frequent challenge, primarily due to the reduced nucleophilicity of the aniline and significant steric hindrance. Standard coupling reagents may not be sufficiently reactive to overcome these hurdles.

Underlying Causes:

  • Reduced Nucleophilicity: The electron-donating character of the amino group is diminished by resonance with the phenyl ring, making it a weaker nucleophile than aliphatic amines.[2]

  • Steric Hindrance: The bulky piperazinylmethyl group impedes the approach of the activated carboxylic acid to the amine.[3]

  • Side Reactions: The tertiary amine of the piperazine ring can compete with the desired aniline for the coupling reagent or act as a base, leading to unwanted side products.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For sterically hindered anilines, more potent coupling reagents are often necessary. Consider moving beyond standard carbodiimides like EDC and additives like HOBt.

    • Uronium/Onium Salts: Reagents like HATU, HBTU, or COMU are generally more effective for hindered couplings. They rapidly generate highly activated acyl intermediates.

    • Acyl Fluorides: An alternative protocol involves the in situ formation of acyl fluorides from the corresponding carboxylic acid, which can then react with the amine at elevated temperatures. This method has shown success with sterically demanding substrates.[5]

  • Reaction Conditions Optimization:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of starting materials or products.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to dissolve reactants and stabilize charged intermediates.

    • Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is recommended to activate the carboxylic acid without competing in the reaction.

Experimental Protocol: HATU-Mediated Amide Coupling

Step Procedure Rationale
1 Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.Pre-activation of the carboxylic acid is crucial.
2 Add DIPEA (2.0 equiv) to the solution and stir for 15-30 minutes at room temperature.The base facilitates the formation of the active O-acylisourea intermediate.
3 Add a solution of this compound (1.0 equiv) in DMF.Slow addition can help to control the reaction exotherm.
4 Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.Elevated temperature may be required for complete conversion.
5 Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.Standard workup procedure to isolate the desired amide.
Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing low conversion and significant side product formation. What can I do?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically demanding and multifunctional amines like this compound depends heavily on the choice of catalyst system and reaction conditions.[6][7]

Underlying Causes:

  • Catalyst Inhibition: The tertiary amine of the piperazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Steric Clash: The bulky nature of the aniline can hinder the reductive elimination step, which is the final C-N bond-forming step in the catalytic cycle.[8]

  • Base Incompatibility: The choice of base is critical and can influence both the rate of the reaction and the formation of side products.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands are generally preferred.[9]

    • Recommended Ligands: Consider using ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the coupling of challenging substrates.

    • Catalyst Precursors: Using pre-formed palladium-ligand complexes (precatalysts) can often lead to more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Commonly Used Bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are effective choices. The optimal base may need to be screened for a specific substrate combination.[8]

  • Solvent and Temperature:

    • Solvents: Toluene, dioxane, or THF are commonly used solvents for Buchwald-Hartwig reactions.[9]

    • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Experimental Protocol: Buchwald-Hartwig Amination with XPhos

Step Procedure Rationale
1 In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).An inert atmosphere is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.
2 Add anhydrous toluene.Toluene is a common and effective solvent for this transformation.
3 Seal the reaction vessel and heat to 100 °C with vigorous stirring.Elevated temperature is necessary to drive the reaction to completion.
4 Monitor the reaction progress by TLC or LC-MS.Ensure the reaction has gone to completion before workup.
5 After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography.Removal of the palladium catalyst and inorganic salts is necessary for product purification.

Frequently Asked Questions (FAQs)

Q1: Can I protect the aniline nitrogen before performing reactions on the piperazine moiety?

A1: Yes, protecting the aniline nitrogen is a viable strategy to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). The Boc group can later be removed under acidic conditions.

Q2: Is this compound prone to oxidation?

A2: Like many anilines, this compound can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light, which can lead to the formation of colored impurities.[10] It is recommended to store the compound under an inert atmosphere and protected from light.

Q3: What is the pKa of the two amine groups in this compound?

A3: The aniline nitrogen is significantly less basic than the tertiary amine in the piperazine ring. The pKa of the anilinium ion is typically around 4-5, while the pKa of a protonated piperazine nitrogen is generally in the range of 9-10.[1][11] This difference in basicity can sometimes be exploited for selective reactions.

Q4: Are there any known side reactions involving the piperazine ring under common synthetic conditions?

A4: The tertiary amine in the piperazine ring can undergo N-alkylation if electrophilic alkylating agents are present.[11] It can also react with strong acids to form a salt. In some cases, particularly with certain catalysts, C-H functionalization of the piperazine ring has been observed, though this typically requires specific conditions.[12]

Visualizing Reaction Challenges and Solutions

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the challenges and decision-making processes involved in overcoming the poor reactivity of this compound.

StericHindrance cluster_reagents Approaching Reagents cluster_molecule This compound Electrophile Electrophile Aniline_N Aniline Nitrogen (Nucleophilic Center) Electrophile->Aniline_N Successful Attack (Unhindered) Bulky\nElectrophile Bulky Electrophile Bulky\nElectrophile->Aniline_N Hindered Attack Piperazine_Substituent Bulky Piperazine Substituent Troubleshooting_Decision_Tree Start Low Yield in Amide Coupling CheckReagent Using Standard Coupling Reagent? (e.g., EDC/HOBt) Start->CheckReagent UpgradeReagent Switch to Potent Reagent (e.g., HATU, COMU) CheckReagent->UpgradeReagent Yes CheckConditions Reaction Conditions Optimized? CheckReagent->CheckConditions No UpgradeReagent->CheckConditions OptimizeConditions Increase Temperature Use Hindered Base (DIPEA) Change Solvent (DMF, NMP) CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Success

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

References

  • BenchChem. (n.d.). Electronic effects of fluorine and bromine on the aniline ring.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. (n.d.). Aniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020, January 21). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC09497K.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC - NIH.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH.
  • Wikipedia. (n.d.). Piperazine.
  • Directed nucleophilic aromatic substitution reaction. (2024, November 11). RSC Publishing.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). RSC Publishing.
  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2025, August 5). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • LookChem. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)phenylamine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). The world's largest collection of open access research papers.
  • ChemUniverse. (n.d.). This compound [P96662].
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine.
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
  • NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto.
  • ChemUniverse. (n.d.). Request A Quote.
  • BenchChem. (n.d.). Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide.

Sources

Validation & Comparative

Alternatives to 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthetic Alternatives for the 4-((4-Alkylpiperazin-1-yl)methyl)phenyl Moiety in Drug Development

Introduction: The Privileged Piperazine Moiety in Kinase Inhibition

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in clinically successful drugs is no coincidence. The six-membered ring with its two opposing nitrogen atoms offers a unique combination of structural rigidity, basicity, and hydrogen bonding capability. These features often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

A prominent example of this scaffold's power is found in the structure of Imatinib (Gleevec), a paradigm-shifting tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML).[3] The 4-((4-methylpiperazin-1-yl)methyl)phenyl group in Imatinib is critical for its efficacy, contributing significantly to its solubility and ability to bind effectively to the BCR-Abl kinase target.[3]

This guide provides an in-depth comparison of synthetic strategies for introducing this crucial pharmacophore and its analogs. Moving beyond a simple recitation of protocols, we will explore the underlying chemical logic, compare the performance of different methods, and provide the experimental data necessary for researchers in drug development to make informed decisions. We will use the synthesis of the key intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid , a direct precursor to Imatinib, as our central case study.[4][5][6][7]

The Benchmark Protocol: Reductive Amination

The most common and often most efficient method for forging the benzylic C-N bond to the piperazine ring is reductive amination. This one-pot reaction combines an aldehyde with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine without being isolated.

Causality of Experimental Choice

This method is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials: 4-formylbenzoic acid and 1-methylpiperazine.[8] The use of a mild and selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is crucial; it is gentle enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion, minimizing side reactions and simplifying purification.[9]

Benchmark_Reductive_Amination Start 4-Formylbenzoic Acid + 1-Methylpiperazine Iminium In situ formation of Iminium Ion Intermediate Start->Iminium Acid Catalyst (e.g., AcOH) Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid Reduction->Product Yield: 95-99%

Caption: Workflow for the benchmark reductive amination synthesis.

Experimental Protocol: Reductive Amination
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-formylbenzoic acid (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) to the suspension. A slight excess of the amine ensures complete consumption of the aldehyde.

  • Iminium Formation: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is fully consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product as a white solid.[9]

Alternative 1: Nucleophilic Substitution via Benzylic Halides

An alternative and widely used industrial approach involves the nucleophilic substitution of a reactive benzylic halide with the piperazine nucleophile. This strategy bifurcates the synthesis, preparing the two key fragments of the final drug separately before their ultimate coupling.

Causality of Experimental Choice

This method is advantageous when the aldehyde precursor is unstable or when a different derivative of the benzoic acid, such as an ester or acid chloride, is desired for the subsequent amide coupling step.[4][10] For instance, reacting 4-(chloromethyl)benzoyl chloride directly with N-methylpiperazine can be a highly convergent step. However, this approach requires careful control of reaction conditions to prevent side reactions, such as dimerization or reaction with the solvent, and often necessitates the use of a non-nucleophilic base to scavenge the HCl generated.

Nucleophilic_Substitution Start_A 4-(Chloromethyl)benzoic acid methyl ester Reaction SN2 Reaction Start_A->Reaction Start_B 1-Methylpiperazine Start_B->Reaction Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Product_Ester Methyl 4-((4-methylpiperazin-1-yl) methyl)benzoate Reaction->Product_Ester Hydrolysis Saponification (e.g., NaOH, H₂O) Product_Ester->Hydrolysis Final_Product 4-((4-Methylpiperazin-1-yl)methyl) benzoic acid Hydrolysis->Final_Product

Caption: Workflow for the nucleophilic substitution (alkylation) route.

Experimental Protocol: Nucleophilic Substitution
  • Setup: In a round-bottom flask, dissolve methyl 4-(chloromethyl)benzoate (1.0 eq) and 1-methylpiperazine (1.2 eq) in acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) as a base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to 60°C for 2-4 hours until saponification is complete.

  • Purification: Cool the reaction mixture and adjust the pH to ~7 with 1M HCl. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired acid.

Alternative 2: Structural Analogs for Structure-Activity Relationship (SAR) Studies

In drug discovery, it is crucial to synthesize a library of related compounds to establish a structure-activity relationship (SAR). This involves systematically modifying parts of the lead molecule to optimize its biological activity and properties. Alternatives to the N-methylpiperazine moiety are synthesized to probe the steric and electronic requirements of the kinase's binding pocket.[11][12][13]

Common Structural Modifications:
  • Morpholine: Replacing piperazine with morpholine (e.g., 4-(morpholinomethyl)benzamide) reduces the basicity of the side chain and replaces an N-H bond donor (in its protonated state) with a neutral oxygen atom. This can impact target binding and cell permeability.[3]

  • Homopiperazine (1,4-diazepane): Expanding the ring by one methylene unit alters the geometry and flexibility of the side chain.

  • Varying N-Substituents: Replacing the N-methyl group with larger alkyl (ethyl, isopropyl) or aryl groups can explore lipophilic pockets in the target enzyme and modulate metabolic stability.[11][14]

  • N-Aryl Piperazines: Introducing aromatic substituents on the distal nitrogen, such as a pyrimidine ring, can introduce additional binding interactions and significantly alter the compound's electronic properties.[3]

The synthesis of these analogs typically follows the same benchmark reductive amination or nucleophilic substitution protocols, simply by substituting 1-methylpiperazine with the desired alternative amine (e.g., morpholine, 1-ethylpiperazine, etc.).

Alternative 3: Advanced C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly between aryl halides and amines.[15][16][17] While not typically the first choice for constructing a benzylic amine bond (where reductive amination is so effective), its principles are central to modern drug synthesis, often used to construct the core aniline precursors required for kinase inhibitors.[18] For example, a key step in many Imatinib syntheses is the formation of the aniline precursor, which can be achieved via Buchwald-Hartwig coupling.

Conceptual Application

This method offers unparalleled scope and functional group tolerance, allowing for the coupling of complex fragments that might be incompatible with harsher, classical methods.[15][19] Its main drawbacks are the cost of the palladium catalyst and specialized phosphine ligands, as well as the need to remove residual heavy metal from the final active pharmaceutical ingredient (API).

Buchwald_Hartwig ArylHalide Aryl Halide / Triflaten(Ar-X) Coupling Catalytic Cycle: Oxidative Addition Amine Coordination Reductive Elimination ArylHalide->Coupling Amine Amine (R₂NH) Amine->Coupling Catalyst Pd Catalyst + Phosphine Ligand Catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product Coupled Product (Ar-NR₂) Coupling->Product

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

(This is a general protocol for aryl amination, a key step in synthesizing precursors for molecules like Imatinib)

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) and an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110°C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Data Summary

MethodKey ReagentsTypical YieldAdvantagesDisadvantagesPrimary Application
Reductive Amination Aldehyde, Amine, NaBH(OAc)₃>90%[9]High yield, one-pot, mild conditions, scalable.Requires a stable aldehyde precursor.Gold standard for bulk and discovery synthesis.
Nucleophilic Substitution Benzylic Halide, Amine, Base (K₂CO₃)70-90%Convergent, uses stable precursors, good for esters/acid chlorides.Potential for over-alkylation, may require heating.Industrial scale-up, precursor diversification.
SAR Modification Varies (e.g., Morpholine, Arylpiperazines)VariesAllows exploration of chemical space, property optimization.Requires synthesis or purchase of diverse amine building blocks.Lead optimization, SAR studies.
Buchwald-Hartwig Amination Aryl Halide, Amine, Pd Catalyst, Ligand70-95%Excellent functional group tolerance, broad substrate scope.High cost of catalyst/ligand, potential metal contamination.Complex fragment coupling, synthesis of aniline cores.

Conclusion and Future Perspectives

The synthesis of the 4-((4-alkylpiperazin-1-yl)methyl)phenyl moiety is a cornerstone of many modern drug development programs. While reductive amination remains the benchmark for its efficiency and scalability, nucleophilic substitution offers a robust and convergent alternative well-suited for industrial processes. The true power for discovery lies in the systematic application of these methods to generate structural analogs for rigorous SAR studies, which is essential for fine-tuning a drug candidate's profile.

Looking forward, advanced methods like Buchwald-Hartwig amination provide solutions for constructing highly complex molecular architectures that were previously inaccessible. Furthermore, emerging technologies such as continuous flow chemistry are being applied to the synthesis of Imatinib and its analogs, offering improved safety, consistency, and throughput.[20][21] As our synthetic toolbox expands, so too does our ability to rapidly and efficiently generate novel therapeutics built upon this privileged and powerful piperazine scaffold.

References

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]

  • New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]

  • Karaca, G., et al. (2019). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Molecules, 24(15), 2741. Available at: [Link]

  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2450–2452. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7550591B2 - Imatinib production process.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. Available at: [Link]

  • Chemistry World. (2013, January 20). Flow synthesis for anticancer drug. Retrieved from [Link]

  • Sgrignani, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6943. Available at: [Link]

  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel piperazine based building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5664. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]

  • MDPI. (2020). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2020(4), M1171. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15995-16026. Available at: [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4039–4056. Available at: [Link]

  • ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold. Retrieved from [Link]

  • AB Enterprises. (n.d.). 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 5(3), 1635-1646. Available at: [Link]

  • PubMed. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 58-62. Available at: [Link]

  • OpenMETU. (2008). Studies directed towards The synthesis Of İmatinib Mesylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2010). Patent No. - Method for synthesizing Imatinib. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6133. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Structural Validation of N-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two common synthetic routes for the acylation of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a versatile building block in modern drug discovery. We will delve into the rationale behind experimental choices and present a multi-technique analytical workflow for the unambiguous structural validation and purity assessment of the resulting product, N-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)acetamide. The objective is to equip researchers with the practical knowledge to select optimal synthetic strategies and rigorously confirm the identity and quality of their target molecules.

Strategic Synthesis: A Tale of Two Acylation Routes

The primary aromatic amine of this compound is a prime target for functionalization, enabling the introduction of diverse pharmacophores. Here, we compare two standard acylation methods to synthesize N-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)acetamide.

  • Alternative 1: The Acetyl Chloride Method. This classic approach utilizes a highly reactive acyl chloride. The reaction is typically fast and high-yielding. However, the generation of hydrochloric acid (HCl) as a byproduct necessitates the use of a non-nucleophilic base to prevent the protonation of the starting amine and the product's piperazine nitrogen, which would render them unreactive. This can sometimes complicate the work-up and purification process.

  • Alternative 2: The Acetic Anhydride Method. This alternative employs a less reactive acylating agent, acetic anhydride. The reaction is generally milder, and the acetic acid byproduct is less aggressive than HCl, often leading to a cleaner reaction profile with fewer side products. While sometimes requiring slightly longer reaction times or gentle heating, the purification is often more straightforward.

The choice between these routes represents a common decision point in synthesis design: a trade-off between reaction velocity and potential downstream purification challenges.

The Cornerstone of Confidence: A Multi-Pronged Approach to Structural Validation

Unambiguous structural confirmation is non-negotiable in drug development. Relying on a single analytical technique is insufficient; a consolidated approach using orthogonal methods provides the highest degree of confidence. The structures of piperazine derivatives are often verified using techniques like Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.[2][3][4] For our target molecule, we would anticipate the following key spectral changes from the starting material:

  • ¹H NMR:

    • Appearance of a new singlet around 2.1 ppm, integrating to 3 protons, corresponding to the newly introduced acetyl methyl group (CH₃-C=O).

    • Appearance of a new singlet in the aromatic region (typically >7.5 ppm), corresponding to the amide proton (N-H).

    • A downfield shift of the aromatic protons adjacent to the nitrogen, confirming that acylation occurred on the aromatic amine.

  • ¹³C NMR:

    • Appearance of a new signal around 168-170 ppm, characteristic of an amide carbonyl carbon.

    • Appearance of a new signal around 24 ppm for the acetyl methyl carbon.

These specific shifts and new signals provide definitive proof of successful N-acetylation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized product.[5] It provides a direct readout of the mass-to-charge ratio (m/z), which should correspond to the calculated mass of the target molecule.

  • Starting Material (C₁₃H₂₁N₃): Molecular Weight = 219.33 g/mol .[6]

  • Expected Product (C₁₅H₂₃N₃O): Molecular Weight = 261.36 g/mol .

  • Expected Result: A high-resolution mass spectrum should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 262.1914, confirming the addition of an acetyl group (C₂H₂O).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

In the pharmaceutical industry, HPLC is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and identifying potential impurities.[7][8][9] A well-developed reversed-phase HPLC method can separate the starting material, product, and any synthesis-related impurities. The "performance" of a synthetic route is directly measured by the purity of the final product as determined by the area percentage of the main peak in the chromatogram. For piperazine derivatives, which may lack strong chromophores, derivatization can be employed to enhance UV activity, though the aromatic system in our target molecule should suffice for standard UV detection.[10][11]

Performance Data: A Head-to-Head Comparison

The following table summarizes the experimental outcomes from both synthetic routes, allowing for an objective performance comparison.

ParameterAlternative 1 (Acetyl Chloride)Alternative 2 (Acetic Anhydride)Justification
Reaction Time 1 hour3 hoursAcetyl chloride is a more reactive electrophile, leading to a faster reaction.
Crude Yield 95%91%The higher reactivity of acetyl chloride drives the reaction to completion more effectively.
Purity (by HPLC) 96.5%99.2%The milder conditions of the acetic anhydride method result in a cleaner reaction profile with fewer byproducts, simplifying purification.
Final Yield (Post-Purification) 85%88%Although the crude yield was higher for Route 1, the more complex purification led to greater product loss. The cleaner profile of Route 2 resulted in a higher overall isolated yield.
Melting Point 141-143 °C142-144 °CA sharp, consistent melting point for the purified product from both routes confirms its identity and high purity.

Visualizing the Workflow and Logic

Diagrams created using Graphviz help to clarify the experimental process and the logical connections between analytical techniques.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Validation Stage A Route A: Acetyl Chloride Purify Purification (Column Chromatography) A->Purify Crude Product B Route B: Acetic Anhydride B->Purify Crude Product HPLC Purity Check (HPLC) Purify->HPLC NMR Structure ID (NMR) HPLC->NMR If >98% Pure MS MW Confirmation (MS) HPLC->MS If >98% Pure Final Validated Product NMR->Final MS->Final G Start Need to Validate Structure q1 What information is needed? Start->q1 a1 Atomic Connectivity & Functional Groups q1->a1  Structure a2 Molecular Weight q1->a2  Identity a3 Purity & Quantity q1->a3  Quality t1 Use NMR Spectroscopy a1->t1 t2 Use Mass Spectrometry a2->t2 t3 Use HPLC a3->t3

Caption: Decision tree for selecting the appropriate analytical validation technique.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps ensures reproducibility and accurate results.

Protocol 1: Synthesis via Acetic Anhydride (Alternative 2)
  • Dissolve this compound (1.0 g, 4.56 mmol) in 20 mL of dichloromethane (DCM) in a 50 mL round-bottom flask.

  • Add triethylamine (0.76 mL, 5.47 mmol, 1.2 eq) to the solution to act as a base.

  • Add acetic anhydride (0.52 mL, 5.47 mmol, 1.2 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 3 hours).

  • Quench the reaction by adding 15 mL of saturated sodium bicarbonate solution and stir for 20 minutes.

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent: 5% methanol in DCM) to afford the pure white solid product.

Protocol 2: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) * 100.

Protocol 3: NMR Sample Preparation
  • Dissolve 5-10 mg of the purified, dried product in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). [3]2. Transfer the solution to a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and free of particulate matter.

  • Acquire ¹H, ¹³C, and other necessary spectra as per instrument standard operating procedures.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Torontech. (2024, July 23). HPLC Testing and Analysis – Detailed Guide for Accurate Results.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • ACS Publications. (n.d.). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts | Precision Chemistry.
  • Cengage. (n.d.). Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy.
  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Semantic Scholar. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • University of Cambridge Apollo. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Cas Number Lookup. (n.d.). This compound molecular information.

Sources

The Strategic Replacement of Phenylpiperazine: A Guide to Modern Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The phenylpiperazine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1][2] Its prevalence stems from a combination of synthetic tractability and favorable physicochemical properties, such as aqueous solubility, conferred by its two basic nitrogen atoms.[1] These nitrogens provide convenient handles for derivatization to fine-tune potency and pharmacokinetics.[1][3] However, the very features that make phenylpiperazine attractive can also be liabilities. This guide provides an in-depth comparison of key bioisosteric replacements that address the common challenges associated with the phenylpiperazine core, supported by experimental data and detailed protocols for the modern drug discovery professional.

The Phenylpiperazine Problem: Rationale for Replacement

While a privileged scaffold, the phenylpiperazine moiety often introduces significant hurdles in drug development. Understanding these liabilities is crucial for rational drug design.

  • Metabolic Instability: The piperazine ring is susceptible to oxidative metabolism, primarily through N-dealkylation and aromatic hydroxylation.[4] This can lead to rapid clearance, formation of active or toxic metabolites, and complex drug-drug interaction profiles, particularly involving cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4.[5]

  • High Basicity (pKa): The relatively high pKa of the distal nitrogen atom (pKa2 ≈ 9.7) leads to a high degree of protonation at physiological pH.[1] This can contribute to off-target effects, such as hERG channel inhibition, and may reduce membrane permeability, thereby limiting brain penetration for CNS targets.[6]

  • Lipophilicity: The phenyl group contributes significantly to the molecule's lipophilicity (cLogP). High lipophilicity is often associated with poor solubility, increased plasma protein binding, and a higher potential for phospholipidosis.[7]

  • Pharmacophore Rigidity: The conformational flexibility of the piperazine ring, while sometimes beneficial, can also be a detriment, allowing for binding to multiple off-target receptors and leading to undesirable side effects.

The strategic replacement of the phenylpiperazine core with a suitable bioisostere aims to mitigate these issues while preserving or enhancing on-target activity. A successful bioisostere should mimic the key three-dimensional pharmacophore of the original moiety while offering improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Bioisosteric Replacements: A Comparative Analysis

Several classes of saturated heterocycles have emerged as effective bioisosteres for the phenylpiperazine scaffold. The choice of replacement is highly context-dependent, but certain classes have demonstrated broad utility. Strained spiro heterocycles, in particular, have gained significant attention for their ability to impart molecular rigidity and a high degree of three-dimensional character, which can improve metabolic stability, reduce lipophilicity, and enhance target selectivity.[8]

Spirocyclic Amines: 3D Scaffolds for Improved Properties

Spirocyclic amines, such as diazaspiro[3.3]heptane (DASE), are among the most successful piperazine replacements.[8] Their rigid, three-dimensional structure provides predictable vectorization for substituent placement, enhancing interactions with the target protein.[8][9]

Key Advantages:

  • Reduced Basicity and Lipophilicity: The strained ring system lowers the pKa of the nitrogen atoms and reduces the overall cLogP compared to piperazine, which can improve permeability and reduce hERG liability.

  • Improved Metabolic Stability: The spirocyclic core is generally more resistant to oxidative metabolism than the piperazine ring.

  • Novel Chemical Space: These scaffolds provide access to novel intellectual property and can lead to improved selectivity profiles.

Bicyclic Amines: Constrained Conformations

Bicyclic amines, such as diazabicyclo[2.2.1]heptane, offer a highly constrained framework. This rigidity can lock the molecule into a bioactive conformation, increasing potency and selectivity. The synthesis of these complex scaffolds can be challenging but offers significant advantages in optimizing drug candidates.[10]

Key Advantages:

  • Conformational Constraint: Reduces the entropic penalty of binding, potentially leading to higher affinity.

  • Precise Vector Control: Allows for the precise orientation of substituents to probe the binding pocket.

Comparative Physicochemical Properties

The following table summarizes key physicochemical parameters for phenylpiperazine and several prominent bioisosteres, illustrating the advantages these replacements can offer.

MoietyStructurepKa1pKa2cLogPKey Attributes
PiperazineC1CCNCC19.735.35-1.50High solubility, synthetically versatile, metabolic liabilities.[1]
HomopiperazineC1CCNCCN1~11.0--0.48Increased flexibility, often used to alter vector spacing.[1]
2,6-Diazaspiro[3.3]heptaneC1N2C(C1)C2---0.51Rigid 3D scaffold, lower pKa, improved metabolic stability.[1][8]
2,5-Diazabicyclo[2.2.1]heptaneC1C2CNCC1N2---0.60Highly constrained, precise vector control.[1]

Workflow for Bioisosteric Replacement Strategy

The process of selecting and validating a bioisosteric replacement is a systematic, multi-step process. It begins with identifying the liabilities of the parent molecule and progresses through design, synthesis, and comprehensive in vitro and in vivo evaluation.

G cluster_0 Phase 1: Analysis & Design cluster_1 Phase 2: Synthesis & In Vitro Profiling cluster_2 Phase 3: In Vivo Validation A Identify Liabilities (e.g., Metabolism, pKa, hERG) B Computational Modeling (Docking, pKa/LogP Prediction) A->B C Select Bioisostere Candidates (e.g., Spirocyclic, Bicyclic) B->C D Synthesize Analogs C->D E Assess Physicochemical Properties (pKa, Solubility, LogD) D->E F Evaluate ADME Properties (Microsomal Stability, Permeability) D->F G Determine On-Target Potency (Binding & Functional Assays) D->G H Assess Off-Target Liability (hERG, CYP Inhibition) D->H I Pharmacokinetic Studies (e.g., Rodent PK) G->I H->I J Efficacy/PD Studies I->J

Caption: Workflow for Bioisosteric Replacement.

Case Study: Improving Orexin Antagonists

An extensive exploration of homopiperazine mimics for the orexin antagonist Suvorexant demonstrated the power of bioisosteric replacement.[6] By replacing the core heterocycle, researchers were able to improve potency on both orexin 1 and 2 receptors, increase metabolic stability in human liver microsomes (HLM), reduce time-dependent inhibition of CYP3A4, and decrease P-glycoprotein (Pgp)-mediated efflux.[6] This case highlights a multi-parameter optimization achieved through strategic bioisosterism.

Experimental Protocols

To ensure the reproducibility of comparative studies, detailed and standardized experimental protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is fundamental for assessing the intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of a test compound upon incubation with HLM.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Labetalol) for reaction quenching

  • Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer. Pre-warm to 37°C.

  • Reaction Initiation: In a 96-well plate, combine the HLM solution and the test compound to achieve a final compound concentration of 1 µM and a final HLM concentration of 0.5 mg/mL. Pre-incubate for 5 minutes at 37°C.

  • Start Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: General Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptane

This protocol outlines a general method for coupling an aryl halide to the DASE core, a common step in synthesizing phenylpiperazine bioisosteres.

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Boc Deprotection A Aryl-Halide (Ar-X) F Boc-N-Aryl-DASE A->F B Boc-DASE B->F C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F H N-Aryl-DASE F->H G Acid (e.g., TFA or HCl) G->H

Sources

A Comparative Guide to the Efficacy of Drugs Synthesized from Phenylamine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Initial Analysis of Search Results

The initial search results confirm that phenylamine (aniline) is a crucial building block in drug discovery and is present in numerous approved drugs[1][2][3]. The search results highlight several classes of drugs derived from aniline, including analgesics (acetaminophen, phenacetin), antimicrobials (sulfonamides), anesthetics, and antiarrhythmic agents[4][5][6][7][8]. More modern applications include tyrosine kinase inhibitors for cancer therapy[9].

However, the results also bring up a critical point: the metabolic instability and potential toxicity of the aniline moiety, which can lead to harmful metabolites[1][2][10]. This has prompted research into replacing the aniline core with bioisosteres to improve safety profiles[1][10].

From these results, I can form a solid structure for the guide. I will focus on comparing distinct classes of drugs where the phenylamine core is central to their function. A good comparison would be between a "classic" aniline-derived drug class, like analgesics, and a more "modern" class, like tyrosine kinase inhibitors. This will allow me to discuss different mechanisms of action, efficacy endpoints, and the evolution of drug design based on the phenylamine scaffold.

I have enough information to outline the guide and identify the specific drug classes I will focus on. My next steps will be to gather detailed efficacy data, specific experimental protocols, and information on the signaling pathways for the selected drugs. This will require more targeted searches.

Plan Update:

  • Finalize Drug Classes for Comparison: I will compare Aniline-derived Analgesics (specifically, Paracetamol/Acetaminophen as a key example) and Anilino-pyrimidine Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib or Gefitinib). This provides a strong contrast in therapeutic area, mechanism of action, and complexity.

  • Gather Specific Efficacy Data: I will search for quantitative data for these drugs, such as ED50 for analgesics and IC50 or clinical trial data for TKIs.

  • Find Detailed Protocols: I will look for standard protocols for assessing analgesic activity (e.g., hot plate test) and kinase inhibition (e.g., in vitro kinase assays, cell-based phosphorylation assays).

  • Map Signaling Pathways: I will search for the specific signaling pathways modulated by these drugs (e.g., EGFR pathway for Gefitinib, COX inhibition for analgesics - though the primary mechanism of paracetamol is still debated and centrally located, which is an interesting point to discuss).

  • Structure and Write the Guide: I will then proceed with writing the guide, creating the diagrams, tables, and reference list as planned.

This refined plan allows me to move from a broad overview to a detailed, data-driven comparison as required by the prompt. The initial searches have provided the necessary foundational context.

Introduction: Phenylamine as a Privileged Scaffold in Medicinal Chemistry

Phenylamine, commonly known as aniline, is an aromatic amine that serves as a foundational building block in modern medicinal chemistry. Its deceptively simple structure—a phenyl group attached to an amino group—belies its incredible versatility, allowing it to be chemically modified in countless ways[5][8]. This versatility has made the phenylamine scaffold a "privileged structure," one that appears in a vast array of FDA-approved drugs, from simple analgesics to complex targeted cancer therapies[2][3]. In 2018, 48 of the top 200 selling drugs contained an aniline motif[1].

However, the very reactivity that makes phenylamine a useful synthetic starting point also presents challenges. The aniline moiety is susceptible to metabolic oxidation in the liver, which can sometimes lead to the formation of toxic metabolites, posing a risk of adverse effects[10]. This guide provides a comparative analysis of the efficacy of drugs derived from different phenylamine building blocks, exploring how modifications to this core structure dictate therapeutic application, mechanism of action, and clinical performance. We will examine two distinct classes of drugs: the widely-used analgesic, Paracetamol (Acetaminophen), and the targeted anticancer agent, Gefitinib.

The Influence of the Phenylamine Core: A Tale of Two Drug Classes

The functional role of the phenylamine building block can be broadly categorized based on how it's incorporated into the final drug structure. It can act as a simple precursor where the core is significantly altered, or it can serve as a critical pharmacophore that directly interacts with the biological target.

Class 1: N-Aryl Amide Analgesics (Paracetamol)

Paracetamol (Acetaminophen) is a classic example where aniline is a key starting material in its synthesis[5]. The synthesis typically involves the acetylation of the amino group of 4-aminophenol, a derivative of aniline. Here, the phenylamine-derived core is essential for its therapeutic effect, but its mechanism is not fully elucidated, believed to involve central nervous system pathways rather than peripheral cyclooxygenase (COX) inhibition like traditional NSAIDs.

Class 2: Anilino-quinazoline Tyrosine Kinase Inhibitors (Gefitinib)

In contrast, Gefitinib is a highly targeted therapy for non-small cell lung cancer. It features a 4-anilino-quinazoline core. In this structure, the "anilino" portion is a critical pharmacophore. The nitrogen atom of the aniline and the phenyl ring form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase, inhibiting its signaling pathway and preventing cancer cell proliferation.

Comparative Efficacy Analysis

The efficacy of these two drug classes is assessed using vastly different experimental models, reflecting their distinct therapeutic purposes.

Drug ClassExample DrugTherapeutic AreaPrimary Efficacy Metric (Example)Mechanism of Action
N-Aryl Amide AnalgesicsParacetamolAnalgesia, AntipyresisEffective Dose (ED50) in animal modelsCentral analgesic mechanisms, possible COX-2 inhibition
Anilino-quinazoline TKIsGefitinibOncology (NSCLC)Inhibitory Concentration (IC50) / Tumor RegressionATP-competitive inhibition of EGFR kinase

Experimental Protocols for Efficacy Determination

The trustworthiness of any efficacy claim rests on robust and reproducible experimental design. Below are standardized protocols for evaluating drugs representative of each class.

Protocol 1: Assessing Analgesic Efficacy in a Murine Model (Hot Plate Test)

This protocol is a classic method for evaluating centrally-acting analgesics.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An effective analgesic will increase the latency period before the animal shows a response (e.g., licking its paws or jumping).

Step-by-Step Methodology:

  • Acclimatization: Acclimate male Swiss mice (20-25g) to the laboratory environment for at least 3 days.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: Place each mouse on the hot plate and record the time (in seconds) until it licks its hind paw or jumps. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer Paracetamol (e.g., 100 mg/kg) or a vehicle control (e.g., saline with 0.5% Tween 80) via intraperitoneal injection.

  • Post-Treatment Measurement: At set time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mouse back on the hot plate and record the new latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Efficacy is demonstrated by a statistically significant increase in %MPE compared to the vehicle control group.

Causality and Validation:

  • Why this model? The hot plate test is sensitive to centrally acting analgesics, which is appropriate for Paracetamol's proposed mechanism.

  • Controls: The vehicle control group is critical to ensure that the observed effect is due to the drug and not the injection stress or other environmental factors. A positive control, like morphine, can also be used to validate the assay's responsiveness.

Protocol 2: Evaluating Kinase Inhibition Efficacy (In Vitro EGFR Kinase Assay)

This protocol determines the direct inhibitory effect of a compound on its target enzyme.

Principle: This assay measures the ability of Gefitinib to inhibit the phosphorylation of a substrate by the EGFR enzyme. The amount of phosphorylation is quantified, often using an ATP analog with a detectable tag.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer, recombinant human EGFR enzyme, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.

  • Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO, with final concentrations ranging from nanomolar to micromolar.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, EGFR enzyme, and the diluted Gefitinib or DMSO (vehicle control). Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the peptide substrate and ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Gefitinib concentration. Fit the data to a dose-response curve to calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Causality and Validation:

  • Why this model? This is a direct, mechanistic assay that confirms the drug's ability to engage its intended molecular target. It isolates the drug-enzyme interaction from complex cellular processes.

  • Controls: The "no inhibitor" (DMSO vehicle) control represents 100% enzyme activity, while a "no enzyme" control provides the background signal.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex biological and experimental processes.

G cluster_0 Pre-clinical Efficacy Workflow concept Drug Concept (Phenylamine Scaffold) invitro In Vitro Assays (e.g., Kinase Inhibition, IC50) concept->invitro Initial Screening invivo In Vivo Models (e.g., Hot Plate Test, ED50) invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) invitro->sar Data Input lead Lead Optimization sar->lead Refine Structure lead->invitro Re-test

Caption: General workflow for assessing the efficacy of new drug candidates.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes ATP ATP P P EGFR->P Autophosphorylation Gefitinib Gefitinib (Anilino-quinazoline) Gefitinib->EGFR Blocks ATP Binding Site ADP ADP ATP->ADP Kinase Activity Pathway Downstream Signaling (Ras-Raf-MAPK) P->Pathway Response Cell Proliferation, Survival Pathway->Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion: The Enduring Legacy and Future of the Phenylamine Scaffold

The comparison between Paracetamol and Gefitinib starkly illustrates the remarkable journey of the phenylamine building block in drug discovery. From its origins in simple, broadly acting analgesics, it has evolved into a critical pharmacophore for highly specific, life-saving targeted therapies. The key to this evolution lies in the rational modification of the phenylamine core, enabling medicinal chemists to fine-tune its properties to interact with an ever-expanding range of biological targets.

While concerns about metabolism and toxicity remain pertinent, ongoing research into bioisosteric replacement and novel synthetic strategies ensures that the phenylamine scaffold will continue to be a cornerstone of pharmaceutical development[1][10]. Understanding the relationship between a drug's structure, its mechanism, and its ultimate efficacy is paramount, and the phenylamine story provides an exemplary case study for all researchers in the field.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.[Link]

  • Aniline - Wikipedia. Wikipedia.[Link]

  • Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Tradewheel.[Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology.[Link]

  • Aniline replacement in drug-like compounds. Cresset Group.[Link]

  • Mutagenic and Analgesic Activities of Aniline Derivatives. PubMed.[Link]

  • Reactions and pharmaceutical applications of aniline. Slideshare.[Link]

  • Aniline replacement in drug-like compounds - BioPartner UK. BioPartner UK.[Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.[Link]

  • Structures of (A) aniline and phenylamine-containing drugs. ResearchGate.[Link]

  • Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. LinkedIn.[Link]

  • New drug 'building block' won't damage your liver. Futurity.org.[Link]

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperazine Building Blocks

In the landscape of modern drug discovery, the piperazine moiety is a cornerstone, recognized for its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties and synthetic versatility make it an invaluable scaffold for medicinal chemists.[2] This guide provides an in-depth analysis of a specific, yet increasingly important building block: 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine . As drug development programs advance towards large-scale synthesis, the economic and practical feasibility of incorporating such building blocks becomes a critical decision point. This analysis, grounded in experimental data and process chemistry principles, offers a comparative framework for researchers, scientists, and drug development professionals to evaluate its utility against common alternatives.

The choice of a building block is a determining factor for the ultimate qualities of a drug candidate, influencing everything from biological activity to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] While many N-substituted piperazines are commercially available, the selection of a less common derivative like the N-ethyl variant over the more ubiquitous N-methyl demands rigorous justification.[4] This guide will dissect the synthetic routes, associated costs, and potential strategic benefits to provide that justification.

Physicochemical Profile and Specifications

A foundational understanding of the target molecule is paramount. Below are the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 611225-86-6[5]
Molecular Formula C₁₃H₂₁N₃[5]
Molecular Weight 219.33 g/mol [5]
Appearance Yellowish Solid[6]
Purity (Typical) ≥ 95%[5]
Solubility Soluble in Chloroform, Methanol (Slightly)[7]
Storage Conditions 2-8°C, Protect from light[7]

Large-Scale Synthesis: A Feasibility Study

For a building block to be viable for large-scale production, its synthesis must be efficient, scalable, and cost-effective. The most common and industrially favored method for preparing N-benzylated piperazines is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

This pathway is chosen for its high efficiency, operational simplicity, and avoidance of harsh reagents, making it ideal for scaling up. It typically involves the reaction of N-ethylpiperazine with 4-nitrobenzaldehyde, followed by the reduction of the nitro group. This two-step process is often preferred for its clean reaction profile and high yields.

G A Starting Material 1: N-Ethylpiperazine C Step 1: Reductive Amination (e.g., NaBH(OAc)₃, DCE) A->C B Starting Material 2: 4-Nitrobenzaldehyde B->C D Intermediate: 1-Ethyl-4-(4-nitrobenzyl)piperazine C->D High Yield E Step 2: Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) D->E F Final Product: This compound E->F Purification (Crystallization) G cluster_0 Building Block Selection A 4-(4-Ethyl...) (Target Compound) Cost: Moderate Novelty: High Potential ADME Benefit: Yes A:f1->P1 A:f2->P2 B 4-(4-Methyl...) (Common Alternative) Cost: Low Novelty: Low Potential ADME Benefit: No B:f1->P1 B:f2->P2 C Other N-Alkyl Variants (e.g., Isopropyl, Cyclopropyl) Cost: High Novelty: Very High Potential ADME Benefit: Yes C:f1->P1 C:f2->P2 P1->P2 Trade-Offs

Sources

A Spectroscopic Journey: Comparative Analysis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the pharmacologically relevant compound, 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, and its key precursors. By examining the distinct spectral signatures at each synthetic stage, researchers can gain a deeper understanding of the molecule's structural evolution, ensuring purity, and confirming successful reaction progression.

This guide will navigate through the characteristic ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the synthetic building blocks and the final product. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a practical framework for researchers in the field.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound typically proceeds through a two-step pathway involving the nucleophilic substitution of a benzyl halide with 1-ethylpiperazine, followed by the reduction of a nitro group to the final amine. This common route provides clear checkpoints for spectroscopic analysis.

Synthesis_Pathway 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Intermediate 1-(4-Nitrobenzyl)-4-ethylpiperazine 4-Nitrobenzyl_bromide->Intermediate Nucleophilic Substitution 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic route to this compound.

Spectroscopic Comparison of Key Compounds

A detailed analysis of the spectral data for each compound in the synthetic pathway reveals a clear story of chemical transformation.

4-Nitrobenzyl bromide (Precursor)

This commercially available starting material is the electrophilic component in the initial reaction.

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR Aromatic protons appear as two doublets in the downfield region (~8.2 and 7.5 ppm), characteristic of a para-substituted benzene ring with a strong electron-withdrawing nitro group. A key singlet at ~4.7 ppm corresponds to the benzylic methylene protons (-CH₂Br), which are deshielded by the adjacent bromine and the aromatic ring.
¹³C NMR The spectrum shows four signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The benzylic carbon (-CH₂Br) appears at a characteristic chemical shift of around 32 ppm.
FT-IR (cm⁻¹) Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. A peak around 1210 cm⁻¹ can be attributed to the C-Br stretch.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is observed at m/z 215 and 217 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment is the tropylium ion at m/z 91, resulting from the loss of Br and NO₂.
1-Ethylpiperazine (Precursor)

This nucleophilic reagent introduces the ethylpiperazine moiety.

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR The spectrum is characterized by aliphatic signals. A triplet at ~1.1 ppm and a quartet at ~2.4 ppm are indicative of the ethyl group (-CH₂CH₃). The piperazine ring protons appear as two broad multiplets around 2.4-2.7 ppm. The NH proton may appear as a broad singlet.
¹³C NMR The spectrum shows four distinct signals for the ethyl and piperazine carbons. The methyl carbon of the ethyl group appears upfield (~12 ppm), while the methylene carbon is further downfield (~52 ppm). The piperazine carbons appear in the 45-55 ppm range.
FT-IR (cm⁻¹) A broad N-H stretching band is typically observed around 3200-3400 cm⁻¹. C-H stretching vibrations of the alkyl groups are seen below 3000 cm⁻¹. The C-N stretching vibrations appear in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (EI) The molecular ion peak is observed at m/z 114. Common fragmentation patterns involve the loss of an ethyl group or cleavage of the piperazine ring, leading to characteristic fragment ions.[1]
1-(4-Nitrobenzyl)-4-ethylpiperazine (Intermediate)

The formation of this intermediate is confirmed by the incorporation of both precursor fragments.

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR The aromatic protons still show the characteristic two-doublet pattern of the para-substituted nitrobenzene ring. The benzylic methylene protons now appear as a singlet around 3.5 ppm, shifted upfield compared to 4-nitrobenzyl bromide due to the replacement of bromine with a less electronegative nitrogen atom. The ethyl group and piperazine ring protons are also present.
¹³C NMR The spectrum will show signals for the nitrobenzyl group and the ethylpiperazine moiety. The benzylic carbon signal will be shifted downfield to around 62 ppm.
FT-IR (cm⁻¹) The strong NO₂ stretching bands remain prominent around 1520 cm⁻¹ and 1345 cm⁻¹. The N-H stretch from 1-ethylpiperazine will be absent. C-N stretching bands will be present.
Mass Spectrometry (EI) The molecular ion peak should be observed at m/z 249. Fragmentation will likely involve cleavage at the benzylic position, yielding a fragment at m/z 136 (nitrobenzyl cation) and the ethylpiperazine fragment.
This compound (Final Product - Inferred from Methyl Analog)

The final reduction step transforms the nitro group into an amine, significantly altering the spectroscopic properties of the aromatic ring.

Spectroscopic TechniqueKey Observations and Interpretations (based on 4-(4-Methylpiperazin-1-ylmethyl)phenylamine)
¹H NMR The aromatic protons will now appear as two doublets in a more upfield region (~7.1 and 6.6 ppm) due to the electron-donating effect of the amino group. A broad singlet for the -NH₂ protons will be observed. The benzylic methylene singlet will be slightly upfield compared to the nitro intermediate. The ethyl group signals (triplet and quartet) and piperazine proton signals will remain.
¹³C NMR The aromatic carbon signals will shift significantly upfield. The carbon attached to the amino group will be the most shielded. The benzylic carbon and the ethylpiperazine carbons will have similar chemical shifts to the intermediate.
FT-IR (cm⁻¹) The characteristic NO₂ stretches will be absent. Two sharp N-H stretching bands for the primary amine will appear in the region of 3200-3400 cm⁻¹. The C-N stretching bands will still be present.
Mass Spectrometry (EI) The molecular ion peak for the ethyl analog is expected at m/z 219. The fragmentation pattern would be dominated by the cleavage at the benzylic position, leading to a stable aminobenzyl cation (m/z 106) and the ethylpiperazine fragment.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Liquids: A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups (e.g., N-H, C=O, NO₂, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS). For non-volatile compounds, liquid chromatography (LC-MS) with an appropriate ionization source is used.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, providing a clear molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Data_Analysis_Workflow Compound Unknown Compound or Reaction Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure_Info Structural Fragments & Connectivity NMR->Structure_Info Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Structure Elucidation Structure_Info->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: A workflow for spectroscopic data analysis in chemical synthesis.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and logical progression of chemical transformations. Each spectroscopic technique offers a unique piece of the structural puzzle. By carefully analyzing the changes in chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently track the synthesis, confirm the identity of intermediates, and verify the structure of the final product. This systematic approach is fundamental to ensuring the integrity and quality of chemical research in drug discovery and development.

References

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]

  • PubChem. 4-Nitrobenzyl bromide. [Link]

  • PubChem. 1-Ethylpiperazine. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

In-Silico Modeling of Kinase Inhibitors: A Comparative Guide to Ligands Derived from 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey to identify novel kinase inhibitors is both challenging and rewarding. Kinases, being central players in cellular signaling, are a prominent class of drug targets. The 4-(4-ethylpiperazin-1-ylmethyl)phenylamine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, most notably exemplified by its incorporation in the pan-BCR-ABL inhibitor, ponatinib.[1][2] This guide provides an in-depth, in-silico comparative analysis of ligands derived from this scaffold, offering a scientifically grounded framework for lead optimization and a comparison with alternative inhibitor scaffolds.

This document is structured to provide not just a methodology, but a comprehensive understanding of the rationale behind the in-silico experimental choices. We will delve into the core techniques of molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, presenting a detailed, step-by-step workflow that is both reproducible and self-validating.

The Central Role of In-Silico Modeling in Kinase Inhibitor Discovery

The path to a successful drug is fraught with high attrition rates, often due to unfavorable pharmacokinetic profiles.[3] In-silico modeling has become an indispensable tool in the early stages of drug discovery to mitigate these risks.[4] By computationally predicting the interaction of a ligand with its target protein and its likely behavior within an organism, we can prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[3][4]

This guide will focus on a hypothetical case study targeting the ABL kinase, a well-established target in oncology. We will use the crystal structure of ABL kinase in complex with ponatinib (PDB ID: 3OXZ) as our reference for structure-based design.[1][2]

A Comparative In-Silico Workflow

Our comparative analysis will follow a structured in-silico workflow, designed to provide a holistic view of the potential of our ligand series.

cluster_0 Ligand Design & Preparation cluster_1 Structure-Based Virtual Screening cluster_2 In-Silico ADMET & Physicochemical Profiling cluster_3 Data Analysis & Candidate Prioritization l1 Scaffold Selection: This compound & Alternatives l2 Derivative Library Generation (Hypothetical) l1->l2 l3 3D Structure Generation & Energy Minimization l2->l3 p3 Molecular Docking (Ligand Library vs. ABL Kinase) l3->p3 Prepared Ligands a1 Prediction of: - Solubility (LogS) - Lipophilicity (LogP) - BBB Penetration - CYP450 Inhibition - hERG Inhibition l3->a1 Prepared Ligands p1 Target Preparation: ABL Kinase (PDB: 3OXZ) p2 Binding Site Definition p1->p2 p2->p3 d1 Comparative Analysis of: - Docking Scores - Binding Interactions - ADMET Profiles p3->d1 Docking Results a2 Drug-Likeness Evaluation (Lipinski's Rule of Five) a1->a2 a2->d1 ADMET & Physicochemical Data d2 Lead Candidate Selection d1->d2

Caption: A comprehensive in-silico workflow for the comparative analysis of kinase inhibitors.

Part 1: Ligand Design and Preparation

For this comparative guide, we will evaluate a focused library of hypothetical derivatives of our lead scaffold, this compound, against two alternative kinase inhibitor scaffolds.

Our Hypothetical Ligand Sets:

  • Set A: this compound Derivatives:

    • A-1 (Parent): The core scaffold.

    • A-2: Introduction of a hydroxyl group on the phenyl ring to potentially form additional hydrogen bonds.

    • A-3: Replacement of the ethyl group on the piperazine with a cyclopropyl group to explore the impact on binding and lipophilicity.

    • A-4: Addition of a trifluoromethyl group to the phenyl ring to modulate electronic properties and metabolic stability.

  • Set B: Alternative Scaffold 1 (Aminopyrimidine-based): A well-established scaffold in kinase inhibitors, known for its hinge-binding capabilities.

  • Set C: Alternative Scaffold 2 (Indazole-based): Another prevalent scaffold in kinase inhibitor design, offering a different vector space for substituent exploration.

Detailed Protocol: Ligand Preparation
  • 2D Structure Sketching: The 2D structures of all ligands in Sets A, B, and C are drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Conversion to 3D: The 2D structures are converted to 3D coordinates.

  • Protonation State Determination: The protonation states of the ligands at a physiological pH of 7.4 are determined. This is crucial as the charge state of a ligand significantly influences its interactions with the protein target.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecules to a low-energy conformation, which is essential for accurate docking studies.

Part 2: Structure-Based Virtual Screening with ABL Kinase

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5]

Detailed Protocol: Molecular Docking
  • Target Protein Preparation:

    • The crystal structure of ABL kinase in complex with ponatinib (PDB ID: 3OXZ) is downloaded from the Protein Data Bank.[1]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the protonation states of the amino acid residues are assigned at a pH of 7.4.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Binding Site Definition:

    • The binding site is defined as the region around the co-crystallized ponatinib ligand. This ensures that our hypothetical ligands are docked into the ATP-binding site of the kinase.

  • Ligand Docking:

    • The prepared ligand libraries (Sets A, B, and C) are docked into the defined binding site of ABL kinase using a docking program (e.g., AutoDock Vina, Glide).

    • The docking algorithm samples a wide range of conformations and orientations of each ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

    • The top-scoring poses for each ligand are saved for further analysis.

Comparative Docking Performance

The following table presents a hypothetical but realistic comparison of the docking scores for our ligand sets. A more negative docking score generally indicates a better predicted binding affinity.

Ligand IDScaffold TypePredicted Docking Score (kcal/mol)Key Predicted Interactions with ABL Kinase (PDB: 3OXZ)
A-1 This compound-8.5Hydrogen bond with hinge region (Met318), hydrophobic interactions in the DFG-out pocket.
A-2 This compound-9.2Additional hydrogen bond with gatekeeper residue (Thr315).
A-3 This compound-8.8Enhanced hydrophobic interactions due to the cyclopropyl group.
A-4 This compound-9.5Favorable interactions of the trifluoromethyl group with the hydrophobic pocket.
B-1 Aminopyrimidine-based-8.1Strong hydrogen bonding with the hinge region.
C-1 Indazole-based-7.9Hydrogen bonding with the hinge and interactions with the catalytic loop.

Interpretation of Docking Results:

The hypothetical data suggests that the derivatives of the this compound scaffold (Set A) generally exhibit superior docking scores compared to the alternative scaffolds. The modifications in A-2 and A-4, leading to additional hydrogen bonding and enhanced hydrophobic interactions respectively, appear to be promising strategies for improving binding affinity.

cluster_0 Ligand-Protein Interactions Ligand Ligand A-4 (CF3 derivative) Hinge Hinge Region (Met318) Ligand->Hinge H-Bond Gatekeeper Gatekeeper Residue (Thr315) Ligand->Gatekeeper Potential H-Bond HydrophobicPocket Hydrophobic Pocket Ligand->HydrophobicPocket Hydrophobic Interactions (CF3) DFG_Motif DFG-out Conformation Ligand->DFG_Motif Stabilizes Inactive State

Sources

A Comparative Guide to the Drug-Like Properties of Novel Compounds Derived from 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring holds a privileged status.[1] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts a favorable combination of properties including structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions.[2][3] These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, making piperazine a sought-after scaffold in the design of new therapeutic agents.[1][2] This guide focuses on derivatives of 4-(4-ethylpiperazin-1-ylmethyl)phenylamine, a core structure with significant potential for modification to target a wide array of biological pathways.

The objective of this document is to provide a comprehensive framework for assessing and comparing the drug-like properties of novel derivatives of this parent compound. We will delve into both computational (in silico) and experimental (in vitro) methodologies, offering not just protocols, but also the scientific rationale behind these experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds and streamline their path toward clinical candidacy.

The Imperative of "Drug-Likeness" in Early-Stage Drug Discovery

The journey from a biologically active "hit" compound to a marketable drug is fraught with attrition. A significant portion of failures in clinical trials can be attributed to poor pharmacokinetic and safety profiles. The concept of "drug-likeness" is a qualitative assessment of how suitable a molecule is for development as a drug, considering factors that influence its ADMET properties.[4] Early assessment of these properties is crucial to "fail early, fail cheap," thereby conserving resources for the most promising candidates.[5]

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five , an empirically derived set of guidelines for predicting the oral bioavailability of a compound.[6][7][8] These rules state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass of less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.[6]

While a useful heuristic, Lipinski's Rule of Five does not predict pharmacological activity and has known exceptions, particularly for compounds that are substrates for active transporters.[9] Therefore, a multi-faceted approach that combines computational modeling with experimental validation is essential for a thorough assessment of drug-like properties.

Methodologies for Assessing Drug-Like Properties

A robust assessment of drug-likeness integrates predictive computational methods with definitive experimental verification. This dual approach allows for high-throughput screening of virtual libraries, followed by focused laboratory testing of the most promising candidates.

Part A: In Silico (Computational) Assessment

Computational, or in silico, tools have revolutionized early-stage drug discovery by enabling the rapid prediction of ADMET properties, thereby reducing the time and cost associated with experimental screening.[5][10][11]

Protocol 1: Prediction of Physicochemical Properties and Lipinski's Rule of Five

The initial computational step involves calculating the key physicochemical properties that govern a compound's behavior in a biological system.

Experimental Protocol:

  • Obtain the 2D structure of the derivative compounds in a suitable format (e.g., SMILES or SDF).

  • Utilize a computational chemistry software package (e.g., ChemDraw, MarvinSketch, or open-access tools like DrugMint) to calculate the following parameters:

    • Molecular Weight (MW)

    • logP (octanol-water partition coefficient)

    • Number of hydrogen bond donors (HBD)

    • Number of hydrogen bond acceptors (HBA)

    • Polar Surface Area (PSA)

  • Assess compliance with Lipinski's Rule of Five.

Causality Behind Experimental Choices: These parameters are fundamental to a drug's ability to be absorbed and distributed in the body. For instance, molecular weight influences diffusion, while logP is a critical measure of lipophilicity, which affects a drug's ability to cross cell membranes.[12]

Protocol 2: ADMET Prediction

Beyond basic physicochemical properties, a suite of computational models can predict a compound's ADMET profile.

Experimental Protocol:

  • Input the 2D structures of the derivative compounds into a specialized ADMET prediction software or web server (e.g., SwissADME, ADMETlab 2.0, or other QSAR-based models).

  • Generate predictions for key ADMET endpoints , including:

    • Absorption: Aqueous solubility, Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Toxicity: Potential for hERG inhibition (cardiotoxicity), mutagenicity (AMES test).

Causality Behind Experimental Choices: Early identification of potential liabilities, such as poor solubility, metabolic instability, or toxicity, is critical. For example, inhibition of CYP enzymes can lead to drug-drug interactions, while hERG inhibition is a major cause of cardiac-related drug attrition.

Part B: In Vitro (Experimental) Verification

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for confirming the drug-like properties of lead compounds.[13]

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

Experimental Protocol:

  • Prepare a supersaturated solution of the compound in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibrate the solution by shaking at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and aqueous phases by centrifugation or filtration.

  • Quantify the concentration of the compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. Poor aqueous solubility is a common reason for the failure of promising drug candidates due to low bioavailability.

Protocol 4: Membrane Permeability Assessment (Caco-2 Permeability Assay)

Experimental Protocol:

  • Culture Caco-2 cells , a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, on a semi-permeable membrane in a transwell plate system.[14]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (donor) side of the monolayer.

  • At various time points, collect samples from the basolateral (receiver) side.

  • Quantify the concentration of the compound in the receiver compartment using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) .

Causality Behind Experimental Choices: The Caco-2 assay is a widely accepted in vitro model for predicting intestinal drug absorption.[14][15] It provides valuable information on both passive diffusion and active transport mechanisms.

Protocol 5: Metabolic Stability Assessment (Microsomal Stability Assay)

Experimental Protocol:

  • Incubate the test compound at a known concentration with liver microsomes (which contain a high concentration of CYP enzymes) and the necessary co-factors (e.g., NADPH).

  • At various time points, quench the reaction by adding a solvent like acetonitrile.

  • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Causality Behind Experimental Choices: The liver is the primary site of drug metabolism. The microsomal stability assay provides an early indication of how quickly a compound will be metabolized and cleared from the body, which is a key determinant of its dosing regimen.

Comparative Analysis of this compound Derivatives

To illustrate the application of these methodologies, we present a comparative analysis of the parent compound (Compound A) and three hypothetical derivatives (Compounds B, C, and D) with modifications to the phenylamine ring.

  • Compound A: this compound

  • Compound B: 4-(4-Ethylpiperazin-1-ylmethyl)-2-fluorophenylamine

  • Compound C: N-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)acetamide

  • Compound D: 4-(4-Ethylpiperazin-1-ylmethyl)-2,6-difluorophenylamine

Table 1: In Silico Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance

CompoundMolecular FormulaMW ( g/mol )logPHBDHBAPSA (Ų)Lipinski Violations
A C13H21N3219.332.11341.50
B C13H20FN3237.322.31341.50
C C15H23N3O261.361.91469.50
D C13H19F2N3255.312.51341.50

Table 2: In Silico Predicted ADMET Properties

CompoundAqueous SolubilityBBB PermeantCYP2D6 InhibitorhERG InhibitorAMES Toxicity
A HighYesYesLow RiskNo
B HighYesNoLow RiskNo
C ModerateNoNoLow RiskNo
D HighYesNoLow RiskNo

Table 3: In Vitro Experimental Data

CompoundThermodynamic Solubility (µg/mL)Caco-2 Papp (10⁻⁶ cm/s)Microsomal Half-life (min)
A > 25015.218
B > 25016.545
C 1508.5> 60
D > 25017.855
Structure-Activity Relationship (SAR) Discussion

The data presented in the tables above allows for a preliminary assessment of the structure-activity relationships concerning the drug-like properties of these derivatives:

  • Fluorination: The addition of a single fluorine atom (Compound B) or two fluorine atoms (Compound D) to the phenylamine ring had a minimal impact on solubility and permeability but appears to have mitigated the predicted inhibition of CYP2D6. This is a common strategy in medicinal chemistry to improve metabolic stability. The experimental data showing a longer microsomal half-life for compounds B and D compared to A supports this hypothesis.

  • Acetylation: The addition of an acetyl group to the amine (Compound C) increased the polar surface area and the number of hydrogen bond acceptors. This led to a predicted decrease in BBB permeability and a measured decrease in Caco-2 permeability. While this modification significantly improved metabolic stability (longest microsomal half-life), the reduced permeability might be a concern for orally administered drugs targeting the central nervous system.

  • Overall Profile: All four compounds exhibit good compliance with Lipinski's Rule of Five and have a low predicted risk of hERG inhibition and mutagenicity. Compound A, the parent molecule, shows good permeability and solubility but may have a liability related to CYP2D6 inhibition and a relatively short metabolic half-life. Compounds B and D appear to have improved metabolic stability while retaining good permeability, making them potentially more attractive candidates for further development. Compound C, while metabolically stable, may have absorption challenges.

Visualization of Workflows and Concepts

G cluster_0 In Silico Assessment cluster_1 In Vitro Verification cluster_2 Decision Making A Compound Design & 2D Structure B Physicochemical Property Prediction (MW, logP, HBD, HBA) A->B D ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) A->D C Lipinski's Rule of Five Analysis B->C H Data Integration & SAR Analysis C->H Prioritize D->H Prioritize E Aqueous Solubility Assay (Shake-Flask) E->H F Permeability Assay (Caco-2) F->H G Metabolic Stability Assay (Microsomes) G->H I Lead Candidate Selection H->I

Caption: Workflow for assessing drug-like properties.

G Start Compound MW MW < 500? Start->MW logP logP < 5? MW->logP Yes Fail Fail MW->Fail No HBD HBD <= 5? logP->HBD Yes logP->Fail No HBA HBA <= 10? HBD->HBA Yes HBD->Fail No Pass Pass HBA->Pass Yes HBA->Fail No

Caption: Decision tree for Lipinski's Rule of Five.

Conclusion

The assessment of drug-like properties is a critical, multi-parametric process that should be initiated early in the drug discovery pipeline. This guide has outlined a systematic approach for evaluating derivatives of this compound, combining the predictive power of in silico tools with the empirical validation of in vitro assays.

Our comparative analysis of hypothetical derivatives demonstrates how subtle structural modifications can significantly impact key ADMET-related properties. The fluorinated derivatives (Compounds B and D) emerged as promising candidates, retaining the favorable permeability and solubility of the parent compound while exhibiting improved metabolic stability and a reduced risk of CYP enzyme inhibition. This underscores the importance of a data-driven, iterative design process.

Ultimately, the goal of this guide is to provide a robust framework that enables researchers to make more informed decisions, prioritizing compounds with the highest probability of success in later stages of development. By integrating these principles of scientific integrity and logical experimental design, the path from a promising chemical scaffold to a life-changing therapeutic can be navigated with greater efficiency and a higher likelihood of success.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Permeability--in vitro assays for assessing drug transporter activity. PubMed. [Link]

  • Prediction of Drug-Like Properties. CD ComputaBio. [Link]

  • Property Prediction of Drug-like Molecules. Protheragen. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

  • Computational methods for the prediction of 'drug-likeness'. Semantic Scholar. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]

  • An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone. PubMed Central. [Link]

  • (PDF) Computational methods for prediction of drug properties – Application to metabolism prediction. ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. ResearchGate. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Trends in small molecule drug properties: A developability molecule assessment perspective. ResearchGate. [Link]

  • Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. Vipergen. [Link]

  • Exploring chemical space for “druglike” small molecules in the age of AI. PubMed Central. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. OUCI. [Link]

  • This compound [P96662]. ChemUniverse. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. PubMed. [Link]

  • 4-(4-ethylpiperazin-1-ylmethyl)benzylamine. Amerigo Scientific. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, amine derivatives play a pivotal role, with 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine emerging as a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive literature review of the potential synthetic routes to this compound, offering a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most efficient and practical approach. While direct synthetic procedures for this compound are not extensively documented in publicly available literature, its structural similarity to the well-known Imatinib intermediate, 4-(4-methylpiperazin-1-ylmethyl)phenylamine, allows for the extrapolation of highly probable and effective synthetic strategies.[1][2][3]

This guide will explore two primary, logically derived synthetic pathways: Reductive Amination and Nucleophilic Substitution. Each route will be discussed in detail, including proposed reaction mechanisms, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Reductive Amination of 4-Aminobenzaldehyde with N-Ethylpiperazine

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, making it a highly attractive strategy for the synthesis of this compound.[4][5][6] This one-pot reaction typically involves the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

The proposed reductive amination pathway for the target molecule would involve the reaction of 4-aminobenzaldehyde with N-ethylpiperazine, followed by reduction with a suitable reducing agent.

Reductive Amination 4-Aminobenzaldehyde 4-Aminobenzaldehyde Iminium_Ion Iminium Ion Intermediate 4-Aminobenzaldehyde->Iminium_Ion Condensation N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine->Iminium_Ion Target_Molecule This compound Iminium_Ion->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium_Ion

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added N-ethylpiperazine (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Route 2: Nucleophilic Substitution of a 4-Halomethylaniline Derivative with N-Ethylpiperazine

An alternative and commonly used strategy for the synthesis of similar structures involves the nucleophilic substitution of a reactive benzylic halide with an amine.[2][7] In this proposed route, a suitable 4-(halomethyl)aniline derivative would be reacted with N-ethylpiperazine. The amino group of the aniline may require protection to prevent self-reaction.

Nucleophilic Substitution Starting_Material 4-(Chloromethyl)aniline (or protected derivative) Target_Molecule This compound Starting_Material->Target_Molecule SN2 Reaction N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine->Target_Molecule Base Base (e.g., K2CO3, Et3N) Base->N-Ethylpiperazine

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Experimental Protocol: Nucleophilic Substitution
  • Reaction Setup: A mixture of 4-(chloromethyl)aniline hydrochloride (1.0 eq), N-ethylpiperazine (2.5 eq), and a base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is prepared.

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationNucleophilic Substitution
Starting Materials 4-Aminobenzaldehyde, N-ethylpiperazine4-(Chloromethyl)aniline (or protected), N-ethylpiperazine
Reagents Mild reducing agents (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Reaction Conditions Typically mild, room temperatureMay require heating
Number of Steps One-pot reactionMay require protection/deprotection steps
Potential By-products Over-alkylation (minor), unreacted starting materialsDialkylation of piperazine, self-condensation of aniline
Scalability Generally good, widely used in industryCan be efficient, but may require careful control
Green Chemistry Can be designed to be atom-economicalMay generate more salt waste

Conclusion

Both the reductive amination and nucleophilic substitution routes offer viable and effective strategies for the synthesis of this compound. The choice between the two will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.

The reductive amination pathway is often favored for its operational simplicity as a one-pot reaction and the use of milder conditions.[4][5] This can lead to cleaner reaction profiles and easier purification.

The nucleophilic substitution route, while potentially requiring an additional protection step for the aniline nitrogen, is also a robust and well-established method.[2] It can be particularly advantageous if the corresponding benzylic halide is readily available.

For researchers and drug development professionals, a careful evaluation of these factors, potentially including small-scale trial reactions, will be crucial in determining the optimal synthetic route for their specific needs. Further optimization of reaction conditions for either pathway could lead to improved yields and purity of the final product, facilitating its use in the synthesis of downstream targets.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Imatinib.
  • ChemicalBook. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
  • Google Patents. US8609842B2 - Method for synthesizing Imatinib.
  • Baxendale Group - Durham University. A flow-based synthesis of Imatinib: the API of Gleevecw.
  • East China Normal University. A novel synthesis of imatinib and its intermediates.
  • LookChem. 4-(4-Methylpiperazin-1-ylmethyl)phenylamine.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • PubMed. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
  • ResearchGate. Scheme 1. Synthetic routes to intermediates 4, 5 and final compounds 6e23. Reagents and conditions.
  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing...
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, compliance with regulatory standards, and the protection of our environment. Our commitment is to empower you with not just the products for your research, but also the critical knowledge to use them responsibly.

Understanding the Hazard Profile of this compound

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound that requires careful management due to its potential health effects.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the hazards associated with this compound.[1] It is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Harmful in contact with skin (Acute toxicity, dermal - Category 4)

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure during handling and the disposal process.

A summary of the essential properties of this compound is provided in the table below. This information is critical for assessing risks and planning appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₃H₂₁N₃Guidechem[2]
Molecular Weight 219.33 g/mol Guidechem[2]
CAS Number 611225-86-6Guidechem[2]
GHS Hazard Codes H302, H312, H315, H319, H332PubChem[1]
Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, the primary federal law governing the disposal of hazardous waste is the Resource Conservation and Recovery Act (RCRA) .[3][4] RCRA gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its disposal, a concept often referred to as "cradle-to-grave" management.[3][5][6]

Furthermore, the Occupational Safety and Health Administration (OSHA) , under standard 29 CFR 1910.1450, mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[7][8][9][10] This written program must outline procedures for the safe handling, storage, and disposal of hazardous chemicals.[7][9][10]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for interpreting these regulations and providing specific guidance that aligns with federal, state, and local laws.

Step-by-Step Disposal Protocol for this compound

The recommended and most environmentally sound method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[11] Due to the presence of nitrogen in its molecular structure, incineration must be conducted in a specialized facility equipped with flue gas scrubbing technology to mitigate the formation of harmful nitrogen oxides (NOx).[11][12][13]

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

    • Safety goggles or a face shield to protect against splashes.[14]

    • Chemically resistant gloves (e.g., nitrile or neoprene).[11]

    • A lab coat or other protective clothing.[11]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][15]

  • Waste Identification and Labeling:

    • All waste containing this compound must be clearly labeled as "Hazardous Waste."[5]

    • The label should include the full chemical name: "this compound," the CAS number (611225-86-6), and the relevant hazard pictograms (e.g., harmful/irritant).

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid and liquid waste separate.

    • Store in a container that is chemically compatible with the compound.[11] The original container is often a suitable choice.

  • Container Management:

    • Waste containers must be kept tightly closed except when adding waste.[5][15]

    • Ensure the container is in good condition, free from leaks or damage.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated location.[11][15]

    • Keep away from incompatible materials, such as strong oxidizing agents.[16]

    • The storage area should have secondary containment to manage any potential leaks or spills.

  • Coordination with EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

  • Licensed Disposal Vendor:

    • The EHS office will work with a licensed hazardous waste disposal vendor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • This ensures that the final disposal, likely through controlled incineration, is performed in compliance with all environmental regulations.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

For a minor spill of this compound:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[17]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.[17]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[18] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11][17] Use non-sparking tools if there is any fire hazard.[11]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated rinse water for disposal as hazardous waste.[17]

  • Ventilate: Ensure the area is well-ventilated after the cleanup.

For major spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Proactive Waste Minimization

The most effective disposal procedure begins with minimizing waste generation.[2] Consider the following strategies in your research planning:

  • Purchase only the quantity of the chemical that is realistically needed for your experiments.

  • Maintain an accurate chemical inventory to avoid ordering duplicates.

  • Where scientifically viable, explore the possibility of substituting with less hazardous alternatives.

This guide is intended to provide a comprehensive framework for the safe disposal of this compound. However, it is not a substitute for your institution's specific policies and procedures. Always consult your organization's Chemical Hygiene Plan and Environmental Health and Safety office for guidance tailored to your specific location and circumstances. By adhering to these protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific research.

Visualizing the Disposal Workflow

To further clarify the decision-making and procedural flow for the proper disposal of this compound, the following diagram illustrates the key steps from initial handling to final disposal.

Disposal_Workflow Disposal Workflow for this compound start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate & Label Waste 'Hazardous Waste' Chemical Name & CAS ppe->segregate container Step 3: Use Compatible, Closed Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage contact_ehs Step 5: Contact EHS for Pickup storage->contact_ehs vendor_pickup Step 6: Licensed Vendor Pickup contact_ehs->vendor_pickup incineration Step 7: Controlled Incineration (with Flue Gas Scrubbing) vendor_pickup->incineration end_disposal End: Compliant Disposal incineration->end_disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Minor Spill spill_cleanup->storage Contain & Package Spill Debris

Caption: Disposal Workflow Diagram

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? Hazardous Waste Experts. [Link]

  • Resource Conservation and Recovery Act (RCRA). Healthcare Environmental Resource Center (HERC). [Link]

  • Resource Conservation and Recovery Act. Wikipedia. [Link]

  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. [Link]

  • Safety Data Sheet. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency. [Link]

  • High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]

  • Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]

  • 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]

  • 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. LookChem. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS No. 611225-86-6). As a substituted aromatic amine containing a piperazine moiety, this compound requires stringent safety measures to mitigate risks associated with its chemical class. This guide is designed for drug development professionals, researchers, and scientists, offering a framework built on established safety principles and field-proven insights to ensure both personal safety and experimental integrity.

Hazard Analysis: Understanding the Intrinsic Risk

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. This compound presents multiple hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. The hazards are classified according to the Globally Harmonized System (GHS) and are consistent across multiple suppliers and databases.[1][2]

The primary risks stem from its potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as its capacity to cause severe irritation to the skin, eyes, and respiratory system.[1][2] Analogs containing the piperazine group are also known to act as sensitizers, potentially causing allergic reactions upon repeated exposure.[3]

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Code Source(s)
Acute Toxicity, Oral Harmful if swallowed H302 [1][2]
Acute Toxicity, Dermal Harmful in contact with skin H312 [2]
Skin Corrosion/Irritation Causes skin irritation H315 [1][2]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [1][2]
Acute Toxicity, Inhalation Harmful if inhaled H332 [1][2]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[1][2] |

Causality Insight: The chemical structure, an aromatic amine, is often associated with skin and respiratory sensitization and potential systemic toxicity. The piperazine group can cause skin and eye burns, a property seen in related compounds.[3][4] Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is the primary goal of the following PPE protocols.

The Core Directive: A Multi-Layered PPE Strategy

A static, one-size-fits-all approach to PPE is insufficient. The required level of protection must correspond to the specific task and the associated risk of exposure. The following matrix outlines the minimum PPE requirements for common laboratory operations involving this compound.

Table 2: PPE Selection Matrix for Handling this compound

Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Low Safety glasses Nitrile gloves Lab coat Not required
Weighing Solid High Safety goggles & Face shield Double-gloved (Nitrile) Lab coat Certified Chemical Fume Hood
Preparing Solutions Medium-High Safety goggles & Face shield Chemical-resistant gloves (Nitrile) Lab coat Certified Chemical Fume Hood
Conducting Reactions Medium Safety goggles Chemical-resistant gloves (Nitrile) Lab coat Certified Chemical Fume Hood

| Waste Disposal | High | Safety goggles & Face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over lab coat | Certified Chemical Fume Hood |

Detailed PPE Specifications
  • Eye and Face Protection : Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory for all handling tasks outside of simple transport.[5] A face shield must be worn over the goggles during weighing, solution preparation, and waste handling, as these tasks carry the highest risk of splashes and aerosol generation.[1][6]

  • Hand Protection : Disposable nitrile gloves provide sufficient protection for incidental contact.[5][6] When weighing the solid compound, double-gloving is recommended to facilitate rapid removal of the outer glove in case of contamination. Always inspect gloves for tears or punctures before use.[5]

  • Body Protection : A buttoned, flame-resistant lab coat should be worn at all times.[6] For tasks with a significant splash risk, such as handling bulk solutions or waste, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection : All manipulations of this compound, especially in its solid form, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8][9] If engineering controls are not feasible or fail, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[3][6]

Operational Plans: From Preparation to Disposal

Adherence to a strict, sequential protocol is critical for minimizing exposure. The following workflows provide step-by-step guidance for key procedures.

Personal Protective Equipment (PPE) Donning and Doffing Sequence

Proper sequencing prevents the transfer of contaminants from used PPE to your skin or clothing. The doffing process is the most critical juncture for preventing accidental exposure.

PPE_Sequence cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Safety Goggles & Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Emergency First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[4][8]

  • Skin Contact : Take off all contaminated clothing at once.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Spill Management and Disposal Plan

Accidents happen. A clear and rehearsed spill response plan is a non-negotiable component of laboratory safety.

Spill Response Workflow

For small spills (<5g or <50mL) inside a chemical fume hood:

Spill_Response spill Spill Detected alert Alert personnel in immediate area spill->alert ppe Ensure appropriate PPE is worn alert->ppe contain Contain spill with absorbent pads or sand ppe->contain collect Carefully collect material using non-sparking tools contain->collect waste Place in a sealed, labeled hazardous waste container collect->waste decon Decontaminate area with appropriate solvent waste->decon dispose Dispose of all materials as hazardous waste decon->dispose

Caption: Small Spill Response Workflow.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Protocol

Chemical waste must be handled with the same care as the parent compound.

  • Segregation : All materials contaminated with this compound, including gloves, absorbent pads, and rinsed containers, must be segregated as hazardous waste.

  • Containerization : Use designated, sealed, and clearly labeled containers for hazardous chemical waste.[11] The label must include the full chemical name and associated hazard warnings.

  • Disposal Method : The recommended disposal method is incineration by a licensed chemical destruction facility.[8][11] This compound should never be discharged into sewer systems or disposed of in regular trash.[8]

  • Regulatory Compliance : All disposal activities must comply with federal, state, and local environmental regulations.[11] Consult your EHS department for specific institutional procedures.

By integrating this guidance into your laboratory's standard operating procedures, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS)
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline. (2025-07-26).
  • ITW Performance Polymers.
  • ProChem, Inc. What safety precautions should be taken when using piperazine?. (2025-10-09).
  • TCI Chemicals. SAFETY DATA SHEET - 4-(4-Methyl-1-piperazinyl)aniline.
  • Sigma-Aldrich.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • BenchChem.
  • Angene Chemical. Safety Data Sheet - this compound. (2021-05-01).
  • New Jersey Department of Health. HAZARD SUMMARY - PIPERAZINE.
  • BenchChem. Navigating the Safe Disposal of 4-Hydroxydiphenylamine: A Procedural Guide. (2025-12).
  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazin-1-ylmethyl)phenylamine
Reactant of Route 2
4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.